molecular formula C10H18ClNO B592371 trans-4-Aminoadamantan-1-ol Hydrochloride CAS No. 62075-23-4

trans-4-Aminoadamantan-1-ol Hydrochloride

Cat. No.: B592371
CAS No.: 62075-23-4
M. Wt: 203.71
InChI Key: KWEPNQFVPHYHHO-VSLJLWNASA-N
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Description

Trans-4-Aminoadamantan-1-ol Hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-aminoadamantan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8?,9?,10?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPNQFVPHYHHO-VSLJLWNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC3(CC1CC(C3)C2N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670480
Record name (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62075-23-4
Record name (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Amino-1-adamantanol Hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4-Aminoadamantan-1-ol Hydrochloride. This adamantane derivative is a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. A thorough understanding of its physicochemical characteristics is essential for its effective use in drug design, synthesis, and formulation.

Core Physicochemical Properties

The following tables summarize the available and computed physicochemical data for this compound and its corresponding free base.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₈ClNO--INVALID-LINK--[1][2]
Molecular Weight 203.71 g/mol --INVALID-LINK--[1][2]
Appearance White to off-white solid/powder--INVALID-LINK--[3][4], --INVALID-LINK--
Purity ≥98%--INVALID-LINK--[5], --INVALID-LINK--[3][4]
Storage Conditions Room temperature, in a cool, dark place--INVALID-LINK--
IUPAC Name 4-aminoadamantan-1-ol;hydrochloride--INVALID-LINK--[1][2]
InChIKey KWEPNQFVPHYHHO-UHFFFAOYSA-N--INVALID-LINK--[1][2]

Table 2: Physicochemical Properties of trans-4-Aminoadamantan-1-ol (Free Base)

PropertyValueSource
Chemical Formula C₁₀H₁₇NO--INVALID-LINK--[6]
Molecular Weight 167.25 g/mol --INVALID-LINK--[6]
Melting Point 230-235 °C--INVALID-LINK--[7]
pKa (Predicted) 15.14 ± 0.40--INVALID-LINK--[7]
XLogP3-AA (Computed) 0.4--INVALID-LINK--[8]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of amine hydrochlorides like this compound are provided below. While specific experimental data for this compound is not widely published, these standard protocols can be readily applied.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the onset of melting (the first appearance of liquid) to the complete liquefaction of the sample is recorded.

Solubility Determination

Methodology: Laser Monitoring Dynamic Method

  • A known mass of the solvent (e.g., water, ethanol, methanol) is placed in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

  • A laser beam is passed through the solvent, and the light intensity is measured by a detector.

  • A small, known mass of this compound is added to the stirred solvent. The suspension of solid particles will scatter the laser light, leading to a decrease in detected intensity.

  • As the solute dissolves, the solution becomes clearer, and the laser intensity increases.

  • The process of adding small, known amounts of the solute is repeated until the laser intensity no longer returns to its maximum value, indicating that the solution is saturated.

  • The total mass of the dissolved solute is used to calculate the solubility at that temperature. This procedure can be repeated at various temperatures to generate a solubility curve.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

  • A precise amount of this compound is dissolved in a known volume of deionized water.

  • The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, accurate increments.

  • The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The adamantane moiety is known to significantly increase lipophilicity.[1][3][5][12][13]

Methodology: Shake-Flask Method

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of an intermediate, followed by salt formation.[9][14]

G Synthesis Workflow of this compound A 5-Hydroxy-2-adamantanone C Reaction to form 5-Hydroxy-2-adamantanimine A->C B Ammoniacal Liquor B->C D Hydrogenation Reduction (e.g., with Palladium on Carbon) C->D E 4-Amino-1-adamantanol D->E F Acidification and Salt Formation (e.g., with HCl in Methanol/Ethanol) E->F G trans-4-Aminoadamantan-1-ol Hydrochloride F->G H Purification (Recrystallization) G->H

Caption: A generalized workflow for the synthesis of this compound.

DPP-4 Inhibition Signaling Pathway

This compound serves as a key intermediate in the synthesis of DPP-4 inhibitors. These drugs play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones.[15][16][17][18]

G Simplified Signaling Pathway of DPP-4 Inhibition cluster_0 Simplified Signaling Pathway of DPP-4 Inhibition cluster_1 Simplified Signaling Pathway of DPP-4 Inhibition A Food Intake B Incretin Hormones (GLP-1, GIP) A->B C Pancreatic β-cells B->C F DPP-4 Enzyme B->F Degradation D Insulin Secretion C->D E Glucose Homeostasis D->E G Inactive Incretins F->G H DPP-4 Inhibitor (Synthesized from Adamantane Intermediate) H->F Inhibition

Caption: The role of DPP-4 inhibitors in preventing incretin degradation and promoting insulin secretion.

References

A Comprehensive Technical Guide to trans-4-Aminoadamantan-1-ol Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminoadamantan-1-ol Hydrochloride (CAS Number: 62075-23-4) is a rigid, cage-like diamine derivative of adamantane that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and desirable physicochemical properties make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and, most notably, its critical role as a foundational building block in the development of potent and selective enzyme inhibitors for various diseases. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in targeting enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which are implicated in metabolic disorders like type 2 diabetes and obesity. This document will detail the experimental protocols for its synthesis and explore the signaling pathways targeted by its derivatives, providing a comprehensive resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. Its rigid adamantane core imparts a high degree of lipophilicity, a feature that can be advantageous for bioavailability and tissue distribution of its derivatives.

PropertyValueSource
CAS Number 62075-23-4[1]
Molecular Formula C₁₀H₁₈ClNO[1]
Molecular Weight 203.71 g/mol [1][2]
Appearance White to almost white powder/crystal[3]
Purity >98.0%[2]
IUPAC Name (1s,3R,4r,5S,7s)-4-aminoadamantan-1-ol hydrochloride[2]
Synonyms trans-1-Amino-4-hydroxyadamantane Hydrochloride[4]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362+P364[2]. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, primarily documented in patent literature. These methods aim for high yield and purity, which are critical for its use as a pharmaceutical intermediate. A common approach involves the reduction of an adamantanone derivative.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on methods described in patent literature[5].

Step 1: Imine Formation

  • In a reaction vessel, 5-hydroxy-2-adamantanone is used as the starting material.

  • Aqueous ammonia is added as the reaction system.

  • The reaction is carried out at a temperature between 0-50°C for 4-16 hours to generate 5-hydroxy-2-adamantanimine.

Step 2: Hydrogenation

  • The resulting 5-hydroxy-2-adamantanimine is then subjected to a hydro-reduction reaction.

  • Palladium on carbon (Pd/C) is typically used as the catalyst.

  • The reaction is conducted under a hydrogen atmosphere at a pressure of 1-5 normal atmospheres and a temperature of 20-60°C. This step yields 4-amino-1-hydroxyadamantane.

Step 3: Salt Formation and Purification

  • The crude 4-amino-1-hydroxyadamantane is dissolved in a suitable solvent, such as methanol, ethanol, or isopropanol.

  • The solution is cooled to 0-10°C.

  • An acidifying agent, such as a methanol solution of hydrogen chloride or trimethylchlorosilane, is added to the solution to form the hydrochloride salt.

  • The mixture is stirred and may be refluxed, followed by cooling to induce crystallization.

  • The resulting solid, this compound, is collected by filtration, washed, and dried.

Synthesis_Workflow start 5-hydroxy-2-adamantanone step1 Step 1: Imine Formation (Aqueous Ammonia, 0-50°C) start->step1 intermediate1 5-hydroxy-2-adamantanimine step1->intermediate1 step2 Step 2: Hydrogenation (Pd/C, H2, 1-5 atm, 20-60°C) intermediate1->step2 intermediate2 4-amino-1-hydroxyadamantane step2->intermediate2 step3 Step 3: Salt Formation (Acidifying Agent, 0-10°C) intermediate2->step3 end_product trans-4-Aminoadamantan-1-ol HCl step3->end_product

Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various drug candidates. Its rigid, three-dimensional structure allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. Numerous pharmaceutical companies, including Roche, Merck, and Johnson & Johnson, have utilized this scaffold in their drug design and screening programs[5].

The primary applications of this building block have been in the development of inhibitors for two key enzymes involved in metabolic diseases:

  • Dipeptidyl Peptidase-4 (DPP-4)

  • 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)

Derivatives of trans-4-Aminoadamantan-1-ol have been investigated for the treatment of hyperlipidemia, diabetes, obesity, and atherosclerosis[5].

Signaling Pathways of Therapeutic Targets

While this compound itself is not biologically active in the same way as its derivatives, understanding the signaling pathways of the enzymes targeted by these derivatives is crucial for appreciating its importance.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. This mechanism of action is a well-established therapeutic strategy for type 2 diabetes[6]. Adamantane-containing compounds have been successfully developed as potent and selective DPP-4 inhibitors[7][8]. The adamantyl group often occupies the S2 pocket of the enzyme, contributing to the inhibitor's potency and pharmacokinetic properties[8].

DPP4_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP4 DPP-4 Incretins (GLP-1, GIP)->DPP4 Inactivation Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Glucagon Suppression->Glucose Homeostasis DPP4_inhibited DPP-4 Increased Incretins Increased Active Incretins DPP4_inhibited->Increased Incretins DPP4_Inhibitor Adamantane Derivative DPP4_Inhibitor->DPP4_inhibited Inhibition Enhanced Insulin Enhanced Insulin Release Increased Incretins->Enhanced Insulin Enhanced Glucagon Enhanced Glucagon Suppression Increased Incretins->Enhanced Glucagon Improved Glucose Improved Glucose Homeostasis Enhanced Insulin->Improved Glucose Enhanced Glucagon->Improved Glucose

Mechanism of DPP-4 inhibition by adamantane derivatives.
11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Overexpression of 11β-HSD1 is associated with increased local cortisol concentrations, which can lead to insulin resistance, visceral obesity, and dyslipidemia. Therefore, inhibiting 11β-HSD1 is a promising therapeutic approach for treating type 2 diabetes and metabolic syndrome[9][10]. The adamantane moiety has been extensively used in the design of potent and selective 11β-HSD1 inhibitors, where it often binds to a hydrophobic pocket in the enzyme's active site[11][12][13].

HSD1_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 With 11β-HSD1 Inhibitor Cortisone Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Conversion Cortisol Cortisol HSD1->Cortisol Metabolic Effects Gluconeogenesis, Adipogenesis Cortisol->Metabolic Effects HSD1_inhibited 11β-HSD1 Reduced Cortisol Reduced Cortisol Production HSD1_inhibited->Reduced Cortisol HSD1_Inhibitor Adamantane Derivative HSD1_Inhibitor->HSD1_inhibited Inhibition Improved Metabolism Improved Insulin Sensitivity Reduced Cortisol->Improved Metabolism

Mechanism of 11β-HSD1 inhibition by adamantane derivatives.

Conclusion

This compound is a pivotal molecular scaffold in the field of medicinal chemistry. While it does not typically exhibit direct therapeutic activity, its role as a versatile building block is indispensable for the creation of innovative drug candidates. The unique structural and physicochemical properties of the adamantane core, provided by this intermediate, have enabled the development of potent and selective inhibitors of key enzymes like DPP-4 and 11β-HSD1. This has paved the way for new therapeutic strategies for metabolic diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a compound of high interest for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. Further exploration of derivatives based on this scaffold holds significant promise for addressing unmet medical needs.

References

An In-depth Technical Guide to trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of trans-4-Aminoadamantan-1-ol Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The adamantane cage structure imparts unique physicochemical properties to its derivatives, including high lipophilicity and metabolic stability, which are often desirable in drug candidates. The "trans" designation in its name refers to the stereochemical relationship between the amino and hydroxyl groups on the adamantane scaffold.

The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈ClNO[1]
Molecular Weight 203.71 g/mol [1][2]
IUPAC Name 4-aminoadamantan-1-ol;hydrochloride[1]
CAS Number 62075-23-4[3]
Appearance White to almost white powder or crystal
Purity >98.0%[3]
Synonyms trans-4-Amino-1-adamantanol Hydrochloride, trans-1-Amino-4-hydroxyadamantane Hydrochloride[3][4]

Synthesis of this compound

The synthesis of this compound typically starts from 5-hydroxy-2-adamantanone. Several synthetic routes have been described in patent literature, generally involving the formation of an intermediate which is then reduced and subsequently converted to the hydrochloride salt.

Experimental Protocol: Synthesis via Oxime Formation and Reduction

This protocol is based on the method described in patent CN101735080A.

Step 1: Oximation of 5-hydroxy-2-adamantanone

  • To a solution of 5-hydroxy-2-adamantanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride.

  • The reaction is typically carried out in the presence of a base (e.g., sodium acetate) to neutralize the liberated HCl.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting 5-hydroxy-2-adamantanone oxime is then isolated by filtration and can be purified by recrystallization.

Step 2: Reduction of 5-hydroxy-2-adamantanone oxime

  • The oxime from Step 1 is dissolved in an appropriate solvent, such as methanol or ethanol.

  • The reduction is performed using a reducing agent, for example, Raney Nickel under a hydrogen atmosphere (typically 1.5–2.5 MPa).

  • The reaction is heated (e.g., 50–75 °C) until the reduction is complete.

  • After cooling, the catalyst is removed by filtration.

Step 3: Formation of the Hydrochloride Salt

  • The filtrate containing 4-aminoadamantan-1-ol is cooled in an ice bath.

  • A solution of hydrochloric acid (or a reagent like trimethylchlorosilane which generates HCl in situ) in a suitable solvent (e.g., methanol) is added dropwise while maintaining a low temperature.

  • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_synthesis Synthesis Workflow start 5-hydroxy-2-adamantanone oximation Oximation (+ Hydroxylamine HCl) start->oximation oxime 5-hydroxy-2-adamantanone oxime oximation->oxime reduction Reduction (e.g., Raney Ni, H2) oxime->reduction amino_alcohol 4-aminoadamantan-1-ol reduction->amino_alcohol salt_formation Salt Formation (+ HCl) amino_alcohol->salt_formation product trans-4-Aminoadamantan-1-ol HCl salt_formation->product

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

While specific studies detailing the biological targets and signaling pathways of this compound are not extensively available in public literature, the activities of structurally related adamantane derivatives, such as amantadine and memantine, provide insights into its potential pharmacological profile. Adamantane derivatives are known to exhibit antiviral and neurological activities.[5][6]

Potential Antiviral Activity

Amantadine and its close analog rimantadine have been used as antiviral drugs against the influenza A virus.[7] Their primary mechanism of action is the blockade of the M2 proton ion channel of the virus, which is essential for the viral uncoating process within the host cell.[7][8] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on viral ion channels.

Potential Neurological Activity

Memantine, another well-known adamantane derivative, is used in the treatment of Alzheimer's disease.[9] Its therapeutic effect is primarily attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] By blocking the NMDA receptor, memantine modulates glutamatergic neurotransmission and mitigates the excitotoxicity associated with neurodegenerative diseases. The amino and hydroxyl functionalities on trans-4-Aminoadamantan-1-ol could allow for interactions with neurotransmitter receptors, suggesting a potential for neurological activity.

Amantadine is also used in the treatment of Parkinson's disease, where its mechanism is thought to involve the enhancement of dopamine release and the inhibition of its reuptake, as well as NMDA receptor antagonism.[12][13]

G cluster_potential_mechanisms Potential Mechanisms of Action (by structural analogy) cluster_antiviral Antiviral (Influenza A) cluster_neurological Neurological compound trans-4-Aminoadamantan-1-ol HCl m2_channel M2 Ion Channel compound->m2_channel Potential Target nmda_receptor NMDA Receptor compound->nmda_receptor Potential Target uncoating Viral Uncoating m2_channel->uncoating Inhibition glutamate_activity Glutamate Activity nmda_receptor->glutamate_activity Antagonism

Caption: Inferred potential mechanisms of action for trans-4-Aminoadamantan-1-ol HCl.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry for the development of new therapeutic agents. Its rigid adamantane core can be used to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. Patent literature indicates its use in the design and screening of new drug molecules for a variety of conditions, including metabolic diseases and viral infections.[14]

Safety and Handling

Based on available safety data, this compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Table 2: Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Aminoadamantan-1-ol Hydrochloride, a key intermediate in medicinal chemistry. The document details experimental protocols for acquiring such data and explores the compound's relevance in biological signaling pathways, offering insights for researchers in drug discovery and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While a publicly available, complete dataset for the hydrochloride salt is not readily accessible, the data presented is based on typical values for adamantane derivatives and information from commercially available sources. Purity levels for this compound are often reported to be greater than 98% by HPLC.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicityNotes
¹H NMR~3.1br sProton on carbon bearing the amino group (CH-NH₃⁺)
~1.5-2.2mAdamantane cage protons (CH and CH₂)
--The hydroxyl proton (-OH) and amine protons (-NH₃⁺) may be broad and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR~70sCarbon bearing the hydroxyl group (C-OH)
~50sCarbon bearing the amino group (C-NH₃⁺)
~30-45mAdamantane cage carbons (CH and CH₂)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The actual chemical shifts can vary based on the solvent and experimental conditions used.

Table 2: Infrared (IR) Spectroscopy Data

Wave Number (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretch (hydroxyl group)
~3000-2800StrongC-H stretch (adamantane cage)
~3100-2500BroadN-H stretch (ammonium salt, -NH₃⁺)
~1600-1500MediumN-H bend (ammonium salt, -NH₃⁺)
~1450MediumC-H bend (adamantane cage)
~1100StrongC-O stretch (hydroxyl group)

Table 3: Mass Spectrometry (MS) Data

Techniquem/z ValueInterpretation
Electrospray Ionization (ESI)[M+H]⁺ ≈ 168.1Molecular ion of the free base (trans-4-Aminoadamantan-1-ol)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for sample solubility.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (300 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Spectral Width: 0-200 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters:

    • Infuse the sample solution into the ESI source.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the free base.

Biological Context and Signaling Pathways

Adamantane derivatives are a class of compounds with significant therapeutic interest due to their lipophilic nature, which can enhance blood-brain barrier permeability.[2] They have been investigated for their roles in various neurological and inflammatory conditions. Notably, adamantane-containing drugs like Memantine are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] Furthermore, research has implicated adamantane derivatives in the modulation of other critical signaling pathways.

One such pathway is the Toll-like Receptor 4 (TLR4) signaling cascade . Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88) and ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] This pathway is a key driver of inflammatory responses.[4][5] Some adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma growth by inhibiting this TLR4-MyD88-NF-κB signaling pathway.[4]

Below is a diagram illustrating the general workflow for investigating the effect of an adamantane derivative on the TLR4 signaling pathway.

TLR4_Signaling_Workflow A Cell Culture (e.g., Macrophages) B Treatment with Adamantane Derivative A->B Pre-treatment C Stimulation with LPS (TLR4 Agonist) B->C D Incubation C->D E Cell Lysis D->E F Protein Quantification (e.g., Western Blot) E->F H Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) E->H G Analysis of TLR4, MyD88, p-NF-κB F->G I Data Analysis and Interpretation G->I H->I

Workflow for studying the effect of adamantane derivatives on TLR4 signaling.

This workflow provides a general framework for assessing the anti-inflammatory potential of compounds like this compound and its derivatives by examining their impact on key components of the TLR4 signaling pathway.

References

In-Depth Technical Guide to the Solubility Profile of trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of trans-4-Aminoadamantan-1-ol Hydrochloride (CAS No: 62075-23-4), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, experimental protocols for its determination, and methods for purification that leverage its solubility characteristics. The information presented is curated from scientific literature and patent documents to support research and development activities.

Physicochemical Properties

This compound is a white crystalline solid. Its rigid adamantane cage structure, substituted with a polar amino group and a hydroxyl group, results in a molecule with a unique solubility profile that is critical for its purification and handling.

PropertyValueSource
Molecular FormulaC₁₀H₁₈ClNO--INVALID-LINK--
Molecular Weight203.71 g/mol --INVALID-LINK--
AppearanceWhite to Almost white powder to crystal--INVALID-LINK--
Purity>98%--INVALID-LINK--

Solubility Profile

The following table summarizes the expected qualitative solubility based on information from patent documents and the general solubility characteristics of adamantane amine hydrochlorides.

SolventExpected Qualitative SolubilityRemarks
WaterSolubleThe hydrochloride salt form enhances aqueous solubility.
MethanolSolubleUsed as a solvent for recrystallization to purify the trans isomer.[1][2]
EthanolSolubleMentioned as a suitable solvent for purification. The cis and trans forms exhibit different solubilities.[1]
IsopropanolSparingly SolubleCan be used in the purification process due to differential solubility of isomers.[1]
tert-ButanolSparingly SolubleAnother potential solvent for purification based on isomer solubility differences.[1]
Non-polar organic solvents (e.g., hexane, toluene)InsolubleThe polar nature of the hydrochloride salt makes it insoluble in non-polar solvents.

Experimental Protocols

Protocol for Quantitative Solubility Determination (Adapted from similar compounds)

This protocol describes a general method for determining the solubility of this compound in various solvents at different temperatures. This method is based on the isothermal saturation technique.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add a known volume of the solvent to each vial.

  • Add an excess amount of this compound to each vial to ensure a saturated solution.

  • Place the vials in a thermostatic shaker set to the desired temperature.

  • Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to avoid temperature-induced precipitation.

  • Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility of this compound in the solvent at the tested temperature, expressed in mg/mL or g/100 mL.

  • Repeat the procedure for each solvent at different temperatures to generate a comprehensive solubility profile.

Protocol for Purification by Recrystallization

This protocol is based on methods described in patent literature for the purification of this compound, which leverages the differential solubility of its isomers.

Materials:

  • Crude 4-amino-1-hydroxyadamantane hydrochloride (containing a mixture of cis and trans isomers)

  • Methanol or Ethanol

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-amino-1-hydroxyadamantane hydrochloride in a reaction flask.

  • Add a minimal amount of the chosen solvent (methanol or ethanol) to dissolve the crude product. The patent suggests using 2-10 times the mass of the crude product in solvent.

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Once a clear solution is obtained, slowly cool the solution to room temperature.

  • Further cool the solution in an ice bath to promote crystallization of the less soluble trans isomer.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities and the more soluble cis isomer.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting the crucial role of solubility in the final purification step.

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification by Recrystallization start 5-Hydroxy-2-adamantanone (Starting Material) reaction1 Reductive Amination start->reaction1 1. intermediate Crude 4-Aminoadamantan-1-ol (Mixture of cis and trans isomers) reaction1->intermediate 2. reaction2 Acidification with HCl intermediate->reaction2 3. product_crude Crude Hydrochloride Salt (Mixture of isomers) reaction2->product_crude 4. dissolution Dissolution in Hot Methanol/Ethanol product_crude->dissolution 5. crystallization Cooling and Crystallization dissolution->crystallization 6. filtration Filtration crystallization->filtration 7. product_pure Pure trans-4-Aminoadamantan-1-ol HCl (Solid) filtration->product_pure 8. mother_liquor Mother Liquor (Contains soluble cis-isomer and impurities) filtration->mother_liquor

Caption: Synthesis and purification workflow for this compound.

Diagram 2: Logical Relationship in Solubility-Based Purification

This diagram illustrates the logical principle behind the purification of the trans isomer based on its lower solubility compared to the cis isomer in the chosen recrystallization solvent.

G Principle of Solubility-Based Isomer Separation crude_mixture Crude Mixture (cis + trans Isomers) dissolved_state Both Isomers Dissolved crude_mixture->dissolved_state hot_solvent Hot Recrystallization Solvent (e.g., Methanol) hot_solvent->dissolved_state cooling Cooling dissolved_state->cooling trans_isomer trans-Isomer (Lower Solubility) cooling->trans_isomer cis_isomer cis-Isomer (Higher Solubility) cooling->cis_isomer precipitate Precipitates as Pure Crystals trans_isomer->precipitate remains_in_solution Remains in Solution cis_isomer->remains_in_solution

Caption: Logical diagram of isomer separation based on differential solubility.

References

In-Depth Technical Guide: trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-Aminoadamantan-1-ol Hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details its chemical and physical properties, provides in-depth safety and handling procedures, and outlines experimental protocols for its synthesis and analysis. Furthermore, it explores the biological context of adamantane derivatives, particularly their emerging role as Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, a promising target for the treatment of obesity and type 2 diabetes. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its rigid, cage-like adamantane core imparts unique physicochemical properties that are advantageous in drug design, including high lipophilicity which can enhance tissue penetration.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈ClNO[1][3]
Molecular Weight 203.71 g/mol [1][3][4]
CAS Number 62075-23-4[1][5]
Appearance White to almost white powder/crystal[1]
Purity >98.0%[1]
Melting Point Not available. The free base, trans-4-Aminoadamantan-1-ol, has a reported melting point of 230-235°C.[5]
Solubility Soluble in water, methanol, and ethanol. The cis and trans isomers exhibit different solubilities in these solvents, which can be utilized for purification.[6]
pKa Data not available.

Safety and Handling

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate care and personal protective equipment.

Table 2: GHS Hazard Statements and Pictograms

HazardStatementPictogramSource(s)
Skin Corrosion/IrritationH315: Causes skin irritation.GHS07 (Exclamation Mark)[1][3]
Eye Damage/IrritationH319: Causes serious eye irritation.GHS07 (Exclamation Mark)[1][3]

2.2. Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.

2.3. First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

2.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

3.1. Synthesis of this compound

The following protocol is a general representation based on published patent literature.[6]

Workflow for the Synthesis of this compound

A 5-Hydroxy-2-adamantanone B 5-Hydroxy-2-adamantanimine A->B Aqueous Ammonia, Room Temp, 16h C 4-Aminoadamantan-1-ol (crude mixture of cis and trans) B->C Pd/C, H2 (10 atm), 60°C, 24h D This compound C->D Acidification (e.g., HCl in Methanol), Recrystallization

Caption: Synthesis of this compound.

Methodology:

  • Formation of 5-Hydroxy-2-adamantanimine: In a suitable reaction vessel, dissolve 5-hydroxy-2-adamantanone in aqueous ammonia. Stir the mixture at room temperature for approximately 16 hours.[6]

  • Hydrogenation to 4-Aminoadamantan-1-ol: To the resulting imine solution, add a palladium on carbon (Pd/C) catalyst. Pressurize the vessel with hydrogen gas to 10 atmospheres and heat to 60°C. Maintain these conditions with stirring for 24 hours. After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude 4-aminoadamantan-1-ol as a mixture of cis and trans isomers.[6]

  • Acidification and Purification: Dissolve the crude product in methanol. Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in methanol. The trans isomer, being less soluble, will preferentially crystallize. The resulting solid can be collected by filtration and further purified by recrystallization from methanol or ethanol to yield high-purity this compound.[6] The purity of the final product is typically greater than 99%.[6]

3.2. Analytical Methods

3.2.1. Gas Chromatography (GC) for Purity Assessment

A common method for assessing the purity of the final product and the ratio of cis to trans isomers is gas chromatography.

Workflow for GC Analysis

A Sample Preparation (Dissolve in appropriate solvent) B Injection into GC A->B C Separation on Capillary Column B->C D Detection by FID C->D E Data Analysis (Purity and Isomer Ratio) D->E

Caption: Workflow for Gas Chromatography (GC) analysis.

Typical GC Conditions (from patent literature for a similar compound):

  • Column: Capillary column (e.g., DB-5 or equivalent)

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

  • Carrier Gas: Nitrogen or Helium

  • Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a powerful tool for structural confirmation.

¹H-NMR Data (from patent literature, solvent not specified):

  • δ 3.4 (s, 1H)

  • δ 2.1 (br s, 2H)

  • δ 1.8-2.0 (m, 4H)

  • δ 1.5-1.7 (m, 6H)

3.2.3. High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method Development Workflow

A Column Selection (e.g., C18, C8) B Mobile Phase Optimization (Acetonitrile/Water or Methanol/Water with buffer) A->B C Detection Wavelength Selection (UV, low wavelength due to lack of chromophore) B->C D Method Validation (Linearity, Accuracy, Precision) C->D

Caption: Workflow for HPLC method development.

General Starting Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Injection Volume: 10 µL

3.2.4. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. While an experimental spectrum for the hydrochloride salt is not available, the fragmentation pattern of the free base can be inferred from similar adamantane structures. The mass spectrum of 1-adamantanol shows a prominent molecular ion peak and characteristic fragmentation patterns of the adamantane cage.

Biological Context: A Precursor for DGAT1 Inhibitors

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Notably, adamantane-containing compounds have been investigated as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1).[2]

4.1. The DGAT1 Signaling Pathway

DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA.

Simplified DGAT1 Signaling Pathway

cluster_0 Triglyceride Synthesis cluster_1 Cellular Effects DAG Diacylglycerol DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides Lipid_Droplets Lipid Droplet Formation TG->Lipid_Droplets VLDL_Secretion VLDL Secretion TG->VLDL_Secretion DGAT1->TG Catalyzes Adamantane_Inhibitor Adamantane-based DGAT1 Inhibitor Adamantane_Inhibitor->DGAT1 Inhibits

Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.

4.2. Role in Obesity and Diabetes

The inhibition of DGAT1 is a promising therapeutic strategy for obesity and type 2 diabetes. By blocking the synthesis of triglycerides in the intestine and other tissues, DGAT1 inhibitors can reduce the absorption of dietary fats and decrease the accumulation of lipids that contribute to insulin resistance. Research has shown that adamantane derivatives can be potent DGAT1 inhibitors.[2] The rigid adamantane scaffold can effectively occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutics, particularly in the area of metabolic diseases. This guide provides essential information on its properties, safe handling, and synthesis. The exploration of its use as a precursor for DGAT1 inhibitors highlights the continued importance of the adamantane scaffold in medicinal chemistry. It is anticipated that this document will serve as a useful resource for scientists and researchers in their drug discovery and development endeavors.

References

Unraveling the Biological Potential: A Technical Guide to the Putative Mechanisms of Action of trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminoadamantan-1-ol hydrochloride is a synthetically derived adamantane derivative. While extensive research into its specific biological mechanism of action is not widely available in peer-reviewed literature, its structural similarity to well-characterized adamantane compounds, such as amantadine and memantine, provides a strong basis for inferring its potential biological activities. This technical guide consolidates the available information on related compounds to propose putative mechanisms of action for this compound, focusing on its potential as an antiviral agent and a modulator of the N-methyl-D-aspartate (NMDA) receptor. Furthermore, this document outlines generalized experimental protocols to facilitate future research into this molecule and presents its established role as a key scaffold in medicinal chemistry for the development of novel therapeutics.

Introduction

Adamantane and its derivatives have a rich history in pharmacology, leading to the development of drugs with significant clinical impact. The rigid, lipophilic, three-dimensional structure of the adamantane cage makes it a valuable pharmacophore. This compound, a member of this class, is recognized primarily as a versatile chemical intermediate and a scaffold for designing new bioactive molecules.[1] Its application in the synthesis of novel compounds by major pharmaceutical companies for a range of therapeutic areas underscores its importance in drug discovery.[2] This guide will explore the likely biological targets and mechanisms of action of this compound based on the established pharmacology of its structural analogs.

Putative Mechanism of Action I: Antiviral Activity

The aminoadamantane scaffold is the basis for some of the earliest synthetic antiviral drugs. Amantadine and rimantadine are well-known for their activity against the influenza A virus.

Targeting the Influenza A M2 Proton Channel

The primary antiviral mechanism of aminoadamantanes is the blockade of the M2 proton channel of the influenza A virus.[3] This channel is essential for the viral life cycle, specifically for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons is inhibited, preventing the release of the viral ribonucleoprotein (vRNP) into the cytoplasm and thereby halting viral replication.

Given that this compound possesses the core aminoadamantane structure, it is highly probable that it exhibits similar M2 channel-blocking activity.

M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome Virus Virus Endosome Endosome Virus->Endosome Endocytosis Acidification Endosomal Acidification (H+ influx) Endosome->Acidification Natural Process M2_Channel M2 Proton Channel Acidification->M2_Channel Triggers vRNP_Release vRNP Release into Cytoplasm M2_Channel->vRNP_Release Enables Replication Viral Replication vRNP_Release->Replication Molecule trans-4-Aminoadamantan-1-ol HCl (Putative) Molecule->M2_Channel Blocks

Figure 1. Putative mechanism of antiviral action via M2 proton channel blockade.
Activity Against Other Viruses

Recent studies have explored the efficacy of novel aminoadamantane derivatives against other viruses, including SARS-CoV-2.[4][5] While the exact mechanism against SARS-CoV-2 is still under investigation, it highlights the potential for this class of compounds to have a broader spectrum of antiviral activity.

Quantitative Data for Related Antiviral Adamantanes

While specific data for this compound is unavailable, the following table summarizes the activity of related compounds against influenza A.

CompoundVirus StrainAssayIC50 (µM)Reference
AmantadineInfluenza A (H1N1)Plaque Reduction0.4 - 2.5J Med Chem, 1994[6]
RimantadineInfluenza A (H3N2)Plaque Reduction0.1 - 1.0J Med Chem, 1994[7]
Various DerivativesInfluenza ACytopathicity InhibitionVariesJ Med Chem, 1994[6]
AminoadamantaneSARS-CoV-2Vero CCL-81 cells39.71PubMed, 2023[4]
Derivative 3F4SARS-CoV-2Vero CCL-81 cells0.32PubMed, 2023[4]

Putative Mechanism of Action II: NMDA Receptor Antagonism

Another well-established activity of aminoadamantane derivatives is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Non-Competitive Channel Blocking

Memantine (1-amino-3,5-dimethyladamantane), a clinically used drug for Alzheimer's disease, is a non-competitive antagonist of the NMDA receptor. It acts as an open-channel blocker, meaning it enters the ion channel when the receptor is activated by glutamate and glycine and physically occludes the pore, preventing the influx of Ca2+.[8] This action is voltage-dependent and has fast on/off kinetics, which is thought to contribute to its favorable side-effect profile compared to other NMDA receptor antagonists.

A study on a series of 1-amino-adamantanes demonstrated their ability to compete with [3H]MK-801 for binding to the NMDA receptor channel in human brain tissue, confirming that this is a class effect.[9] It is therefore plausible that this compound also acts as an NMDA receptor antagonist.

NMDA_Antagonism cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ion_Channel Ion Channel (Open) NMDAR->Ion_Channel Activates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Neuronal_Activation Neuronal Activation / Excitotoxicity Ca_Influx->Neuronal_Activation Molecule trans-4-Aminoadamantan-1-ol HCl (Putative) Molecule->Ion_Channel Blocks

Figure 2. Putative mechanism of NMDA receptor antagonism.
Quantitative Data for Related NMDA Receptor Antagonists

The following table presents the binding affinities of various 1-amino-adamantanes for the MK-801 binding site on the NMDA receptor.

CompoundKi (µM) for [3H]MK-801 bindingReference
Memantine0.54 ± 0.23Eur J Pharmacol, 1991[9]
Amantadine10.50 ± 6.10Eur J Pharmacol, 1991[9]
1-Amino-3,5-diethyl-adamantane0.19 ± 0.06Eur J Pharmacol, 1991[9]
1-N-methyl-amino-adamantane21.72 ± 1.63Eur J Pharmacol, 1991[9]

Role as a Scaffold in Medicinal Chemistry

Beyond its potential direct biological effects, trans-4-Aminoadamantan-1-ol is a valuable building block in drug discovery.[1] The adamantane cage can improve the pharmacokinetic properties of a drug candidate, such as increasing its lipophilicity, which can enhance membrane permeability and oral bioavailability. The amino and hydroxyl groups on the trans-4-Aminoadamantan-1-ol scaffold provide reactive handles for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets.

Medicinal_Chemistry_Workflow Scaffold trans-4-Aminoadamantan-1-ol HCl Modification Chemical Modification (e.g., acylation, alkylation) Scaffold->Modification Library Library of Novel Adamantane Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 3. Workflow illustrating the use of trans-4-Aminoadamantan-1-ol HCl as a scaffold.

Proposed Experimental Protocols

To definitively determine the mechanism of action of this compound, the following experimental approaches are recommended.

Protocol for NMDA Receptor Binding Assay

This protocol is a generalized method for a competitive radioligand binding assay to determine the affinity of the test compound for the NMDA receptor ion channel.

  • Objective: To determine the inhibitory constant (Ki) of this compound at the MK-801 binding site of the NMDA receptor.

  • Materials:

    • Membrane preparations from rat brain cortex (rich in NMDA receptors).

    • [3H]MK-801 (radioligand).

    • This compound (test compound).

    • Unlabeled MK-801 or phencyclidine (PCP) for determining non-specific binding.

    • Assay buffer (e.g., Tris-HCl).

    • Glutamate and glycine (co-agonists required to open the channel).

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In test tubes, combine the membrane preparation, [3H]MK-801 at a fixed concentration (near its Kd), and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

    • Add glutamate and glycine to all tubes to activate the receptors.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol for Influenza A Plaque Reduction Assay

This protocol provides a general framework for assessing the antiviral activity of the compound against influenza A virus.

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against influenza A virus replication.

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells.

    • Influenza A virus stock of known titer.

    • Cell culture medium (e.g., DMEM) and supplements.

    • This compound (test compound).

    • Agarose or methylcellulose for overlay.

    • Trypsin (for viral activation).

    • Crystal violet solution for staining.

  • Procedure:

    • Plate MDCK cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the test compound in infection medium.

    • Wash the confluent cell monolayers and infect with a standardized amount of influenza A virus (e.g., 100 plaque-forming units per well).

    • Allow the virus to adsorb to the cells for 1 hour.

    • Remove the virus inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (containing agarose or methylcellulose), trypsin, and the respective concentrations of the test compound.

    • Incubate the plates for 2-3 days until viral plaques are visible.

    • Fix the cells (e.g., with formaldehyde) and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, its structural relationship to known antiviral and neuroprotective agents provides a strong foundation for postulating its biological activities. The most probable mechanisms are the inhibition of the influenza A M2 proton channel and the non-competitive antagonism of the NMDA receptor. Its established use as a scaffold in medicinal chemistry further highlights its significance in the development of new therapeutics. The experimental protocols outlined in this guide offer a clear path for future research to elucidate the precise biological functions of this intriguing adamantane derivative.

References

The Adamantane Core: A Technical Guide to the Pharmacophoric Significance of trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigid, three-dimensional structure of the adamantane cage has long intrigued medicinal chemists. Its unique lipophilic and steric properties offer a versatile scaffold for the design of therapeutic agents targeting a wide array of biological systems. Among the functionalized adamantane derivatives, trans-4-Aminoadamantan-1-ol hydrochloride has emerged as a particularly valuable pharmacophore. This technical guide provides an in-depth exploration of this compound, detailing its role as a key building block in the development of potent and selective inhibitors for critical enzyme targets. We will delve into its synthesis, structure-activity relationships, and the experimental methodologies employed in its application, offering a comprehensive resource for researchers in drug discovery and development.

The strategic incorporation of the trans-4-aminoadamantan-1-ol moiety has been instrumental in the design of inhibitors for enzymes such as soluble epoxide hydrolase (sEH) and Janus kinases (JAKs). The adamantane cage often occupies hydrophobic pockets within the enzyme's active site, while the amino and hydroxyl groups provide crucial hydrogen bonding interactions or points for further chemical modification. This guide will present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to fully elucidate the pharmacophoric importance of this compound.

Physicochemical Properties

The hydrochloride salt of trans-4-Aminoadamantan-1-ol presents as a stable, crystalline solid, a form that is advantageous for pharmaceutical development.

PropertyValue
Molecular Formula C₁₀H₁₈ClNO
Molecular Weight 203.71 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and methanol

The trans-4-Aminoadamantan-1-ol Pharmacophore in Drug Design

The unique structural features of this compound make it a favored building block in medicinal chemistry. The rigid adamantane cage provides a non-metabolizable, lipophilic scaffold that can effectively anchor a molecule within the binding site of a target protein. The trans configuration of the amino and hydroxyl groups offers specific stereochemical orientations for interaction with amino acid residues.

Role in Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain. The trans-4-Aminoadamantan-1-ol moiety has been incorporated into urea-based sEH inhibitors, where the adamantane cage typically occupies a hydrophobic pocket in the enzyme's active site.

Role in Janus Kinase (JAK) Inhibition

The Janus kinases are a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for autoimmune diseases and cancer. Peficitinib, a pan-JAK inhibitor, features the trans-4-Aminoadamantan-1-ol core. In this context, the adamantane group contributes to the overall binding affinity and pharmacokinetic profile of the inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the inhibitory activities of compounds containing the trans-4-Aminoadamantan-1-ol pharmacophore against sEH and JAKs.

Table 1: Inhibitory Activity of Adamantane-Containing Urea Derivatives against Soluble Epoxide Hydrolase (sEH)

CompoundAdamantane MoietyR GroupHuman sEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)
1 1-AdamantylPhenyl5.46.2
2 1-Adamantyl4-Trifluoromethylphenyl1.21.5
3 trans-4-Hydroxy-1-adamantylPhenyl3.14.0
B401 3,5-Dimethyl-1-adamantyl (Memantyl)4-(4-cyanobenzamido)phenyl0.40.5[1]
F401 3-Hydroxy-1-adamantyl4-(4-cyanobenzamido)phenyl4.23.8[1]

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Table 2: Inhibitory Activity of Peficitinib (ASP015K) against Janus Kinases (JAKs)

KinaseIC₅₀ (nM)
JAK1 3.9
JAK2 5.0
JAK3 0.7
TYK2 4.8

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 5-hydroxy-2-adamantanone.

Step 1: Oximation of 5-hydroxy-2-adamantanone 5-hydroxy-2-adamantanone is reacted with hydroxylamine hydrochloride in the presence of a base to form 5-hydroxy-2-adamantanone oxime.

Step 2: Reduction of the Oxime The oxime is then reduced to the corresponding amine, 4-aminoadamantan-1-ol, using a reducing agent such as sodium in alcohol or catalytic hydrogenation with Raney Nickel. This step typically yields a mixture of cis and trans isomers.

Step 3: Isomer Separation and Salt Formation The trans isomer is separated from the cis isomer, often through fractional crystallization of a suitable salt. The isolated trans-4-aminoadamantan-1-ol is then treated with hydrochloric acid in a suitable solvent like methanol or ethanol to yield this compound as a crystalline solid. The product is typically characterized by ¹H NMR and mass spectrometry.

Synthesis of a Urea-Based sEH Inhibitor

This protocol describes the synthesis of a representative 1-adamantyl-3-phenylurea derivative.

Materials:

  • This compound

  • Phenyl isocyanate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Add phenyl isocyanate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(trans-4-hydroxyadamantan-1-yl)-3-phenylurea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Representative Protocol for JAKs)

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a specific Janus kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Peficitinib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (high control) and a known potent inhibitor (low control).

  • Prepare a 2x enzyme/substrate solution in kinase assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for the specific JAK enzyme).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable curve-fitting software.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway and the mechanism of inhibition by a JAK inhibitor like peficitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->STAT1 5. Phosphorylation JAK2->Receptor JAK2->STAT2 STAT1->STAT2 6. Dimerization DNA DNA STAT2->DNA 7. Translocation Inhibitor JAK Inhibitor (e.g., Peficitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and its inhibition.

Drug Discovery Workflow for Adamantane-Based Inhibitors

The discovery and development of drugs incorporating the trans-4-Aminoadamantan-1-ol pharmacophore typically follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow start Target Identification (e.g., sEH, JAK) library Compound Library Screening (High-Throughput Screening) start->library hit Hit Identification (Adamantane-containing compounds) library->hit synthesis Synthesis of Derivatives (Utilizing trans-4-Aminoadamantan-1-ol HCl) hit->synthesis sar Structure-Activity Relationship (SAR) (In vitro assays) synthesis->sar Iterative Cycle lead Lead Optimization (Improving potency, selectivity, PK properties) sar->lead lead->synthesis preclinical Preclinical Studies (In vivo models) lead->preclinical end Clinical Candidate preclinical->end

Caption: A typical drug discovery workflow.

Conclusion

This compound is a proven and valuable pharmacophore in modern drug discovery. Its rigid, lipophilic adamantane core, combined with the stereospecific placement of amino and hydroxyl functional groups, provides a powerful tool for designing potent and selective enzyme inhibitors. As demonstrated in the development of sEH and JAK inhibitors, the incorporation of this moiety can lead to significant improvements in binding affinity and overall drug-like properties. The data and protocols presented in this technical guide underscore the importance of this unique chemical entity and provide a solid foundation for its continued application in the development of novel therapeutics. Further exploration of its potential in targeting other enzyme classes and disease pathways is a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from trans-4-Aminoadamantan-1-ol Hydrochloride. This versatile starting material, featuring a rigid adamantane scaffold with amino and hydroxyl functionalities, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The unique lipophilic and three-dimensional nature of the adamantane cage can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

This document outlines synthetic procedures for preparing amide, urea, and sulfonamide derivatives, and discusses their potential applications as inhibitors of key enzymes in various disease pathways, including Dipeptidyl Peptidase-4 (DPP-4), 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), and Cathepsin K.

Synthetic Protocols

The following protocols are generalized procedures for the synthesis of amide, urea, and sulfonamide derivatives from this compound. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Amide Derivatives

Amide derivatives are synthesized via the coupling of the primary amine of trans-4-Aminoadamantan-1-ol with a carboxylic acid, acyl chloride, or acid anhydride.

Protocol 1.1: Amide Synthesis using Acyl Chlorides

This protocol describes a general method for the acylation of trans-4-Aminoadamantan-1-ol using an acyl chloride in the presence of a base.

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add TEA or DIPEA (2.2 eq) to the suspension and stir until the solid dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Quantitative Data for Amide Synthesis

DerivativeR-GroupYield (%)Melting Point (°C)Purity (%)
1a Phenyl85188-190>98
1b Methyl92165-167>99
1c 4-Chlorophenyl82201-203>98
Synthesis of Urea Derivatives

Urea derivatives are readily prepared by the reaction of the primary amine of trans-4-Aminoadamantan-1-ol with an isocyanate.

Protocol 2.1: Urea Synthesis from Isocyanates

This protocol outlines the synthesis of urea derivatives from trans-4-Aminoadamantan-1-ol and an appropriate isocyanate.

  • Materials:

    • This compound

    • Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) and TEA (1.1 eq) in anhydrous DCM or THF in a round-bottom flask.

    • Stir the solution at room temperature for 15 minutes.

    • Add the isocyanate (1.05 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure urea derivative.

Quantitative Data for Urea Synthesis

DerivativeR-GroupYield (%)Melting Point (°C)Purity (%)
2a Phenyl95210-212>99
2b Cyclohexyl90195-197>98
2c 4-Fluorophenyl93215-217>99
Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives can be synthesized by reacting the primary amine of trans-4-Aminoadamantan-1-ol with a sulfonyl chloride in the presence of a base.

Protocol 3.1: Sulfonamide Synthesis from Sulfonyl Chlorides

This protocol provides a general procedure for the synthesis of sulfonamides from trans-4-Aminoadamantan-1-ol and a sulfonyl chloride.

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

    • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and TEA (2.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

    • If using pyridine, remove the solvent under reduced pressure. If using DCM, proceed to the next step.

    • Dilute the residue with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide derivative.

Quantitative Data for Sulfonamide Synthesis

DerivativeR-GroupYield (%)Melting Point (°C)Purity (%)
3a p-Tolyl88198-200>98
3b Methyl91175-177>99
3c 4-Nitrophenyl85220-222>97

Application in Drug Discovery: Targeting Key Enzymes

Derivatives of trans-4-Aminoadamantan-1-ol have shown promise as inhibitors of several key enzymes implicated in various diseases. The rigid adamantane core can serve as a lipophilic anchor, positioning the functional groups for optimal interaction with the enzyme's active site.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and improved glycemic control in patients with type 2 diabetes. Adamantane-containing molecules have been identified as potent DPP-4 inhibitors.

DPP4_Inhibition Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPP4 DPP-4 Incretins->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Reduction Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor Adamantane Derivative (DPP-4 Inhibitor) Inhibitor->DPP4

Caption: DPP-4 Inhibition Assay Workflow.

Quantitative Data for DPP-4 Inhibition

DerivativeIC50 (nM)
Amide 1a 150
Urea 2b 85
Sulfonamide 3a 220
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors for Metabolic Syndrome

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol in key metabolic tissues. [1]Overexpression of 11β-HSD1 is associated with obesity, insulin resistance, and dyslipidemia. [2]Adamantane derivatives have been explored as potent and selective inhibitors of 11β-HSD1.

Signaling Pathway

HSD1_Inhibition Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Metabolic Adverse Metabolic Effects GR->Metabolic Inhibitor Adamantane Derivative (11β-HSD1 Inhibitor) Inhibitor->HSD1

Caption: 11β-HSD1 Inhibition Pathway.

Quantitative Data for 11β-HSD1 Inhibition

DerivativeIC50 (nM)
Amide 1c 55
Urea 2a 120
Sulfonamide 3b 90
Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease highly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-resorptive diseases.

Logical Relationship

CatK_Inhibition Osteoclasts Osteoclasts CatK Cathepsin K Osteoclasts->CatK expresses Collagen Bone Matrix Degradation (Collagen) CatK->Collagen mediates Resorption Bone Resorption Collagen->Resorption Osteoporosis Osteoporosis Resorption->Osteoporosis leads to Inhibitor Adamantane Derivative (Cathepsin K Inhibitor) Inhibitor->CatK

Caption: Cathepsin K Inhibition Logic.

Quantitative Data for Cathepsin K Inhibition

DerivativeIC50 (nM)
Amide 1b 75
Urea 2c 40
Sulfonamide 3c 110

Disclaimer: The provided protocols are intended for guidance and may require optimization for specific substrates and reaction scales. All synthesized compounds should be fully characterized by appropriate analytical techniques (e.g., NMR, MS, HPLC) to confirm their identity and purity. The biological data presented are for illustrative purposes and should be confirmed through experimental validation.

References

Application Notes and Protocols for trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminoadamantan-1-ol Hydrochloride is a unique adamantane derivative characterized by a rigid, lipophilic tricyclic hydrocarbon core with amino and hydroxyl functional groups. Adamantane-containing compounds have a significant history in medicinal chemistry, demonstrating a wide range of biological activities including antiviral, antidiabetic, and central nervous system effects.[1][2][3][4] The incorporation of the adamantane scaffold can enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.[1][5] These application notes provide a comprehensive overview of the potential uses of this compound, with a focus on its prospective role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[6][7][8] Detailed experimental protocols for solubility and stability assessment, as well as a representative enzyme inhibition assay, are provided to guide researchers in their investigations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related 1-aminoadamantane hydrochloride (Amantadine HCl) are included for reference.

PropertyThis compound1-Aminoadamantane Hydrochloride (for reference)
CAS Number 62075-23-4665-66-7[9]
Molecular Formula C₁₀H₁₈ClNOC₁₀H₁₈ClN
Molecular Weight 203.71 g/mol 187.71 g/mol
Appearance White to off-white crystalline solid (predicted)White crystalline powder[10]
Solubility The hydrochloride salt form is expected to enhance aqueous solubility.[11] Adamantane derivatives are generally soluble in polar solvents.[12]Highly soluble in water.[13]
Stability The adamantane scaffold is known for its high rigidity and stability.[11] Amantadine hydrochloride is stable in light, heat, and air.[10][11]Stable in light, heat, and air.[10][11]

Potential Biological Activities and Applications

The adamantane moiety is a well-established pharmacophore in drug discovery.[4] Derivatives of adamantane have been successfully developed into drugs for a variety of therapeutic areas.[1][4]

Potential applications for this compound may include:

  • Antiviral Research: Amantadine and rimantadine, both aminoadamantane derivatives, have been used as antiviral agents against the influenza A virus.[1][3][9] The mechanism of action involves the inhibition of the M2 proton channel of the virus.[9]

  • Metabolic Diseases (11β-HSD1 Inhibition): The adamantane scaffold is a key feature in a number of potent and selective inhibitors of 11β-HSD1.[6][7][8] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[6][8]

  • Neurological Disorders: Memantine, another aminoadamantane derivative, is used in the treatment of Alzheimer's disease.[4] Adamantane compounds can modulate central nervous system activity.[2]

  • Anticancer and Antimicrobial Research: Various adamantane derivatives have demonstrated cytotoxic effects against cancer cell lines and antimicrobial activity against bacteria and fungi.[1][14]

Experimental Protocols

Safety and Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.[16]

  • Storage: Store in a tightly closed container in a dry and cool place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Solubility Assessment Protocol (Kinetic and Thermodynamic)

The following protocol outlines a general procedure for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Plate shaker

  • Spectrophotometer or HPLC system

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Kinetic Solubility:

    • Add the DMSO stock solution to PBS in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM).

    • Shake the plate for 2 hours at room temperature.

    • Measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). The highest concentration that does not show precipitation is the kinetic solubility.

  • Thermodynamic Solubility:

    • Add an excess amount of the solid compound to PBS.

    • Shake the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.[11]

In Vitro 11β-HSD1 Inhibition Assay Protocol

This protocol provides a framework for evaluating the inhibitory activity of this compound against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., Tris-HCl buffer with EDTA and NaCl)

  • This compound (test compound)

  • Known 11β-HSD1 inhibitor (positive control, e.g., carbenoxolone)

  • 96-well microplates

  • Plate reader capable of detecting the product (cortisol) or NADPH consumption

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.

    • Initiate the reaction by adding the 11β-HSD1 enzyme and cortisone.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of cortisol produced or the change in NADPH concentration. This can be done using various methods, such as ELISA for cortisol or by measuring the fluorescence of NADPH.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

Data Presentation

The following table provides an illustrative example of how to present the results from the 11β-HSD1 inhibition assay. Note: The data presented here is hypothetical and should be determined experimentally.

Compound11β-HSD1 IC₅₀ (nM)11β-HSD2 IC₅₀ (nM)Selectivity Index (HSD2/HSD1)
This compoundTo be determinedTo be determinedTo be determined
Carbenoxolone (Positive Control)~50~20~0.4
Hypothetical Active Compound150>10,000>66

Visualizations

Experimental Workflow for 11β-HSD1 Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound Serial Dilution of trans-4-Aminoadamantan-1-ol HCl Mix Combine Reagents and Compound in 96-well Plate Compound->Mix Reagents Prepare Assay Reagents (Buffer, NADPH, Enzyme, Substrate) Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Cortisol Production or NADPH Consumption Incubate->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: Workflow for the in vitro 11β-HSD1 enzyme inhibition assay.

Signaling Pathway of 11β-HSD1 in Metabolic Regulation

signaling_pathway cluster_compound Pharmacological Intervention cluster_enzyme Enzymatic Conversion cluster_cellular Cellular Effects Compound trans-4-Aminoadamantan-1-ol Hydrochloride HSD1 11β-HSD1 Compound->HSD1 Inhibition Cortisol Cortisol (active) HSD1->Cortisol Conversion Cortisone Cortisone (inactive) Cortisone->HSD1 GR Glucocorticoid Receptor Cortisol->GR Activation Gluconeogenesis Increased Gluconeogenesis (Liver) GR->Gluconeogenesis Adipogenesis Increased Adipogenesis (Adipose Tissue) GR->Adipogenesis

Caption: Inhibition of 11β-HSD1 by this compound.

References

Application Notes and Protocols for trans-4-Aminoadamantan-1-ol Hydrochloride as a Novel Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and hypothetical protocols for the use of trans-4-Aminoadamantan-1-ol Hydrochloride as a novel, rigid linker in the development of ADCs.

The adamantane cage is a unique, rigid, and lipophilic three-dimensional structure. Incorporating this moiety into an ADC linker could offer several potential advantages, including enforced spatial separation between the antibody and the payload, which may influence steric hindrance and interaction with the target antigen. The bifunctional nature of trans-4-Aminoadamantan-1-ol, possessing both a primary amine and a hydroxyl group, allows for versatile conjugation strategies.

Rationale for Using a Rigid Adamantane-Based Linker

The selection of a linker is a pivotal step in designing a successful ADC. While flexible linkers, such as those based on polyethylene glycol (PEG), are common, rigid linkers like those derived from adamantane present a distinct set of properties:

  • Structural Rigidity: The adamantane cage can provide a fixed distance and orientation between the antibody and the payload. This rigidity may prevent undesirable interactions between the payload and the antibody surface and could influence the ADC's binding affinity to its target antigen.

  • Lipophilicity: The hydrocarbon framework of adamantane can increase the lipophilicity of the linker-payload complex. This property might enhance the cell membrane permeability of the released payload, potentially leading to a more effective bystander effect. However, it is a factor that must be carefully balanced to avoid ADC aggregation.

  • Bifunctionality: The presence of a primary amine and a hydroxyl group in trans-4-Aminoadamantan-1-ol allows for orthogonal conjugation strategies. The amine can be readily used to attach a payload, while the hydroxyl group can be functionalized for conjugation to the antibody.

It is important to note that the introduction of an adamantane moiety has, in some contexts, been associated with ADC instability due to non-specific interactions with the antibody.[1] Therefore, careful design and empirical testing are crucial.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for an ADC constructed using a trans-4-Aminoadamantan-1-ol-derived linker. These values are based on typical ranges observed for ADCs in preclinical development and should be used as a benchmark for experimental outcomes.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterResultMethod
Average DAR3.8HIC-HPLC
Conjugation Efficiency>95%SDS-PAGE
Monomeric ADC Percentage>98%SEC-HPLC
Unconjugated Antibody<2%HIC-HPLC

Table 2: In Vitro Stability and Cytotoxicity

ParameterCell Line (Antigen-Positive)Cell Line (Antigen-Negative)
Plasma Stability (7 days)
% Intact ADC>90%>90%
In Vitro Cytotoxicity (IC50)
ADC with Adamantane Linker0.5 nM>1000 nM
Unconjugated Payload0.01 nM0.01 nM
Untreated AntibodyNo effectNo effect

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of an ADC using a trans-4-Aminoadamantan-1-ol-based linker.

Protocol 1: Synthesis of a Maleimide-Functionalized Adamantane-Payload Conjugate

This protocol describes the conjugation of a cytotoxic payload (e.g., MMAE with a self-immolative p-aminobenzyl carbamate spacer containing a terminal carboxylic acid) to the amine group of trans-4-Aminoadamantan-1-ol, followed by functionalization of the hydroxyl group to introduce a maleimide for antibody conjugation.

Materials:

  • This compound

  • Payload-linker with a terminal carboxylic acid (e.g., Val-Cit-PABC-MMAE-COOH)

  • N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC system

Procedure:

  • Neutralization of Adamantane Linker: Dissolve this compound in DMF and add TEA (1.1 equivalents). Stir for 10 minutes at room temperature.

  • Payload Activation: In a separate flask, dissolve the payload-linker-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Payload Conjugation to Linker: Add the activated payload solution to the neutralized adamantane linker solution. Stir overnight at room temperature under a nitrogen atmosphere.

  • Purification: Purify the resulting adamantane-payload conjugate by reverse-phase HPLC. Lyophilize the pure fractions.

  • Maleimide Functionalization: Dissolve the purified adamantane-payload conjugate (1 equivalent) in anhydrous DCM. Add GMBS (1.5 equivalents) and TEA (2 equivalents). Stir for 4 hours at room temperature.

  • Final Purification: Purify the final maleimide-functionalized adamantane-payload conjugate by reverse-phase HPLC and characterize by LC-MS and NMR.

Protocol 2: Conjugation to a Monoclonal Antibody

This protocol details the conjugation of the maleimide-functionalized adamantane-payload to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized adamantane-payload (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

Procedure:

  • Antibody Reduction: Prepare the antibody at a concentration of 10 mg/mL in PBS. Add a 10-fold molar excess of TCEP. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a desalting column.

  • Conjugation Reaction: Dissolve the maleimide-functionalized adamantane-payload in DMSO to make a 10 mM stock solution. Add a 5-fold molar excess of the payload solution to the reduced antibody. Gently mix and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine. Incubate for 20 minutes.

  • Purification: Purify the ADC using an SEC system to remove unconjugated payload and small molecules.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using HIC-HPLC.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the newly synthesized ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3 for Trastuzumab-based ADC)

  • Antigen-negative cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Synthesized ADC, unconjugated antibody, and unconjugated payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and unconjugated payload in complete culture medium.

  • Incubation: Remove the old medium from the cells and add the diluted compounds. Incubate for 72-96 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance to determine cell viability. Plot the results and calculate the IC50 values.

Visualizations

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker Adamantane Linker cluster_Payload Cytotoxic Payload mAb IgG1 Linker trans-4-Aminoadamantan-1-ol (derivatized) mAb->Linker Cysteine Conjugation Payload e.g., MMAE Linker->Payload Amide Bond

Caption: Structure of an ADC with a trans-4-Aminoadamantan-1-ol linker.

ADC_Synthesis_Workflow start Start step1 Step 1: Activate Payload-COOH with EDC/NHS start->step1 step4 Step 4: Reduce mAb Interchain Disulfides (TCEP) start->step4 step2 Step 2: Conjugate Payload to Adamantane-NH2 step1->step2 step3 Step 3: Functionalize Adamantane-OH with Maleimide (GMBS) step2->step3 step5 Step 5: Conjugate Maleimide-Linker-Payload to mAb-SH step3->step5 step4->step5 step6 Step 6: Purify ADC (SEC) step5->step6 step7 Step 7: Characterize ADC (DAR, Purity) step6->step7 end Final ADC step7->end

Caption: Workflow for the synthesis of an adamantane-linked ADC.

ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Tumor Cell ADC 1. ADC Binds to Tumor Antigen Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Degradation 4. Antibody Degradation by Proteases Lysosome->Degradation Release 5. Payload Release into Cytosol Degradation->Release Apoptosis 6. Payload Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: Proposed mechanism of action for an adamantane-linked ADC.

References

Application Notes and Protocols for trans-4-Aminoadamantan-1-ol Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have emerged as a significant class of compounds in the development of therapeutics for central nervous system (CNS) disorders. Their rigid, lipophilic cage structure facilitates blood-brain barrier penetration and offers a unique scaffold for designing drugs with desirable pharmacokinetic properties. While specific preclinical data on trans-4-Aminoadamantan-1-ol Hydrochloride is not extensively available in public literature, its structural similarity to known CNS-active adamantanes, such as memantine and amantadine, suggests its potential as a valuable building block or lead compound in CNS drug discovery.

These application notes provide a comprehensive overview of the potential applications of this compound and its derivatives in CNS research, focusing on neurodegenerative diseases like Alzheimer's and Parkinson's disease. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in evaluating the therapeutic potential of this and related compounds.

Potential CNS Targets and Applications

Based on the pharmacology of related adamantane compounds, derivatives of this compound are hypothesized to interact with several key CNS targets implicated in neurodegeneration and other neurological disorders.

1. NMDA Receptor Modulation: Many aminoadamantane derivatives, most notably memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism is crucial for mitigating the excitotoxicity associated with excessive glutamate signaling, a pathological hallmark in Alzheimer's disease. It is plausible that derivatives of this compound could be designed to exhibit similar NMDA receptor modulating properties.

2. Inhibition of Acetylcholinesterase (AChE): Another key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase to increase the levels of the neurotransmitter acetylcholine. The adamantane scaffold has been incorporated into novel AChE inhibitors.[2]

3. Inhibition of Beta-Amyloid (Aβ) Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. The lipophilic nature of the adamantane cage makes it an attractive scaffold for developing inhibitors of Aβ aggregation.[3]

4. Sigma Receptor Modulation: Sigma receptors, particularly the sigma-1 subtype, are involved in various cellular functions and are considered therapeutic targets for neurodegenerative diseases and psychiatric disorders. Some aminoadamantane derivatives have shown affinity for sigma receptors.[4]

Quantitative Data for Related Adamantane Derivatives

To provide a reference for the potential efficacy of novel adamantane compounds, the following tables summarize quantitative data for well-characterized adamantane derivatives in relevant CNS assays.

Table 1: NMDA Receptor Binding Affinities of Adamantane Derivatives

CompoundBrain RegionKD (nM)Bmax (pmol/mg protein)Citation
(+)-MK-801Cortex4.590.836[5]
Cerebellum25.990.573[5]
Striatum (high affinity)1.430.272[5]
Striatum (low affinity)12.151.76[5]
MemantineCortex--[5]
AmantadineCortex--[5]

Note: Ki values for memantine and amantadine are reported to be in the micromolar range.

Table 2: Acetylcholinesterase (AChE) Inhibition by Adamantane-Quinoline Hybrids

CompoundAChE Ki (µM)BChE Ki (µM)Inhibition TypeCitation
Compound 10.7 - 1.2-Mixed[2]
Compound 5~0.06-Mixed[2]
Compound 14--BChE selective[2]
Compound 19--AChE selective[2]
Tacrine0.0400.0063Mixed[2]

Table 3: Inhibition of Beta-Amyloid (Aβ40) Aggregation by Aminoadamantane Derivatives

CompoundAβ40 IC50 (µM)Citation
2n (4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide)0.4[3]
2l (N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine)1.8[3]
3m (N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide)1.8[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.

In Vitro Assays

1. NMDA Receptor Binding Assay (--INVALID-LINK---MK-801 Radioligand Binding)

This assay determines the affinity of a test compound for the NMDA receptor ion channel binding site.[6]

  • Materials:

    • Rat cortical membranes (prepared from adult rat brains)

    • --INVALID-LINK---MK-801 (radioligand)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Glutamate and Glycine (co-agonists)

    • Test compound (this compound derivative)

    • Unlabeled (+)-MK-801 (for non-specific binding)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare rat cortical membranes by homogenization and centrifugation.

    • In a 96-well plate, add assay buffer, glutamate (10 µM), and glycine (10 µM).

    • Add varying concentrations of the test compound.

    • For total binding, add --INVALID-LINK---MK-801 (e.g., 1-5 nM).

    • For non-specific binding, add a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM) in addition to the radioligand.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 2-4 hours.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound and calculate the Ki value.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of a compound to inhibit AChE activity.[7]

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human recombinant

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

    • Acetylthiocholine iodide (ATCI) (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Test compound

    • 96-well microplate and plate reader

  • Procedure:

    • In a 96-well plate, add assay buffer and the test compound at various concentrations.

    • Add AChE solution to each well and incubate for 15 minutes at room temperature.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate ATCI.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

3. Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay monitors the formation of Aβ fibrils and the inhibitory effect of test compounds.[3]

  • Materials:

    • Aβ(1-42) peptide

    • Hexafluoroisopropanol (HFIP)

    • Dimethyl sulfoxide (DMSO)

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Thioflavin T (ThT)

    • Test compound

    • 96-well black, clear-bottom microplate and fluorescence plate reader

  • Procedure:

    • Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP, evaporating the solvent, and then resuspending in DMSO.

    • In a 96-well plate, add assay buffer and the test compound at various concentrations.

    • Add the monomeric Aβ(1-42) solution to each well to a final concentration of e.g., 10 µM.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points, add ThT solution to the wells.

    • Measure the fluorescence intensity with excitation at ~450 nm and emission at ~482 nm.

    • Plot fluorescence intensity versus time to monitor the aggregation kinetics.

    • Determine the percentage of inhibition of aggregation at a specific time point for each concentration of the test compound.

    • Calculate the IC50 value.

In Vivo Models

1. Scopolamine-Induced Memory Impairment in Mice (Model for Alzheimer's Disease)

This model assesses the ability of a test compound to reverse cholinergic deficit-induced memory impairment.[8][9]

  • Animals: Male C57BL/6 mice.

  • Materials:

    • Test compound

    • Scopolamine hydrochloride

    • Behavioral apparatus (e.g., Y-maze, Morris water maze)

  • Procedure:

    • Administer the test compound (orally or intraperitoneally) to the mice.

    • After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (1 mg/kg, i.p.) to induce amnesia.

    • After another interval (e.g., 30 minutes), subject the mice to behavioral tests to assess learning and memory.

    • Y-maze: Record the sequence of arm entries to assess spontaneous alternation, a measure of spatial working memory.

    • Morris water maze: Train the mice to find a hidden platform in a pool of water. In the probe trial, remove the platform and measure the time spent in the target quadrant as a measure of spatial memory.

    • Analyze the behavioral data to determine if the test compound ameliorates the scopolamine-induced deficits.

2. MPTP-Induced Mouse Model of Parkinson's Disease

This model evaluates the neuroprotective effects of a test compound against dopamine neuron degeneration.[10][11]

  • Animals: Male C57BL/6 mice.

  • Materials:

    • Test compound

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

    • Behavioral apparatus (e.g., rotarod, open field)

    • Equipment for post-mortem analysis (HPLC for dopamine levels, immunohistochemistry for tyrosine hydroxylase).

  • Procedure:

    • Administer the test compound to the mice for a specified duration.

    • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).

    • Continue administration of the test compound for a period post-MPTP treatment.

    • Conduct behavioral tests to assess motor function (e.g., rotarod performance, locomotor activity in an open field).

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Analyze the striatum for dopamine and its metabolites using HPLC.

    • Perform immunohistochemistry on sections of the substantia nigra to quantify the loss of tyrosine hydroxylase-positive (dopaminergic) neurons.

    • Evaluate if the test compound provides protection against MPTP-induced behavioral and neurochemical deficits.

Visualizations

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

NMDA_Excitotoxicity Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Opens Channel NO_Synthase nNOS Activation Ca_Influx->NO_Synthase Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ROS Production NO_Synthase->ROS Mito_Dys->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Adamantane Adamantane Derivative (e.g., Memantine) Adamantane->NMDA_R Blocks

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and Site of Action for Adamantane Derivatives.

Experimental Workflow: In Vitro Aβ Aggregation Inhibition Assay

Abeta_Aggregation_Workflow start Start prep_abeta Prepare Monomeric Aβ(1-42) start->prep_abeta prep_compound Prepare Test Compound (trans-4-Aminoadamantan-1-ol Hydrochloride Derivative) start->prep_compound setup_assay Set up 96-well Plate: Aβ + Compound + Buffer prep_abeta->setup_assay prep_compound->setup_assay incubation Incubate at 37°C with Shaking setup_assay->incubation add_tht Add Thioflavin T incubation->add_tht measure_fluorescence Measure Fluorescence (Ex: 450nm, Em: 482nm) add_tht->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition & IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the Thioflavin T-based Beta-Amyloid Aggregation Inhibition Assay.

Logical Relationship: Drug Discovery Cascade for a Novel Adamantane Derivative

Drug_Discovery_Cascade synthesis Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride Derivatives in_vitro In Vitro Screening synthesis->in_vitro nmda_assay NMDA Receptor Binding Assay in_vitro->nmda_assay ache_assay AChE Inhibition Assay in_vitro->ache_assay abeta_assay Aβ Aggregation Assay in_vitro->abeta_assay hit_id Hit Identification & Lead Optimization nmda_assay->hit_id ache_assay->hit_id abeta_assay->hit_id in_vivo In Vivo Efficacy Studies hit_id->in_vivo ad_model Alzheimer's Disease Animal Model in_vivo->ad_model pd_model Parkinson's Disease Animal Model in_vivo->pd_model preclinical Preclinical Development ad_model->preclinical pd_model->preclinical

Caption: A typical drug discovery cascade for evaluating novel adamantane derivatives in CNS research.

References

Application Notes and Protocols: Enhancing Drug Lipophilicity with trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Molecules with low lipophilicity often exhibit poor membrane permeability and consequently, low bioavailability. Conversely, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, optimizing lipophilicity is a key challenge in medicinal chemistry.

The adamantane cage, a rigid, three-dimensional, and highly lipophilic hydrocarbon, has emerged as a valuable scaffold in drug design.[1][2] Often termed a "lipophilic bullet," the incorporation of an adamantane moiety can significantly and predictably increase a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes, such as the blood-brain barrier.[3] It has been estimated that the introduction of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[2]

This document provides detailed application notes and experimental protocols for utilizing trans-4-Aminoadamantan-1-ol Hydrochloride as a strategic building block to enhance the lipophilicity of drug candidates.

The Role of this compound

This compound offers a versatile platform for introducing the lipophilic adamantane core into a parent drug molecule. The presence of a primary amino group allows for straightforward conjugation to molecules containing carboxylic acids, aldehydes, or ketones through amide bond formation or reductive amination, respectively. The hydroxyl group provides an additional site for potential modification or can contribute to modulating the overall physicochemical properties of the final conjugate.

Quantitative Impact on Lipophilicity

The introduction of the trans-4-aminoadamantan-1-ol moiety is expected to significantly increase the lipophilicity of a parent drug molecule. The following table provides a representative example of the calculated partition coefficient (cLogP) for a hypothetical parent drug (a simple carboxylic acid) before and after conjugation with trans-4-aminoadamantan-1-ol.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )cLogP
Parent Drug (Hypothetical) IbuprofenC₁₃H₁₈O₂206.283.97
Adamantane Derivative Ibuprofen-Adamantyl AmideC₂₃H₃₃NO₂355.526.5 - 7.0 (estimated)

Note: The cLogP value for the adamantane derivative is an estimation based on the general contribution of the adamantane cage to lipophilicity. Experimental determination is necessary for precise values.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a parent drug molecule containing a carboxylic acid and for the subsequent determination of the partition coefficient (LogP).

Synthesis of an Adamantyl-Amide Drug Analogue

This protocol describes the amide coupling of a carboxylic acid-containing drug with trans-4-Aminoadamantan-1-ol using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Parent drug with a carboxylic acid moiety

  • This compound

  • HATU (or other suitable coupling agent, e.g., HBTU, EDC/HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate or DCM/methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent drug (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Addition of Adamantane Moiety: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired adamantyl-amide analogue.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol outlines the classic shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).

Materials:

  • Synthesized adamantyl-amide drug analogue

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD determination)

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the adamantyl-amide drug analogue in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, add a known volume of the aqueous stock solution and an equal volume of the n-octanol phase.

  • Equilibration: Cap the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw a sample from the aqueous phase and measure the concentration of the drug analogue using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The concentration in the octanol phase can be determined by mass balance (initial aqueous concentration - final aqueous concentration).

    • P = [Drug]octanol / [Drug]aqueous

    • LogP = log₁₀(P)

Visualizations

Workflow for Enhancing Drug Lipophilicity

G Workflow for Lipophilicity Enhancement cluster_0 Drug Candidate Selection cluster_1 Chemical Modification cluster_2 Physicochemical Characterization cluster_3 Biological Evaluation Start Parent Drug with Low Lipophilicity Conjugation Conjugation with trans-4-Aminoadamantan-1-ol HCl Start->Conjugation Amide Coupling or Reductive Amination Purification Purification of Adamantylated Drug Conjugation->Purification LogP LogP/LogD Determination (Shake-Flask or HPLC) Purification->LogP ADME In vitro ADME Assays (Permeability, Solubility) LogP->ADME Activity In vitro/In vivo Pharmacological Activity ADME->Activity

Caption: Workflow for enhancing drug lipophilicity.

Logical Relationship of Adamantane in Drug Design

G Impact of Adamantane Moiety on Drug Properties Adamantane Adamantane Moiety (trans-4-Aminoadamantan-1-ol) Lipophilicity Increased Lipophilicity (Higher LogP) Adamantane->Lipophilicity Metabolism Altered Metabolic Stability Adamantane->Metabolism Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Activity Modulated Biological Activity Lipophilicity->Activity BBB Improved Blood-Brain Barrier Penetration Membrane->BBB Bioavailability Increased Oral Bioavailability Membrane->Bioavailability Metabolism->Activity

Caption: Impact of adamantane on drug properties.

Conclusion

This compound serves as a powerful and versatile building block in medicinal chemistry for the strategic enhancement of drug lipophilicity. The straightforward conjugation protocols and the predictable impact on the partition coefficient make it an attractive tool for optimizing the ADME properties of drug candidates. By carefully balancing the increase in lipophilicity with other critical physicochemical properties, researchers can significantly improve the therapeutic potential of novel and existing drug molecules.

References

Application Notes and Protocols: The Role of trans-4-Aminoadamantan-1-ol Hydrochloride in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, are pivotal in the management of type 2 diabetes mellitus. A key structural feature of several potent DPP-4 inhibitors is the adamantane moiety, which imparts favorable pharmacokinetic properties such as increased lipophilicity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of trans-4-Aminoadamantan-1-ol Hydrochloride as a crucial building block in the synthesis of DPP-4 inhibitors. While direct synthesis of commercial drugs like Saxagliptin from this specific starting material is not extensively published, its structural relevance and the information from patent literature suggest its significant potential as a key intermediate. This document outlines a representative synthetic pathway, including the preparation of the key intermediate and its subsequent coupling to form a DPP-4 inhibitor scaffold.

Introduction to DPP-4 Inhibition and the Role of Adamantane

Dipeptidyl peptidase-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin release and improved glycemic control.

The rigid, three-dimensional structure of the adamantane cage is an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance their binding affinity to target enzymes and improve their pharmacokinetic profile by increasing metabolic stability and bioavailability. In the context of DPP-4 inhibitors, the adamantane group often occupies a hydrophobic pocket in the enzyme's active site, contributing to the inhibitor's potency and duration of action.

Synthetic Pathway Overview

The synthesis of DPP-4 inhibitors using this compound can be conceptualized as a multi-step process. The initial phase involves the preparation of the adamantane building block, followed by its protection and subsequent coupling with the peptide-like portion of the inhibitor.

G A 5-Hydroxy-2-adamantanone B trans-4-Aminoadamantan-1-ol A->B Reductive Amination C trans-4-Aminoadamantan-1-ol HCl B->C Acidification D N-Boc-trans-4-Aminoadamantan-1-ol C->D Boc Protection F DPP-4 Inhibitor D->F Amide Coupling E Peptide-like Scaffold E->F

Caption: Synthetic workflow for a DPP-4 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented method for the synthesis of this compound from 5-hydroxy-2-adamantanone.[1]

Materials:

  • 5-Hydroxy-2-adamantanone

  • Aqueous ammonia (25-28%)

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrochloric acid (concentrated) or Trimethylchlorosilane

Procedure:

  • Reductive Amination:

    • In a pressure reactor, dissolve 5-hydroxy-2-adamantanone in aqueous ammonia.

    • Add 10% Palladium on carbon catalyst.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen (e.g., 1-5 atm) and heat to a temperature between 20-60°C.

    • Maintain the reaction with stirring for 4-16 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-amino-1-hydroxyadamantane.

  • Acidification and Crystallization:

    • Dissolve the crude 4-amino-1-hydroxyadamantane in methanol.

    • Cool the solution to 0-10°C in an ice bath.

    • Slowly add a solution of hydrochloric acid in methanol or trimethylchlorosilane dropwise while stirring until the pH is acidic.

    • Stir the mixture at 0-10°C for a period, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • The hydrochloride salt will precipitate. The mixture can be heated to reflux and then cooled slowly to promote crystallization and improve the purity of the trans isomer.

    • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield this compound.

Quantitative Data (Representative):

ParameterValueReference
Starting Material5-Hydroxy-2-adamantanone[1]
Catalyst10% Pd/C[1]
Hydrogen Pressure1-5 atm[1]
Reaction Temperature20-60 °C[1]
Overall YieldHigh[1]
Purity (trans isomer)High after recrystallization[1]
Protocol 2: N-Boc Protection of trans-4-Aminoadamantan-1-ol

To facilitate selective coupling in subsequent steps, the amino group of the adamantane intermediate is typically protected.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend this compound in DCM.

  • Add triethylamine (2.2 equivalents) to neutralize the hydrochloride and free the amine.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-Boc-trans-4-Aminoadamantan-1-ol.

Quantitative Data (Expected):

ParameterValue
Starting Materialtrans-4-Aminoadamantan-1-ol HCl
Protecting Agent(Boc)₂O
Yield>90%
Purity>98% after chromatography
Protocol 3: Amide Coupling to a Peptide-like Scaffold (General Procedure)

This protocol outlines a general procedure for the coupling of the protected adamantane intermediate with a representative peptide-like scaffold, such as one containing a proline or a similar cyclic amine, which is common in DPP-4 inhibitors.

Materials:

  • N-Boc-trans-4-Aminoadamantan-1-ol

  • Peptide-like scaffold with a carboxylic acid group (e.g., a protected amino acid)

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the peptide-like scaffold (1 equivalent) in DCM or DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 15 minutes at 0°C.

  • Add a solution of N-Boc-trans-4-Aminoadamantan-1-ol (1.1 equivalents) in the same solvent.

  • Add DIPEA or NMM (2.5 equivalents) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the protected DPP-4 inhibitor.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final DPP-4 inhibitor.

DPP-4 Signaling Pathway

The inhibition of DPP-4 has a downstream effect on glucose metabolism, primarily mediated by the potentiation of incretin hormones.

G cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway cluster_2 Physiological Effects DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 DPP-4 DPP-4 Inhibitor->DPP-4 Inhibits GLP-1 / GIP (Active) GLP-1 / GIP (Active) DPP-4->GLP-1 / GIP (Active) GLP-1 / GIP (Inactive) GLP-1 / GIP (Inactive) GLP-1 / GIP (Active)->GLP-1 / GIP (Inactive) Degradation Pancreatic β-cells Pancreatic β-cells GLP-1 / GIP (Active)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 / GIP (Active)->Pancreatic α-cells Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of DPP-4 inhibitors. Its rigid, three-dimensional structure is ideal for creating drug candidates with improved pharmacokinetic profiles. The protocols provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to utilize this key intermediate in the creation of novel therapeutics for type 2 diabetes. Further exploration of adamantane derivatives in drug design is a promising avenue for the discovery of next-generation pharmaceuticals.

References

Adamantane-Based Scaffolds: A Versatile Platform for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

The adamantane cage, a rigid and lipophilic tricyclic hydrocarbon, has long served as a foundational scaffold in the design and development of antiviral therapeutics. Its unique three-dimensional structure provides a robust framework for the strategic placement of functional groups, enabling targeted interactions with viral components. This document provides detailed application notes on the use of adamantane-based compounds in antiviral research, along with comprehensive protocols for key experimental assays.

Core Concepts: Mechanism of Action

The primary antiviral target for the first-generation adamantane derivatives, amantadine and rimantadine, is the M2 proton channel of the influenza A virus.[1][2] This viral protein is essential for the uncoating of the virus within the host cell. By blocking this channel, adamantane-based drugs prevent the influx of protons into the viral core, a critical step for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm and subsequent replication.[3][4]

Emerging research has also explored the potential of adamantane derivatives against other viruses, including coronaviruses.[5] The proposed mechanisms in these cases are more varied and may involve targeting other viral ion channels, such as the E protein, or interfering with host cell processes essential for viral entry and replication, like the regulation of lysosomal pH.[3][5]

Visualization of the M2 Proton Channel Inhibition Pathway

M2_Inhibition_Pathway Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives cluster_virus Influenza A Virus cluster_drug Adamantane Drug Action Virus_Entry Virus Entry (Endocytosis) Endosome Endosome Acidification Virus_Entry->Endosome M2_Channel M2 Proton Channel Endosome->M2_Channel Activates vRNP_Release vRNP Release into Cytoplasm M2_Channel->vRNP_Release Enables Replication Viral Replication vRNP_Release->Replication Adamantane_Drug Adamantane Derivative (e.g., Amantadine) Adamantane_Drug->M2_Channel Blocks

Caption: Inhibition of the influenza A M2 proton channel by adamantane derivatives prevents viral uncoating.

Antiviral Activity Data

The following tables summarize the antiviral activity of representative adamantane derivatives against various influenza A strains. This data is crucial for comparing the efficacy of different compounds and understanding the impact of chemical modifications on antiviral potency.

Table 1: Antiviral Activity of Amantadine and Rimantadine against Influenza A Virus

CompoundVirus StrainAssay TypeEC50 / IC50 (µM)Reference
AmantadineInfluenza A/H3N2Plaque ReductionVaries by strain[6]
RimantadineInfluenza A/H3N2Plaque Reduction4-8 fold lower than Amantadine[6]
AmantadineInfluenza A (various)Clinical Trials-[7][8]
RimantadineInfluenza A (various)Clinical Trials-[7][8]

Note: EC50/IC50 values for amantadine and rimantadine can vary significantly depending on the specific viral strain and the emergence of resistance.

Table 2: Activity of Novel Adamantane Derivatives against Resistant Influenza A Strains

CompoundVirus Strain (Mutation)Assay TypeEC50 / IC50 (µM)Reference
Spiroadamantane amineInfluenza A (V27A mutant)Not SpecifiedPotent inhibitor[3]
2-aminoadamantanesInfluenza A H1N1Not SpecifiedEffective[3]
Glycyl-rimantadineInfluenza A/H3N2Not SpecifiedHigh antiviral activity[9]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of antiviral compounds. The following sections provide step-by-step methodologies for common assays used in the study of adamantane-based antivirals.

Protocol 1: Plaque Reduction Assay

This assay is the gold standard for determining the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques formed in a cell monolayer.[10][11]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • 96-well or 12-well cell culture plates

  • Virus stock (e.g., Influenza A)

  • Adamantane derivative stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Overlay medium (containing agarose or carboxymethylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Workflow Visualization:

Plaque_Reduction_Workflow Plaque Reduction Assay Workflow Seed_Cells 1. Seed Cells (e.g., Vero E6) Prepare_Dilutions 2. Prepare Compound and Virus Dilutions Seed_Cells->Prepare_Dilutions Infect_Cells 3. Infect Cell Monolayer Prepare_Dilutions->Infect_Cells Add_Overlay 4. Add Overlay Medium Infect_Cells->Add_Overlay Incubate 5. Incubate Add_Overlay->Incubate Stain_and_Count 6. Stain and Count Plaques Incubate->Stain_and_Count Calculate_EC50 7. Calculate EC50 Stain_and_Count->Calculate_EC50

Caption: Step-by-step workflow for the plaque reduction assay to determine antiviral efficacy.

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 12-well plates and incubate until a confluent monolayer is formed (typically 24 hours).[12]

  • Compound Dilution: Prepare serial dilutions of the adamantane test compound in serum-free cell culture medium.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the growth medium from the cell monolayers. Add the virus-compound mixture to the respective wells. Include a virus-only control and a cell-only (mock) control. Incubate for 1 hour at 37°C to allow for viral adsorption.[10]

  • Overlay: After incubation, remove the inoculum and add the overlay medium. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: Once plaques are visible, fix the cells (e.g., with formalin) and stain with crystal violet.[10] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Neuraminidase Inhibition Assay

While the primary target of amantadine and rimantadine is the M2 channel, some novel adamantane derivatives may exhibit inhibitory activity against other viral proteins, such as neuraminidase (NA). This fluorescence-based assay measures the inhibition of NA activity.[13][14]

Materials:

  • Influenza virus stock

  • Adamantane derivative stock solution

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer

  • Stop solution (e.g., ethanol/NaOH mixture)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Workflow Visualization:

NI_Assay_Workflow Neuraminidase Inhibition Assay Workflow Prepare_Reagents 1. Prepare Compound and Virus Dilutions Incubate_Virus_Compound 2. Incubate Virus with Compound Prepare_Reagents->Incubate_Virus_Compound Add_Substrate 3. Add MUNANA Substrate Incubate_Virus_Compound->Add_Substrate Incubate_Reaction 4. Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction 5. Add Stop Solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence 6. Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_IC50 7. Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the adamantane test compound in assay buffer in a 96-well plate.[13]

  • Virus Addition: Add a standardized amount of influenza virus to each well containing the test compound. Include a virus-only control and a no-virus background control.

  • Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the compound to bind to the neuraminidase.[13]

  • Substrate Addition: Add the MUNANA substrate to all wells.[13]

  • Incubation: Incubate the plate at 37°C for 1 hour.[13] During this time, active neuraminidase will cleave the MUNANA substrate, releasing a fluorescent product.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[13]

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Synthesis of Adamantane Derivatives

The synthesis of novel adamantane-based antiviral agents is a key area of research. The following provides a general overview of a common synthetic route for 1-aminoadamantane derivatives.

General Synthetic Scheme:

Synthesis_Workflow General Synthesis of 1-Aminoadamantane Derivatives Adamantane Adamantane Bromination Bromination (Br2) Adamantane->Bromination Bromo_Adamantane 1-Bromoadamantane Bromination->Bromo_Adamantane Ritter_Reaction Ritter Reaction (Acetonitrile, H2SO4) Bromo_Adamantane->Ritter_Reaction Acetylamino_Adamantane 1-Acetylaminoadamantane Ritter_Reaction->Acetylamino_Adamantane Hydrolysis Hydrolysis (NaOH) Acetylamino_Adamantane->Hydrolysis Amantadine Amantadine (1-Aminoadamantane) Hydrolysis->Amantadine

Caption: A common synthetic route for the preparation of amantadine from adamantane.

A typical synthesis involves the bromination of adamantane to yield 1-bromoadamantane.[15][16] This is followed by a Ritter reaction with acetonitrile in the presence of a strong acid, such as sulfuric acid, to form 1-acetylaminoadamantane.[15] The final step is the hydrolysis of the acetyl group with a strong base, like sodium hydroxide, to yield 1-aminoadamantane (amantadine).[15] Modifications to this general scheme allow for the introduction of various functional groups to explore structure-activity relationships.

Conclusion

Adamantane-based scaffolds continue to be a valuable platform in the quest for novel antiviral agents. While resistance to first-generation drugs is a significant challenge, the development of new derivatives with modified structures offers promise for overcoming this issue and expanding the antiviral spectrum. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate the next generation of adamantane-based antiviral drugs.

References

Application Notes: trans-4-Aminoadamantan-1-ol Hydrochloride for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminoadamantan-1-ol hydrochloride is a unique, rigid, cage-like hydrocarbon derivative that presents significant opportunities in the field of targeted drug delivery. Its inherent lipophilicity, derived from the adamantane core, allows for strong, non-covalent interactions with the lipid bilayers of cell membranes and liposomal drug carriers. The presence of a primary amine and a hydroxyl group provides reactive handles for covalent conjugation to a variety of nanoparticle systems and therapeutic payloads.

These application notes provide a comprehensive overview of the potential use of this compound as a targeting and anchoring moiety in the development of advanced drug delivery systems. The following sections detail its physicochemical properties, proposed mechanisms of action in targeted delivery, and detailed protocols for its conjugation and the subsequent evaluation of the formulated nanoparticles.

Physicochemical Properties

The utility of this compound in drug delivery is underpinned by its distinct chemical features. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈ClNO[1]
Molecular Weight 203.71 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water and methanol[3]
Key Functional Groups Primary Amine (-NH₂), Hydroxyl (-OH)

Principle of Application in Targeted Drug Delivery

The adamantane cage of trans-4-Aminoadamantan-1-ol serves as a lipophilic "anchor." When conjugated to a hydrophilic polymer or nanoparticle, this moiety can spontaneously insert into the lipid bilayer of liposomes or cell membranes, effectively tethering the drug delivery system to the cell surface. This principle can be exploited for targeted drug delivery in two primary ways:

  • Passive Targeting Enhancement: By anchoring drug-loaded nanoparticles to the surface of cancer cells, which often have altered membrane fluidity, the localized drug concentration is increased, potentially enhancing uptake via endocytosis.

  • Active Targeting Component: While not a targeting ligand itself, the amino and hydroxyl groups can be used to conjugate specific targeting ligands (e.g., antibodies, peptides, folic acid). In such a construct, the adamantane moiety ensures robust association with the nanoparticle carrier, while the attached ligand directs the nanoparticle to the target cells.

Experimental Protocols

The following protocols provide a framework for the conjugation of this compound to a model drug delivery system (liposomes) and subsequent in vitro evaluation.

Protocol 1: Synthesis of Adamantane-PEG-DSPE for Liposome Anchoring

This protocol describes the synthesis of an adamantane-functionalized lipid for incorporation into liposomes. The primary amine of trans-4-aminoadamantan-1-ol is reacted with a heterobifunctional PEG linker, which is then conjugated to the lipid DSPE.

Materials:

  • This compound

  • NHS-PEG-Maleimide (MW 2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Dialysis membrane (MWCO 1000 Da)

Procedure:

  • Dissolve this compound (1.2 eq) and TEA (3 eq) in anhydrous DMF.

  • Slowly add NHS-PEG-Maleimide (1 eq) to the solution and stir overnight at room temperature under a nitrogen atmosphere.

  • In a separate flask, dissolve DSPE (1 eq) in anhydrous DMF.

  • Add the reaction mixture from step 2 to the DSPE solution and add TEA (2 eq). Stir for 48 hours at 40°C.

  • Dialyze the reaction mixture against deionized water for 72 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain Adamantane-PEG-DSPE as a white powder.

  • Confirm product formation and purity via ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 2: Formulation of Adamantane-Anchored Liposomes

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Adamantane-PEG-DSPE (from Protocol 1)

  • Doxorubicin hydrochloride (or other model drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

Procedure:

  • Dissolve DPPC, cholesterol, and Adamantane-PEG-DSPE in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of doxorubicin in PBS by vortexing for 10 minutes.

  • Extrude the liposome suspension 11 times through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder.

  • Remove unencapsulated doxorubicin by size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine drug encapsulation efficiency by lysing the liposomes with a detergent and measuring doxorubicin fluorescence.

Protocol 3: In Vitro Cell Uptake Study

Materials:

  • Adamantane-anchored doxorubicin liposomes (from Protocol 2)

  • Control liposomes (without Adamantane-PEG-DSPE)

  • MCF-7 breast cancer cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed MCF-7 cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with adamantane-anchored liposomes and control liposomes at a final doxorubicin concentration of 10 µg/mL.

  • Incubate for 4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized liposomes.

  • For fluorescence microscopy, fix the cells and visualize the intracellular doxorubicin fluorescence.

  • For flow cytometry, detach the cells and analyze the cellular fluorescence intensity.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data that could be obtained from the experiments described above.

Table 1: Physicochemical Characterization of Liposomal Formulations

FormulationMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Control Liposomes105.2 ± 3.10.12-15.4 ± 1.892.5 ± 4.3
Adamantane-Anchored Liposomes108.7 ± 2.80.11-14.9 ± 2.190.8 ± 3.9

Table 2: In Vitro Cellular Uptake in MCF-7 Cells

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Control
Control Liposomes4580 ± 3201.0
Adamantane-Anchored Liposomes8970 ± 5101.96

Visualizations

Experimental Workflow for Liposome Formulation and Evaluation

G cluster_synthesis Synthesis of Adamantane-PEG-DSPE cluster_formulation Liposome Formulation cluster_evaluation In Vitro Evaluation s1 Adamantane-NH2 + NHS-PEG-Mal s2 Adamantane-PEG-Mal s1->s2 Amidation s4 Adamantane-PEG-DSPE s2->s4 Thiol-Maleimide Coupling s3 DSPE s3->s4 f1 Lipid Mixture (DPPC, Chol, Ada-PEG-DSPE) s4->f1 Incorporation f2 Thin Lipid Film f1->f2 Evaporation f3 Hydration with Doxorubicin f2->f3 f4 Extrusion f3->f4 f5 Purification f4->f5 f6 Characterized Liposomes f5->f6 e2 Incubation with Liposomes f6->e2 Treatment e1 Cell Seeding (MCF-7) e1->e2 e3 Washing e2->e3 e4 Analysis e3->e4 Microscopy or Flow Cytometry

Caption: Workflow for adamantane-liposome synthesis and testing.

Proposed Signaling Pathway for Doxorubicin-Induced Apoptosis

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Dox Doxorubicin DNA DNA Dox->DNA Intercalation & Topo II Inhibition p53 p53 Activation DNA->p53 DNA Damage Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced p53-mediated apoptosis pathway.

Conclusion

This compound is a promising building block for the development of novel drug delivery systems. Its rigid, lipophilic core provides a strong anchor for nanoparticle carriers within cellular membranes, potentially enhancing drug localization and uptake. The presence of versatile functional groups allows for its straightforward incorporation into a variety of nanocarriers. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this and other adamantane derivatives in the design of next-generation targeted therapies. Further research is warranted to explore its application with different nanoparticle platforms, targeting ligands, and therapeutic agents.

References

Application Notes and Protocols for the Scale-Up Synthesis of Adamantane Derivatives in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scalable synthesis of key adamantane derivatives with significant pharmaceutical applications. The unique, rigid, and lipophilic cage structure of adamantane makes it a valuable pharmacophore, enhancing the properties of various drugs.[1][2] This document focuses on the synthesis of Amantadine, Memantine, and Adapalene, offering insights into process optimization and analytical methodologies for quality control.

Introduction to Adamantane Derivatives in Medicine

Adamantane and its derivatives have been successfully incorporated into a range of clinically approved drugs for treating conditions such as viral infections (influenza A), neurodegenerative disorders (Parkinson's and Alzheimer's disease), and dermatological conditions.[2][3][4] The adamantyl group can improve a drug's pharmacokinetic profile by increasing its lipophilicity and metabolic stability.[1][2][5] Key examples of adamantane-based pharmaceuticals include Amantadine, Memantine, Rimantadine, and Adapalene.[3][4]

Scale-Up Synthesis of Amantadine Hydrochloride

Amantadine, an antiviral and anti-Parkinsonian agent, can be synthesized on a large scale from adamantane or 1-bromoadamantane.[4][6] Modern synthetic routes focus on improving yield, reducing hazardous reagent use, and simplifying the overall process.

Comparative Data for Amantadine Synthesis
Starting MaterialKey ReagentsReaction TypeOverall Yield (%)Key AdvantagesReference
AdamantaneAcetonitrile, Nitric AcidRitter-type Reaction (Microwave)71%Rapid heating, reduced solvent use[7]
1-BromoadamantaneFormamide, Sulfuric AcidRitter-type Reaction88%High yield, avoids toxic reagents like oleum[8][9]
1-BromoadamantaneUrea, Methanol, TBAIDirect Amination (One-pot)High (not specified)Mild conditions, eco-friendly solvent[10]
1-BromoadamantaneAcetylamide, Sulfuric AcidRitter-type Reaction74%One-pot procedure, suitable for large scale[11]
Experimental Protocol: Two-Step Synthesis from 1-Bromoadamantane

This protocol details a high-yield, two-step synthesis of Amantadine Hydrochloride from 1-bromoadamantane.[8][9]

Step 1: Synthesis of N-(1-adamantyl)-formamide

  • In a suitable reactor, add formamide (2.7 mol) and heat to 75°C.

  • Slowly add 1-bromoadamantane (0.3 mol) to the stirred formamide.

  • Carefully add concentrated sulfuric acid (96%, 1.65 mol) dropwise to the mixture.

  • Heat the reaction mixture to 85°C and maintain for approximately 5.5 hours, monitoring the reaction completion by TLC.

  • After completion, cool the mixture to room temperature and slowly pour it into ice-cold water (350 mL).

  • Stir the resulting suspension at 0-5°C for 1 hour to precipitate the product.

  • Filter the white solid and wash it with cold water.

  • The typical yield for this step is approximately 94%.[8][9]

Step 2: Hydrolysis to Amantadine Hydrochloride

  • To the crude N-(1-adamantyl)-formamide from the previous step, add a 19.46% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • After hydrolysis, the product is isolated.

  • The reported yield for this hydrolysis step is approximately 93%.[8][9]

Synthesis Workflow Diagram

Amantadine_Synthesis A 1-Bromoadamantane C Reaction at 85°C A->C B Formamide, H₂SO₄ B->C D N-(1-adamantyl)-formamide C->D Yield: ~94% F Reflux D->F E Aqueous HCl E->F G Amantadine HCl F->G Yield: ~93%

Caption: Two-step synthesis of Amantadine HCl.

Scale-Up Synthesis of Memantine Hydrochloride

Memantine is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12] Scalable syntheses often start from 1,3-dimethyladamantane or its brominated derivative.[1][2]

Comparative Data for Memantine Synthesis
Starting MaterialKey ReagentsReaction TypeOverall Yield (%)Key AdvantagesReference
1,3-DimethyladamantaneFormamide, Nitric AcidTwo-step, One-pot83%High yield, reduced steps, avoids hazardous reagents[1][12][13]
1-Bromo-3,5-dimethyladamantaneThiourea, Propylene GlycolDirect Amination82.44%Good yield, controlled temperature stages[14]
1-Bromo-3,5-dimethyladamantaneUrea, Diphenyl etherDirect Amination75.81%Economical, safe solvent choice[5]
1,3-DimethyladamantaneAcetonitrile, Nitric AcidRitter Reaction85%High yield, optimized reaction conditions[2]
Experimental Protocol: Two-Step, One-Pot Synthesis from 1,3-Dimethyladamantane

This protocol describes a highly efficient, two-step, one-pot synthesis of Memantine Hydrochloride.[1][13]

  • In a reaction vessel, slowly add 1,3-dimethyladamantane (1.2 mol) to nitric acid (12.0 mol) at 20-25°C over 30 minutes with stirring.

  • Continue stirring for 1 hour at the same temperature.

  • Add formamide (10.8 mol) to the mixture over 30 minutes.

  • Heat the reaction mixture to 85°C and maintain for 2 hours.

  • Cool the reaction to 5-10°C and add it to ice-cold water (2000 mL).

  • Extract the mixture with dichloromethane (2400 mL).

  • Adjust the pH of the separated organic layer to 8-9 with a 10% NaOH solution and wash with cold water.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyl-adamantane as an oil. The yield for this intermediate step is approximately 98%.[1][12]

  • To the resulting oil, add a mixture of 36% hydrochloric acid (10.08 mol) and water (720 mL).

  • Stir for 20 minutes and then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume.

  • Add n-hexane (300 mL) and reflux for 30 minutes.

  • Cool the mixture to 5-10°C for 1 hour to precipitate the white solid product.

  • Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to obtain Memantine Hydrochloride.

  • The overall yield is approximately 83%, with a purity of over 99% by GC-MS.[1][13]

Synthesis Workflow Diagram

Memantine_Synthesis A 1,3-Dimethyladamantane C Reaction at 85°C A->C B Nitric Acid, Formamide B->C D N-formyl-1-amino- 3,5-dimethyl-adamantane C->D Yield: ~98% F Reflux D->F E Aqueous HCl E->F G Memantine HCl F->G Overall Yield: ~83%

Caption: One-pot synthesis of Memantine HCl.

Scale-Up Synthesis of Adapalene

Adapalene is a third-generation topical retinoid used in the treatment of acne. Its synthesis involves the coupling of an adamantyl-substituted phenyl ring with a naphthoic acid moiety.[15]

Comparative Data for Adapalene Synthesis
Coupling ReactionCatalystKey ReagentsOverall Yield (%)Key AdvantagesReference
Negishi CouplingNickel or Palladium complexOrganozinc derivative, Bromo-naphthoate esterNot specifiedEstablished method[15]
Suzuki CouplingPalladium catalystBoronic acid derivative, Bromo-naphthoic acid derivative68% (gram scale)Milder conditions, commercially viable[16]
Pd-Zn Double Metal CouplingPdCl₂(PPh₃)₂, ZnCl₂Grignard reagent, Methyl 6-bromo-2-naphthoateHigh (not specified)Avoids preparation of stoichiometric ArZnBr[16]
Experimental Protocol: Pilot-Scale Synthesis of Adapalene

This protocol outlines a pilot-scale synthesis of Adapalene.

Step 1: Synthesis of 2-(1-adamantyl)-4-bromoanisole

  • Prepare 2-(1-adamantyl)-4-bromophenol using 1-adamantanol and 4-bromophenol in the presence of sulfuric acid and acetic acid.

  • Methylate the resulting phenol with dimethyl sulfate and potassium carbonate in dry acetone to yield 2-(1-adamantyl)-4-bromoanisole. A yield of 95% for the methylation step has been reported.[16]

Step 2: Coupling and Hydrolysis

  • Perform a coupling reaction between the Grignard reagent of 2-(1-adamantyl)-4-bromoanisole and methyl 6-bromo-2-naphthoate.

  • The resulting ester is then hydrolyzed. Treat the ester (0.5 mol) with 2 N NaOH solution (8 L) in methanol and reflux for 8 hours.

  • Evaporate the methanol and add water.

  • Acidify the mixture to pH 1 with 6 N HCl to precipitate the crude Adapalene.

  • Purify the product by recrystallization from THF to obtain pure Adapalene.

  • An 85% yield for the final hydrolysis and purification step has been reported.

Synthesis Workflow Diagram

Adapalene_Synthesis A 1-Adamantanol + 4-Bromophenol C 2-(1-adamantyl)-4-bromophenol A->C B H₂SO₄, Acetic Acid B->C E 2-(1-adamantyl)-4-bromoanisole C->E D Dimethyl sulfate, K₂CO₃ D->E Yield: ~95% F Coupling Reaction E->F G Adapalene Ester Intermediate F->G I Hydrolysis (Reflux) G->I H NaOH, Methanol H->I J Adapalene I->J Yield: ~85%

Caption: Pilot-scale synthesis of Adapalene.

Analytical Methods for Quality Control

The purity and identity of the synthesized adamantane derivatives are critical for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.[17][18]

Comparative Data for Analytical Methods
AnalyteMethodColumnMobile Phase/Carrier GasDetectionKey ParametersReference
Amantadine HClHPLCInertsil ODS-3V (250 x 4.6 mm, 5 µm)0.02 M Ammonium Acetate Buffer:Methanol (12:88)UV at 226 nmLOD: 0.23 µg/mL, LOQ: 0.69 µg/mL
Memantine HClGC-FIDDB-624 (30 m x 0.320 mm x 1.8 µm)NitrogenFlame Ionization DetectorColumn Temp: 300°C, Injector/Detector Temp: 270°C/300°C[17]
AmantadineHPLC-MS/MSAgilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm)Not specifiedTriple Quadrupole MSLLOQ: 15 ng/mL in human plasma[19]
General Protocol for HPLC Analysis of Amantadine

This protocol is a general guideline for the quantitative analysis of Amantadine in bulk or tablet form using HPLC with pre-column derivatization.

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of Amantadine Hydrochloride.

    • For tablet analysis, weigh and powder a sufficient number of tablets, and dissolve a quantity equivalent to a known amount of Amantadine in the mobile phase.

    • Use Memantine as an internal standard.

    • Derivatize both standard and sample solutions with (2-Napthoxy) Acetyl chloride.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.02 M ammonium acetate buffer and methanol in a ratio of 12:88 (v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 226 nm.

    • Injection Volume: Appropriate for the instrument and concentration.

  • Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • The retention times for Amantadine and Memantine are expected to be around 6.23 and 8.62 minutes, respectively.

    • Quantify the amount of Amantadine in the sample by comparing the peak area ratio of the analyte to the internal standard with that of the standard.

Analytical Workflow Diagram

HPLC_Analysis cluster_0 Chromatography A Sample Preparation (Bulk Drug/Tablet) B Pre-column Derivatization A->B C HPLC System B->C Injection D Data Acquisition and Analysis C->D E Purity and Assay Report D->E

Caption: General workflow for HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for adamantane functionalization.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of adamantane, offering potential causes and actionable solutions to enhance experimental outcomes.

Issue 1: Low or No Product Yield

Low or no yield in adamantane functionalization can be a significant hurdle. The following table outlines common causes and suggests solutions to improve your reaction's productivity.

Potential Cause Suggested Solutions
Inactive or Decomposed Catalyst Ensure the catalyst is fresh, properly stored, and handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider testing a new batch of catalyst.
Insufficient Reaction Time or Temperature Monitor the reaction progress over a longer period using techniques like TLC or GC-MS. Gradually increase the temperature, while monitoring for product formation and potential decomposition.[1]
Poor Solubility of Adamantane or Reagents Adamantane's high lipophilicity can lead to poor solubility in polar solvents.[1] Screen a range of nonpolar and polar aprotic solvents. Using a co-solvent system or increasing the reaction temperature may also improve solubility.[1]
Presence of Reaction Inhibitors Oxygen and water can act as inhibitors in many reactions. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.
Suboptimal Light Source (for Photocatalytic Reactions) Ensure the light source emits at the correct wavelength and has sufficient intensity for the photocatalyst being used. Check that the reaction vessel is transparent to the required wavelength.[1]
Issue 2: Poor Regioselectivity (Mixture of 1- and 2-substituted products)

Achieving high regioselectivity is crucial for synthesizing specific adamantane derivatives. The inert nature of adamantane's C-H bonds presents a challenge in directing functionalization to a specific position.[2]

Potential Cause Suggested Solutions
Non-selective Reagent or Catalyst Switch to a more selective catalyst system. For instance, photoredox catalysis with a specific hydrogen atom transfer (HAT) co-catalyst can exhibit high selectivity for the tertiary (bridgehead) position.[3][4][5] Free radical bromination is also known to be highly selective for the bridgehead position.[1]
Reaction Mechanism Choose reaction conditions that favor the formation of a tertiary adamantyl radical or carbocation, as these intermediates are more likely to lead to selective functionalization at the 1-position.[1]
Steric Hindrance Employing bulkier reagents or catalysts can preferentially target the less sterically hindered tertiary C-H bonds over the more crowded secondary positions.[1]
Issue 3: Formation of Polysubstituted or Over-oxidized Byproducts

The formation of multiple substitution products or over-oxidation can complicate purification and reduce the yield of the desired product.

Potential Cause Suggested Solutions
Excess of Substituting Reagent To favor monosubstitution, use a stoichiometric excess of adamantane relative to the functionalizing reagent.[1]
Catalyst Choice and Loading For reactions like bromination, the absence of a Lewis acid catalyst favors monobromination.[6] Conversely, to promote polysubstitution, an excess of the substituting reagent and a suitable catalyst (e.g., a Lewis acid for bromination) are necessary.[1][6]
Over-oxidation of the Desired Product The initially formed product (e.g., 1-adamantanol) can be more reactive than the starting material and undergo further oxidation.[7] Optimize the reaction time to stop the reaction when the yield of the desired product is at its maximum. Lowering the reaction temperature can also help reduce the rate of subsequent oxidation.[7]
Non-selective Oxidizing Species Some oxidation systems generate highly reactive and non-selective intermediates, such as hydroxyl radicals, leading to a complex mixture of products.[7] Consider using more selective catalytic systems, such as enzymatic oxidations with cytochrome P450, which can exhibit high regioselectivity.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of adamantane oxidation?

A1: The main products of adamantane oxidation are 1-adamantanol (from oxidation at the tertiary C-H bond) and 2-adamantanol and 2-adamantanone (from oxidation at the secondary C-H bond).[7] Under certain conditions, further oxidation can lead to the formation of diols, triols, and even more highly oxygenated derivatives.[7]

Q2: How can I selectively synthesize 1-bromoadamantane?

A2: To achieve selective monobromination at the bridgehead position, it is recommended to perform the reaction in the absence of a Lewis acid catalyst.[6] A common method involves refluxing adamantane with an excess of liquid bromine.[6]

Q3: What is the role of a Lewis acid in the bromination of adamantane?

A3: Lewis acids, such as AlBr₃ or FeBr₃, act as catalysts to increase the electrophilicity of bromine. They facilitate the substitution of multiple hydrogen atoms at the bridgehead positions, which is essential for the synthesis of di-, tri-, and tetrabromoadamantane.[6]

Q4: My adamantane starting material has poor solubility. What can I do?

A4: Adamantane and its derivatives are highly lipophilic and often exhibit low solubility in polar solvents.[1] To address this, you can:

  • Screen different solvents: Test a range of nonpolar and polar aprotic solvents.[1]

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility.[1]

  • Increase the temperature: Raising the reaction temperature may enhance solubility, but be mindful of potential side reactions.[1]

Q5: How can I monitor the progress of my adamantane functionalization reaction?

A5: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] TLC can be used to track the consumption of the starting material and the formation of products, while GC-MS provides a more detailed analysis of the product distribution.[6]

Data Presentation

Table 1: Comparison of Brominating Agents for 1-Bromoadamantane Synthesis
Brominating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Liquid BromineNoneNone85-1109High[1]
1,3-dibromo-5,5-dimethylhydantoinTrichloromethaneNone65-7024-3691[9]
BromotrichloromethaneNoneMo(CO)₆140-1605-10High[1]
HBr in Acetic Acid / BromineNoneHBr in AcOH50-5512-[10]
Table 2: Photocatalytic Alkylation of Adamantane Derivatives
Adamantane DerivativeAlkene PartnerPhotocatalystHAT CatalystSolventYield (%)Regioselectivity (3°:2°)Reference
AdamantanePhenyl vinyl sulfoneIr-1Q-1DCE72>20:1[3][11]
1-AdamantanolPhenyl vinyl sulfoneIr-1Q-1DCE64>20:1[3][4]
2-AdamantanonePhenyl vinyl sulfoneIr-1Q-1DCE60>20:1[3][4]
N-Boc-amantadinePhenyl vinyl sulfoneIr-1Q-1DCE63>20:1[4]
N-Boc-memantinePhenyl vinyl sulfoneIr-1Q-1CH₃CN74>20:1[3][4]

Ir-1 = Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆; Q-1 = Sulfonylated quinuclidinol

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane

This protocol describes the synthesis of 1-bromoadamantane using liquid bromine.

Materials:

  • Adamantane

  • Liquid bromine

  • Saturated aqueous solution of sodium bisulfite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 30 g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.[7]

Protocol 2: Synthesis of 1-Adamantanecarboxylic Acid

This protocol details the carboxylation of adamantane using formic acid and sulfuric acid.

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride

  • 98% Formic acid

  • t-Butyl alcohol

  • Crushed ice

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, combine 255 mL of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.

  • Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid.

  • Add the t-butyl alcohol/formic acid solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • Stir the reaction mixture for an additional 30 minutes.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Extract the product with 100 mL of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 1-adamantanecarboxylic acid.[12]

Protocol 3: Photocatalytic Alkylation of Adamantane

This protocol provides a general procedure for the selective functionalization of the tertiary C-H bond of adamantane using photoredox catalysis.

Materials:

  • Adamantane

  • Desired alkene (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆, "Ir-1")

  • Quinuclidine-based HAT catalyst (e.g., sulfonylated quinuclidinol, "Q-1")

  • Anhydrous dichloroethane (DCE)

  • Blue LED light source

Procedure:

  • To a Schlenk flask, add adamantane (1.5 equivalents), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%).

  • Add a stir bar, seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous DCE via syringe to dissolve the solids.

  • Add the alkene (1.0 equivalent) to the reaction mixture via syringe.

  • Place the reaction vessel approximately 2-5 cm from the blue LED light source and begin vigorous stirring. A fan may be necessary to maintain room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography.[1]

Visualizations

Experimental_Workflow prep Reaction Setup (Adamantane, Reagents, Catalyst, Solvent) reaction Functionalization Reaction (Heating/Irradiation) prep->reaction Initiate monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for adamantane functionalization.

Troubleshooting_Tree decision decision solution solution start Low Yield or Selectivity Issue check_reagents Check Reagent/Catalyst Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents Use fresh/pure reagents Verify stoichiometry reagents_ok->replace_reagents No temp_time Adjust Temperature/Time optimize_conditions->temp_time solvent Screen Solvents optimize_conditions->solvent catalyst Change Catalyst/Reagent optimize_conditions->catalyst improved Problem Solved? temp_time->improved Monitor progress solvent->improved Test solubility catalyst->improved Consider selectivity success Achieved Desired Outcome improved->success Yes consult Consult Literature for Alternative Methods improved->consult No

Caption: A decision tree for troubleshooting adamantane functionalization reactions.

References

Common side products in the synthesis of amantadine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of amantadine derivatives. Our goal is to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing side product formation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of amantadine derivatives, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Amantadine Derivative and Presence of Multiple Unidentified Products

  • Possible Cause 1: Wagner-Meerwein Rearrangement. Acid-catalyzed reactions of adamantane derivatives, such as the Ritter reaction, are prone to Wagner-Meerwein rearrangements.[1][2][3][4] This carbocation-mediated 1,2-alkyl shift can lead to a mixture of structural isomers, including ring-contracted or ring-expanded adamantane analogues, which complicates purification and reduces the yield of the target molecule.[3][5]

  • Suggested Solutions:

    • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids can promote the formation of the adamantyl cation, which is susceptible to rearrangement. Consider using milder Lewis acids or solid acid catalysts to enhance selectivity.

    • Control Reaction Temperature: Lowering the reaction temperature can often suppress the energy-intensive rearrangement pathways, favoring the desired substitution reaction.

    • Solvent Selection: The polarity of the solvent can influence the stability of the carbocation intermediate. Experiment with different solvents to find conditions that disfavor rearrangement.

    • Use of a Trapping Nucleophile: In some cases, a high concentration of a suitable nucleophile can trap the initial carbocation before it has a chance to rearrange.[5]

  • Possible Cause 2: Over-alkylation. In reactions like Friedel-Crafts alkylation on the adamantane core, it is possible to introduce more than one substituent, leading to di- or even tri-substituted adamantane byproducts.

  • Suggested Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants, using a limited amount of the alkylating agent.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized.

Problem 2: Difficulty in Purifying the Final Amantadine Derivative

  • Possible Cause 1: Co-elution of Isomeric Side Products. Isomers generated from Wagner-Meerwein rearrangements often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Suggested Solutions:

    • High-Performance Liquid Chromatography (HPLC): Utilize HPLC with a suitable column and mobile phase to achieve better separation of the isomers.

    • Recrystallization: If the desired product is a solid, fractional recrystallization from an appropriate solvent system may help in isolating the pure compound.

    • Derivatization: In some cases, derivatizing the mixture of isomers can alter their physical properties, making them easier to separate. The derivatives can then be converted back to the desired amines.

  • Possible Cause 2: Presence of Unreacted Starting Materials. Incomplete reactions will lead to a mixture of starting materials and products.

  • Suggested Solutions:

    • Reaction Monitoring: As mentioned previously, closely monitor the reaction to ensure it goes to completion.

    • Extraction: Utilize liquid-liquid extraction with appropriate pH adjustments to separate the basic amine product from neutral or acidic starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of amantadine derivatives?

A1: The most prevalent side products arise from Wagner-Meerwein rearrangements, which are 1,2-alkyl shifts within the adamantane cage structure.[1][2][3][4] These rearrangements are particularly common in acid-catalyzed reactions and lead to the formation of various structural isomers of the desired amantadine derivative.[3][5] Other potential side products include di- and tri-substituted adamantanes from over-alkylation reactions.

Q2: How can I detect the presence of these isomeric side products?

A2: A combination of analytical techniques is recommended for the detection and characterization of isomeric side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which can help in identifying isomers.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns of the adamantane cage are sensitive to the substitution pattern, allowing for the identification of different isomers.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating mixtures of non-volatile compounds and can be used to quantify the ratio of the desired product to its isomers.[7]

Q3: Are there any general strategies to improve the selectivity of amantadine synthesis?

A3: Yes, several strategies can be employed to enhance the selectivity of your synthesis:

  • Catalyst Choice: The use of phase transfer catalysts, such as tetrabutylammonium iodide (TBAI), has been shown to improve reaction rates and yields in certain amantadine syntheses.[10] Milder acid catalysts can also help to suppress unwanted rearrangements.

  • Reaction Conditions Optimization: Fine-tuning reaction parameters like temperature, reaction time, and reactant concentrations is crucial for maximizing the yield of the desired product while minimizing side reactions.[6]

  • Alternative Synthetic Routes: If a particular synthetic route consistently produces a high percentage of side products, consider exploring alternative pathways to the target molecule that may offer better selectivity.

Quantitative Data on Reaction Yields

The following table summarizes reported yields for different amantadine synthesis protocols, highlighting the impact of reaction conditions on the efficiency of the synthesis.

Starting MaterialReagents and ConditionsIntermediate ProductIntermediate Yield (%)Final ProductOverall Yield (%)Reference
1-BromoadamantaneFormamide, H₂SO₄, 85°C, 5.5hN-(1-adamantyl)-formamide94.44Amantadine HCl88[6]
AdamantaneHNO₃; then CH₃CN, H₂SO₄, 40°C, 10h; then NaOH, DEG, reflux; then HClN-(1-adamantyl)acetamide80Amantadine HCl58[2]
AdamantaneHNO₃, CH₃CN, Microwave, 40°C, 3h; then NaOH, H₂O, PG, Microwave, 120°C, 2h; then HClN-(1-adamantyl)acetamide86Amantadine HCl71[2]
1-BromoadamantaneUrea, TBAI, Methanol, 65°C, 2h; then HCl--Amantadine HCl96.08[10]

Experimental Protocols

Protocol 1: Synthesis of N-(1-adamantyl)-formamide [6]

  • To a stirred solution of formamide (122 mL, 2.7 mol) at 75 °C, add 1-bromoadamantane (66.0 g, 0.3 mol).

  • Slowly add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the mixture.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 5.5 hours, monitoring the disappearance of 1-bromoadamantane by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into 350 mL of ice-cold water.

  • Stir the resulting suspension at 0–5 °C for 1 hour.

  • Collect the precipitated white solid by filtration and wash it with cold water.

  • Dry the solid under vacuum to obtain N-(1-adamantyl)-formamide.

Protocol 2: Hydrolysis of N-(1-adamantyl)-formamide to Amantadine Hydrochloride [6]

  • Reflux a mixture of N-(1-adamantyl)-formamide and a 19.46% aqueous solution of hydrochloric acid for 1 hour.

  • After the reaction is complete, cool the mixture to 15–20 °C.

  • Extract the aqueous layer with dichloromethane (450 mL).

  • Evaporate the aqueous layer under vacuum to obtain a white solid.

  • Add acetone (150 mL) to the solid, stir at 50 °C for 1 hour, and then at 0–5 °C for another hour.

  • Collect the precipitated white solid by filtration, wash with cold acetone, and dry under vacuum to yield amantadine hydrochloride.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products Adamantane Adamantane Derivative Carbocation Adamantyl Carbocation Adamantane->Carbocation Acid Catalysis Reagents Reagents (e.g., Nitrile, Acid) Reagents->Carbocation Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Wagner-Meerwein Rearrangement Desired_Product Desired Amantadine Derivative Carbocation->Desired_Product Nucleophilic Attack Side_Product Rearranged Side Product Rearranged_Carbocation->Side_Product Nucleophilic Attack

Caption: Reaction pathway for the synthesis of amantadine derivatives, highlighting the formation of the desired product and the competing Wagner-Meerwein rearrangement leading to side products.

Troubleshooting_Workflow Start Low yield of desired product? Analyze Analyze reaction mixture by GC-MS/NMR/HPLC Start->Analyze Identify_Side_Products Identify major side products Analyze->Identify_Side_Products Rearrangement Rearrangement products detected? Identify_Side_Products->Rearrangement Yes Overalkylation Over-alkylation products detected? Identify_Side_Products->Overalkylation No Rearrangement->Overalkylation No Optimize_Conditions Optimize reaction conditions: - Lower temperature - Milder acid - Change solvent Rearrangement->Optimize_Conditions Yes Control_Stoichiometry Control stoichiometry and reaction time Overalkylation->Control_Stoichiometry Yes Purification Optimize purification protocol: - HPLC - Recrystallization Overalkylation->Purification No End Improved yield and purity Optimize_Conditions->End Control_Stoichiometry->End Purification->End

References

Technical Support Center: Purification of trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of trans-4-Aminoadamantan-1-ol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most effective and commonly cited method for purifying this compound is recrystallization, primarily from methanol.[1][2] This technique is capable of yielding high-purity product ( >99% by GC) by separating the desired trans-isomer from impurities.[1][2]

Q2: What are the potential impurities in crude this compound?

A2: The primary impurity of concern is the cis-isomer of 4-Aminoadamantan-1-ol Hydrochloride. One synthetic route indicates that the crude product may contain a cis:trans isomer ratio of approximately 1:4. Other potential impurities can include unreacted starting materials and by-products from the synthesis.

Q3: How can I improve the yield of the purified product?

A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Over-saturating the solution with solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature before further cooling in an ice bath can maximize crystal formation.

Q4: My final product is not reaching the desired purity. What should I do?

A4: If the desired purity is not achieved after a single recrystallization, a second recrystallization step is often effective. Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any surface impurities. If colored impurities are present, treating the hot solution with a small amount of activated charcoal before filtration can be beneficial, though it may slightly reduce the overall yield.

Q5: Can I use a solvent other than methanol for recrystallization?

A5: While methanol is the most commonly documented solvent for achieving high purity, other polar solvents like ethanol may also be suitable.[2] The choice of solvent can affect the solubility of both the desired product and its impurities. It is recommended to perform small-scale trials to determine the optimal solvent or solvent system for your specific needs. The key is to find a solvent in which the trans-isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low Recovery of Purified Product 1. Too much solvent was used. 2. The cooling process was too rapid. 3. The product is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent required to fully dissolve the crude material. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated. 2. The rate of cooling is too fast. 3. The presence of impurities is inhibiting crystallization.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. 2. Ensure a gradual cooling process. Insulating the flask can help. 3. Attempt to "seed" the solution with a pure crystal of the product or scratch the inside of the flask with a glass rod to induce nucleation.
Crystals Do Not Form Upon Cooling 1. The solution is not sufficiently saturated. 2. Lack of nucleation sites for crystal growth.1. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Introduce a seed crystal of the pure compound. 3. Scratch the inner surface of the flask with a glass rod at the meniscus of the solution.
Persistent Impurities in the Final Product 1. Impurities have similar solubility to the product. 2. Inefficient washing of the filtered crystals. 3. Impurities are trapped within the crystal lattice.1. Perform a second recrystallization. Consider using a different solvent system. 2. Wash the crystals with a small amount of fresh, cold solvent. 3. Ensure slow cooling to promote the formation of well-ordered crystals that exclude impurities.

Quantitative Data Summary

The following tables summarize key quantitative data from synthetic and purification procedures for this compound.

Table 1: Purity and Yield Data from a Representative Synthesis

Parameter Value Reference
GC Purity>99%[1][2]
Trans-isomer Ratio>99.0%[2]
Mass Yield45% - 69.8%[1][2]

Table 2: Recrystallization Conditions

Parameter Condition Reference
Solvent Methanol or Ethanol[2]
Acidification/Salt Formation Temperature 0-10 °C[2]
Reflux Time 6 - 10 hours[2]
Crystallization Stirring Time at 20-25 °C 16 hours[2]
Drying Temperature 60 °C (vacuum)[1][2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on procedures outlined in the scientific literature for the purification of this compound.[1][2]

  • Dissolution: In a suitable flask, dissolve the crude 4-amino-1-hydroxyadamantane in 2 to 10 times its weight of methanol.

  • Acidification and Salt Formation: Cool the solution to 0-10 °C in an ice bath. Slowly add a slight molar excess of an acidifying agent (e.g., trimethylchlorosilane or a solution of hydrogen chloride in methanol) while maintaining the temperature.

  • Reflux: After the addition is complete, stir the mixture at 0-10 °C for approximately 1 hour. Then, slowly raise the temperature and heat the mixture to reflux for 6 to 10 hours.

  • Crystallization: After the reflux period, slowly cool the solution to room temperature (20-25 °C) and continue to stir for at least 13-16 hours to allow for complete crystallization.

  • Isolation: Collect the white solid product by suction filtration.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Dry the purified white solid under vacuum at 60 °C to a constant weight.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Drying dissolution 1. Dissolve Crude Product in Methanol cooling 2. Cool Solution (0-10 °C) dissolution->cooling acidification 3. Acidify to Form Hydrochloride Salt cooling->acidification reflux 4. Reflux (6-10 hours) acidification->reflux cool_stir 5. Slow Cooling & Stirring (13-16 hours) reflux->cool_stir filtration 6. Suction Filtration cool_stir->filtration washing 7. Wash with Cold Methanol filtration->washing drying 8. Vacuum Drying (60 °C) washing->drying final_product final_product drying->final_product Pure trans-4-Aminoadamantan-1-ol HCl troubleshooting_logic Troubleshooting Logic for Recrystallization cluster_no_crystals No Crystals cluster_impure Impure Product start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals form? cool->check_crystals check_purity Purity >99%? check_crystals->check_purity Yes evaporate Evaporate some solvent check_crystals->evaporate No end Pure Product check_purity->end Yes rewash Re-wash with cold solvent check_purity->rewash No seed Add seed crystal or scratch flask evaporate->seed seed->cool recrystallize Perform second recrystallization rewash->recrystallize recrystallize->start

References

Addressing solubility issues of adamantane-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Adamantane-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common solubility challenges associated with these highly lipophilic and rigid molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my adamantane-containing compound poorly soluble in aqueous solutions?

A1: Adamantane is a nonpolar, highly lipophilic hydrocarbon with a rigid, diamond-like structure.[1] This structure leads to strong crystal lattice forces that are difficult for polar solvents like water to overcome. Consequently, adamantane and its derivatives often exhibit very low aqueous solubility.[1] Any drug must be in a solution at its absorption site to be effective, making low solubility a significant hurdle in formulation development.[2][3]

Q2: What is the first step I should take to improve the solubility of my compound?

A2: For ionizable compounds (those with acidic or basic functional groups), the first and often simplest step is to adjust the pH of the solution.[4][5] For a weakly acidic drug, increasing the pH above its pKa will lead to ionization and typically increase its solubility.[6] Conversely, for a weakly basic drug, decreasing the pH below its pKa will promote the formation of a more soluble salt.[6]

Q3: I've tried adjusting the pH, but the solubility is still too low. What should I try next?

A3: If pH adjustment is insufficient, the next step is often to use a co-solvent system.[4][7] Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds in water.[7][8] Common examples include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[9][10]

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] The adamantane moiety is an ideal "guest" for the cyclodextrin "host" cavity, forming a stable inclusion complex.[12][13] This complex effectively shields the lipophilic adamantane group from water, significantly increasing the overall aqueous solubility of the compound.[11] β-Cyclodextrin is frequently used for this purpose.[14]

Q5: When should I consider salt formation for my adamantane derivative?

A5: Salt formation is a highly effective method for increasing the solubility and dissolution rates of ionizable acidic or basic drugs.[15][16] If your adamantane compound has a suitable functional group (e.g., a carboxylic acid or an amine), converting it into a salt can dramatically improve its aqueous solubility.[16][17] However, it's crucial to screen for the optimal salt form, as different counterions can lead to vastly different solubility profiles and stability issues.[15][16]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues with your adamantane-containing compound, follow this logical troubleshooting workflow to identify an effective solubilization strategy.

G cluster_0 Initial State cluster_1 Initial Assessment cluster_2 Primary Strategies cluster_3 Secondary Strategies cluster_4 Outcome start Compound Insoluble in Aqueous Buffer ionizable Is the compound ionizable (acidic/basic)? start->ionizable ph_adjust Strategy 1: pH Adjustment ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvent System ionizable->cosolvent No salt Strategy 4: Salt Formation ph_adjust->salt Partial Success/ Further Improvement Needed success Solubility Achieved ph_adjust->success Success complexation Strategy 3: Cyclodextrin Complexation cosolvent->complexation Improvement Needed cosolvent->success Success complexation->success Success fail Advanced Formulation (e.g., Solid Dispersion, Nanoparticles) complexation->fail Still Insoluble salt->success Success salt->fail Still Insoluble

Caption: Troubleshooting workflow for adamantane compound solubility.

Quantitative Data Summary

The choice of a solubilization method depends on the physicochemical properties of the specific adamantane derivative. The following tables provide comparative data for common strategies.

Table 1: Effect of Co-solvents on the Solubility of a Model Adamantane Compound

Co-solvent System (20% v/v in Water)Dielectric Constant (ε) of MixtureSolubility Increase (Fold Change vs. Water)
Water (Control)~801.0
Ethanol~7215
Propylene Glycol (PG)~6850
Polyethylene Glycol 400 (PEG 400)~65120
Dimethyl Sulfoxide (DMSO)~75250

Note: Data is illustrative. Actual solubility enhancement is compound-specific. Generally, a lower dielectric constant of the solvent mixture reduces polarity and improves the solubility of lipophilic compounds.[9]

Table 2: Comparison of Solubilization Strategies

StrategyTypical Solubility IncreaseAdvantagesConsiderations
pH Adjustment 10 - 1,000 foldSimple, cost-effective.Only for ionizable drugs; risk of precipitation upon pH change.
Co-solvents 10 - 500 foldEffective for many lipophilic drugs.[7]Potential for in vivo precipitation upon dilution; toxicity of some solvents.
Cyclodextrin Complexation 50 - 5,000 foldHigh efficiency, masks taste, improves stability.[7]Limited by stoichiometry of complex; can be expensive.[11][13]
Salt Formation 100 - 10,000 foldDramatically increases solubility and dissolution rate.[17]Only for ionizable drugs; risk of converting back to free form.[15]

Key Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is considered the gold standard for measuring the thermodynamic (equilibrium) solubility of a compound.[18]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent system at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid adamantane compound to a glass vial (e.g., 5-10 mg in 1 mL of the chosen buffer or solvent system). The presence of undissolved solid is necessary to ensure saturation.[19]

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[20][21]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Carefully remove a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is typically achieved by:

    • Centrifugation: Centrifuge the sample at high speed to pellet the solid.

    • Filtration: Filter the sample using a low-binding filter (e.g., PVDF or PTFE) with a pore size of ~0.22 µm.[22]

  • Quantification: Dilute the clear, saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[22][23]

  • Confirmation: To confirm that equilibrium was reached, analyze samples taken at different time points (e.g., 24h and 48h). The solubility values should be consistent.[20]

G A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-72h) A->B Equilibration C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Collect Supernatant C->D Isolation E 5. Quantify (HPLC/LC-MS) D->E Analysis

Caption: Experimental workflow for the Shake-Flask solubility assay.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a stock solution of an adamantane compound complexed with β-cyclodextrin to enhance its aqueous solubility.

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of cyclodextrin to the adamantane compound. A ratio of 1:1 is a common starting point, but ratios up to 3:2 or 2:2 have been observed.[14][24]

  • Cyclodextrin Solution: Prepare a solution of β-cyclodextrin in the desired aqueous buffer. Gentle heating (40-50°C) and stirring may be required to fully dissolve the cyclodextrin.

  • Complexation: While stirring the cyclodextrin solution, slowly add the solid adamantane compound.

  • Equilibration: Seal the container and continue to stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the compound dissolves.

  • Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove it.

  • Confirmation: The formation of the inclusion complex can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which will show characteristic shifts in the proton signals of both the adamantane guest and the cyclodextrin host.[11]

References

Technical Support Center: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of trans-4-Aminoadamantan-1-ol Hydrochloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes starting from 5-hydroxy-2-adamantanone.

Issue 1: Low Overall Yield

Question: My overall yield of this compound is consistently below 50%. What are the potential causes and how can I improve it?

Answer: Low overall yield can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and optimization strategies:

  • Incomplete Imine/Oxime Formation: The initial reaction to form the imine or oxime intermediate is crucial. Ensure anhydrous conditions for imine formation to prevent hydrolysis back to the starting ketone. For oximation, ensure the complete conversion of the ketone.

  • Suboptimal Reduction Conditions: The reduction of the imine or oxime is a critical step. The choice of catalyst, hydrogen pressure, temperature, and reaction time all significantly impact the yield.

    • For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

    • When using chemical reducing agents, ensure the correct stoichiometry and controlled addition to prevent side reactions.

  • Side Reactions: The primary side reaction is the reduction of the starting ketone (5-hydroxy-2-adamantanone) to the corresponding diol, which will not lead to the desired amine.

  • Losses during Work-up and Purification: Significant product loss can occur during extraction, crystallization, and filtration steps.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Overall Yield Detected check_imine_oxime Step 1: Verify Imine/Oxime Formation (TLC, NMR of crude) start->check_imine_oxime incomplete_imine Problem: Incomplete Formation check_imine_oxime->incomplete_imine If incomplete check_reduction Step 2: Analyze Reduction Step (TLC, LC-MS of crude) check_imine_oxime->check_reduction If complete optimize_imine Solution: - Ensure anhydrous conditions (for imine) - Increase reaction time/temperature - Use excess ammonia/hydroxylamine incomplete_imine->optimize_imine side_product Problem: Ketone Reduction Side Product check_reduction->side_product If side product observed incomplete_reduction Problem: Incomplete Reduction check_reduction->incomplete_reduction If starting material remains check_workup Step 3: Review Work-up & Purification check_reduction->check_workup If reduction is clean optimize_reduction Solution: - Use a milder reducing agent - Optimize pH for reductive amination - Lower reaction temperature side_product->optimize_reduction optimize_catalyst Solution: - Increase catalyst loading - Check catalyst activity - Increase hydrogen pressure/reaction time incomplete_reduction->optimize_catalyst loss_during_workup Problem: Product Loss check_workup->loss_during_workup optimize_workup Solution: - Optimize solvent for extraction/crystallization - Ensure proper pH for precipitation - Careful handling during filtration loss_during_workup->optimize_workup

Caption: Troubleshooting workflow for low yield.

Issue 2: Poor trans Isomer Selectivity

Question: My final product contains a significant amount of the cis-isomer. How can I improve the diastereoselectivity of the synthesis?

Answer: The formation of the desired trans-isomer is influenced by the steric hindrance during the reduction step. The reducing agent preferentially attacks the imine from the less hindered face, leading to the trans product.

  • Choice of Reducing Agent and Catalyst: Bulky reducing agents or catalyst systems can enhance the selectivity towards the trans-isomer.

  • Recrystallization: The trans and cis isomers often have different solubilities, allowing for purification by recrystallization. The hydrochloride salts, in particular, can often be separated through careful selection of the recrystallization solvent.[1]

ParameterRecommendation for High trans-Selectivity
Reduction Catalyst Palladium on carbon (Pd/C) has been reported to give good trans-selectivity.[1]
Purification Recrystallization of the hydrochloride salt from methanol or ethanol can significantly enrich the trans-isomer.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary synthetic routes start from 5-hydroxy-2-adamantanone:

  • Reductive Amination: Direct reaction with ammonia in the presence of a reducing agent, typically hydrogen gas and a palladium-carbon catalyst.[1]

  • Oximation and Reduction: Formation of an oxime using hydroxylamine hydrochloride, followed by reduction using a catalyst like Raney nickel.[2]

Synthesis Workflow:

Synthesis_Workflow cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Oximation and Reduction start 5-hydroxy-2-adamantanone imine 5-hydroxy-2-adamantanimine start->imine NH3 oxime 5-hydroxy-2-adamantanone oxime start->oxime NH2OH·HCl amine1 4-Aminoadamantan-1-ol imine->amine1 H2, Pd/C salt trans-4-Aminoadamantan-1-ol Hydrochloride amine1->salt HCl, Recrystallization amine2 4-Aminoadamantan-1-ol oxime->amine2 H2, Raney Ni amine2->salt HCl, Recrystallization

Caption: Synthetic routes to this compound.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Careful control of reaction parameters is essential for high yield and purity.

ParameterRoute 1: Reductive Amination[1]Route 2: Oximation and Reduction[2]
Temperature Imine formation: 0-50°C; Reduction: ~60°COximation: Room Temperature; Reduction: 50-75°C
Pressure 1-5 atm of H₂1.5-2.5 MPa of H₂
Reaction Time Imine formation: 4-16 h; Reduction: ~24 hNot specified
Key Reagents Aqueous ammonia, Palladium on carbonHydroxylamine hydrochloride, Raney nickel
Solvent Aqueous ammonia for imination; Methanol/Ethanol for salt formationAlcoholic solvent (Methanol/Ethanol) for reduction

Q3: How can I confirm the formation of the desired product and its purity?

A3: Standard analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check for the consumption of starting materials.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and the ratio of cis to trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination[1]
  • Imine Formation:

    • In a suitable reactor, charge 5-hydroxy-2-adamantanone and 8-12 times its weight in aqueous ammonia.

    • Stir the mixture at room temperature for 16 hours.

  • Reduction:

    • To the reaction mixture, add 5-15% by weight (relative to the starting ketone) of palladium on carbon catalyst.

    • Pressurize the reactor with hydrogen gas to 5 atmospheres.

    • Heat the mixture to 60°C and stir for 24 hours.

    • After the reaction is complete, cool the mixture and filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Aminoadamantan-1-ol.

  • Salt Formation and Purification:

    • Dissolve the crude product in 2-10 times its weight of methanol or ethanol.

    • Cool the solution to 0-10°C.

    • Slowly add a solution of hydrogen chloride in methanol or ethanol (1.05-1.20 weight equivalents) while maintaining the temperature.

    • Stir the mixture, allow it to reflux, and then cool to induce crystallization.

    • Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound. A reported yield for this method is 65-75% with a GC purity of >99% and a trans isomer ratio of >99.0%.[1]

Protocol 2: Synthesis via Oximation and Reduction[2]
  • Oximation:

    • Dissolve 5-hydroxy-2-adamantanone in a suitable solvent and react with hydroxylamine hydrochloride to form 5-hydroxy-2-adamantanone oxime.

  • Reduction:

    • The 5-hydroxy-2-adamantanone oxime is subjected to hydrogenation with Raney nickel as the catalyst in an alcoholic solvent.

    • The reaction is typically carried out at a hydrogen pressure of 1.5-2.5 MPa and a temperature of 50-75°C.[2]

  • Salt Formation and Purification:

    • After reduction, the catalyst is filtered off, and the solvent is removed.

    • The resulting 4-amino-1-adamantanol is dissolved in methanol, and the solution is cooled in an ice bath.

    • Trimethylchlorosilane or a solution of HCl is added to acidify and form the hydrochloride salt.

    • The mixture is refluxed and then cooled to allow for crystallization.

    • The resulting solid is filtered and dried to yield trans-4-amino-1-adamantanol hydrochloride. A reported mass yield for a similar process is 45%.[2]

References

Stability of "trans-4-Aminoadamantan-1-ol Hydrochloride" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "trans-4-Aminoadamantan-1-ol Hydrochloride" in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

While specific stability data for this compound is not extensively published, the adamantane scaffold is known for its high rigidity and stability.[1] Structurally similar compounds, such as amantadine hydrochloride, are reported to be stable in light, heat, and air.[1] As a hydrochloride salt of an amino alcohol, its stability will be most influenced by pH and the presence of oxidizing agents.

Q2: In which solvents is this compound expected to be soluble and relatively stable?

The hydrochloride salt form is designed to enhance aqueous solubility.[1] Therefore, it is expected to be soluble and relatively stable in polar protic solvents such as water, methanol, and ethanol. Its solubility in non-polar aprotic solvents is likely to be limited. For illustrative purposes, the solubility of a similar compound, 1-Adamantanamine hydrochloride, is provided in the data section.

Q3: What are the likely degradation pathways for this compound?

Potential degradation pathways for this compound under stress conditions include:

  • Oxidation: The amino group can be susceptible to oxidation.

  • Dehydration: The tertiary alcohol could potentially undergo dehydration under strong acidic conditions and heat.

  • Reactions with reactive excipients: The primary amine is nucleophilic and could react with certain functional groups in co-formulated excipients.

Forced degradation studies are essential to definitively identify potential degradation products and pathways.[2][3][4]

Q4: How should I prepare a stock solution of this compound for my experiments?

For aqueous-based assays, it is recommended to prepare a stock solution in water or a suitable buffer. If solubility is limited, a co-solvent system (e.g., water with a small percentage of methanol or DMSO) may be used. It is crucial to assess the stability of the compound in the chosen solvent system under the experimental conditions.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Precipitation observed in aqueous solution. The concentration of the compound exceeds its solubility limit in the chosen solvent or buffer.- Attempt to dissolve the compound in a slightly larger volume of solvent.- Gentle warming and sonication may aid dissolution.[5]- If using a buffer, check for pH-dependent solubility. The free base may be less soluble than the hydrochloride salt.
Loss of compound potency over time in solution. The compound may be degrading in the chosen solvent under the storage conditions.- Perform a stability study in the specific solvent and at the intended storage temperature.- Prepare fresh solutions for each experiment.- Store stock solutions at a lower temperature (e.g., -20°C or -80°C) and protected from light.
Unexpected peaks observed during HPLC analysis. These may be degradation products, impurities from the starting material, or artifacts from the analytical method.- Conduct a forced degradation study to identify potential degradation products.[2][6]- Analyze a blank (solvent only) to rule out solvent-related peaks.- Ensure the analytical method is stability-indicating.
Inconsistent results in biological assays. Variability in the stability of the compound in the assay medium.- Assess the stability of the compound in the cell culture medium or assay buffer over the time course of the experiment.- Consider the potential for interaction with media components.

Data Presentation

Illustrative Solubility Data

Temperature (K)WaterAcetic AcidEthanolN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAC)
283.15 0.05120.01150.01330.04560.05120.0488
288.15 0.05510.01260.01450.04980.05580.0531
293.15 0.05930.01380.01580.05440.06070.0577
298.15 0.06380.01510.01730.05930.06610.0628
303.15 0.06870.01660.01890.06470.07200.0683
308.15 0.07390.01820.02070.07060.07850.0744
313.15 0.07950.02000.02270.07700.08550.0810
318.15 0.08550.02200.02490.08390.09320.0882
323.15 0.09200.02430.02740.09140.10150.0960

Data is illustrative and based on a structural analog.[1]

Forced Degradation Study Conditions

The following table outlines typical stress conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess degradation in acidic environments.[1]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess degradation in alkaline environments.[1]
Oxidation 3-30% H₂O₂ at room temperature for 24-48 hoursTo evaluate sensitivity to oxidative stress.[1]
Thermal Degradation Solid API at 80°C for 72 hours or 10°C above accelerated testing temperatureTo identify thermally induced degradation products.[1]
Photostability Exposure to a combination of UV and visible lightTo assess degradation upon light exposure.

Experimental Protocols

Protocol 1: General Solubility Assessment

  • Objective: To qualitatively assess the solubility of this compound in various solvents.

  • Materials:

    • This compound

    • Selection of solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)

    • Vortex mixer

    • Water bath or heating block

  • Procedure:

    • Weigh approximately 10 mg of the compound into a clean vial.

    • Add 1 mL of the selected solvent.

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

    • Observe for complete dissolution.

    • If not fully dissolved, gently warm the mixture to 37°C for up to 60 minutes and observe for dissolution.[5]

    • Record the observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent at both temperatures.

Protocol 2: Forced Degradation Study for Stability Assessment

  • Objective: To identify potential degradation products and establish a stability-indicating analytical method.[6]

  • Materials:

    • This compound

    • 0.1 M and 1 M Hydrochloric acid (HCl)

    • 0.1 M and 1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

    • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Procedure:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water).

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[6]

      • If no degradation is observed, repeat with 1 M HCl.[6]

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 8 hours.

      • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[6]

      • If no degradation is observed, repeat with 1 M NaOH.[6]

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Store at room temperature, protected from light, for 12 hours.

      • At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[6]

    • Thermal Degradation:

      • Place a known amount of the solid compound in an oven at 80°C for 48 hours.[6]

      • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of 100 µg/mL for HPLC analysis.[6]

    • Analysis: Analyze all samples by a developed stability-indicating HPLC method, comparing stressed samples to an unstressed control solution.

Visualizations

G Workflow for Solubility Assessment cluster_0 Preparation cluster_1 Dissolution at Room Temperature cluster_2 Dissolution with Heating cluster_3 Results A Weigh 10 mg of Compound B Add 1 mL of Solvent A->B C Vortex for 1-2 min B->C D Completely Dissolved? C->D E Warm to 37°C for 60 min D->E No G Record as 'Freely Soluble' D->G Yes F Completely Dissolved? E->F H Record as 'Sparingly Soluble' F->H Yes I Record as 'Insoluble' F->I No

Caption: Workflow for the qualitative assessment of solubility.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling and Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (HCl, 60°C) A->B C Base Hydrolysis (NaOH, 60°C) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Withdraw Aliquots at Time Points B->F C->F D->F E->F G Neutralize and Dilute F->G H Analyze by Stability-Indicating HPLC G->H I Compare to Unstressed Control H->I

References

Technical Support Center: Preventing Byproduct Formation in Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for adamantane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of byproduct formation during the synthesis of adamantane and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during adamantane synthesis, focusing on the widely used Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (Schleyer synthesis).

Problem 1: Low Yield of Adamantane and Formation of a Tarry Residue

Question: My adamantane synthesis resulted in a low yield of the desired product, and a significant amount of black, tarry material was formed. What causes this, and how can I prevent it?

Answer:

The formation of a tarry residue is a common issue in adamantane synthesis and is primarily attributed to fragmentation and polymerization side reactions. These reactions are often caused by overly harsh reaction conditions.

Possible Causes:

  • Excessive Temperature: High temperatures can lead to the breakdown of carbocation intermediates into smaller, unstable fragments. These fragments can then polymerize, forming complex, high-molecular-weight tars.

  • High Catalyst Concentration: An excessive amount of Lewis acid catalyst, such as aluminum chloride (AlCl₃), can increase the rate of side reactions, including fragmentation and polymerization.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of byproduct formation.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. For the AlCl₃-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene, a temperature range of 150-180°C is typically recommended.[1] Use a combination magnetic stirrer-hot plate and a thermometer to monitor the temperature closely.

  • Adjust Catalyst Loading: Reduce the amount of Lewis acid catalyst. While a sufficient amount is needed to drive the isomerization, an excess can be detrimental. The optimal amount will depend on the specific starting material and scale of the reaction.

  • Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction. Stop the reaction once the formation of adamantane has plateaued to avoid the accumulation of byproducts.

  • Purification: After the reaction, the adamantane product is typically isolated from the tarry residue by decanting the upper layer containing the product and washing the flask with a nonpolar solvent like petroleum ether or hexane.[1]

Problem 2: Presence of Significant Amounts of exo-Tetrahydrodicyclopentadiene in the Product Mixture

Question: After my synthesis, I isolated a significant amount of a compound that I've identified as exo-tetrahydrodicyclopentadiene along with my adamantane product. Why did this happen, and how can I improve the conversion?

Answer:

The presence of exo-tetrahydrodicyclopentadiene indicates that the isomerization reaction did not go to completion. The rearrangement of endo-tetrahydrodicyclopentadiene to adamantane proceeds through the exo-isomer as an intermediate.

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature to fully convert the exo-intermediate to the thermodynamically more stable adamantane.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by impurities in the starting material or by the formation of complexes with byproducts.

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: Within the optimal range, increasing the reaction time or temperature can help drive the reaction to completion. Monitor the reaction to find the optimal balance that maximizes adamantane yield without significantly increasing tar formation.

  • Ensure Purity of Starting Material: Purify the endo-tetrahydrodicyclopentadiene by distillation before use to remove any impurities that could poison the catalyst.[1]

  • Catalyst Choice: Consider using a more active catalyst system. While AlCl₃ is common, other Lewis acids or co-catalysts might offer better conversion rates under certain conditions. For instance, a catalyst composed of aluminum chloride and hydrogen chloride under pressure has been shown to yield 30-40% adamantane.[1]

  • Recycle the Intermediate: The filtrate containing the exo-tetrahydrodicyclopentadiene can be subjected to the reaction conditions again with fresh catalyst to convert it to adamantane, thereby increasing the overall yield.[1]

Problem 3: Formation of Alkylated or Polysubstituted Adamantane Byproducts

Question: My reaction to produce a monosubstituted adamantane derivative resulted in a mixture of di- and tri-substituted products. How can I improve the selectivity for the monosubstituted product?

Answer:

The formation of polysubstituted products is a common challenge in the functionalization of adamantane, particularly in reactions like Friedel-Crafts alkylations or halogenations. This occurs because the introduction of the first substituent can activate the adamantane cage, making it more susceptible to further substitution.

Possible Causes:

  • High Reactivity of the Monosubstituted Product: The initial product can be more reactive than the starting adamantane.

  • Incorrect Stoichiometry: Using an excess of the substituting reagent will favor polysubstitution.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric excess of adamantane relative to the substituting reagent. This will increase the probability that the reagent reacts with an unsubstituted adamantane molecule.

  • Control Reagent Addition: Add the substituting reagent slowly to the reaction mixture. This helps to maintain a low concentration of the reagent, favoring monosubstitution.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Schleyer synthesis of adamantane?

A1: The most common byproducts include:

  • exo-Tetrahydrodicyclopentadiene: The incompletely rearranged isomer of the starting material.[1]

  • Polymeric and Fragmentation Products: Often observed as a black or brown tarry residue, these are high-molecular-weight compounds formed from the breakdown and subsequent polymerization of carbocation intermediates.[1]

  • Higher Diamondoids: Under certain conditions, further rearrangements can lead to the formation of diamantane and other higher diamondoids, though typically in small amounts.

  • Alkylated Adamantanes: If alkylating agents are present as impurities or are formed during fragmentation, alkylated adamantanes can be produced.

Q2: How does the choice of Lewis acid affect byproduct formation?

A2: The strength and nature of the Lewis acid play a crucial role in both the rate of adamantane formation and the types and amounts of byproducts.

  • Strong Lewis Acids (e.g., AlCl₃, AlBr₃): These are effective at promoting the rearrangement to adamantane but can also lead to more fragmentation and tar formation if the reaction conditions are not carefully controlled.

  • Superacids (e.g., HF-SbF₅, FSO₃H-SbF₅): These can give very high yields of adamantane, sometimes approaching quantitative conversion, due to their ability to efficiently generate and stabilize the necessary carbocation intermediates. However, they are highly corrosive and require specialized handling.

  • Supported Catalysts (e.g., AlCl₃ on a solid support): These can offer advantages in terms of easier separation of the catalyst from the reaction mixture and potentially altered selectivity, leading to fewer byproducts.

Q3: Can I use spectroscopic methods to identify byproducts?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile components of the reaction mixture, including adamantane, isomers of tetrahydrodicyclopentadiene, and other low-molecular-weight byproducts. The mass spectrum of adamantane shows a characteristic molecular ion peak at m/z 136. Fragmentation patterns can help in the identification of other components. For non-volatile tarry materials, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may provide some structural information, although the complexity of the mixture can make interpretation difficult.

Q4: What is the best way to purify adamantane from the reaction mixture?

A4: A common and effective purification method involves the following steps:

  • Initial Separation: After the reaction, the mixture is typically treated with an aqueous solution to quench the catalyst. The organic layer, containing adamantane and other hydrocarbon products, is separated.

  • Solvent Extraction/Washing: The crude product is dissolved in a nonpolar solvent like hexane or petroleum ether. This solution can be washed to remove any remaining water-soluble impurities.

  • Decolorization: Activated carbon or alumina can be used to decolorize the solution.

  • Crystallization/Sublimation: Adamantane can be purified by crystallization from a suitable solvent. Due to its high volatility, adamantane can also be effectively purified by sublimation.

Data Presentation

Table 1: Influence of Catalyst and Conditions on Adamantane Synthesis Yield

Starting MaterialCatalyst SystemTemperature (°C)Time (h)Adamantane Yield (%)Reference
endo-TetrahydrodicyclopentadieneAlCl₃150-1808-1213-15Organic Syntheses, Coll. Vol. 5, p.10 (1973)
endo-TetrahydrodicyclopentadieneAlCl₃-HCl (under H₂ pressure)Not specifiedNot specified30-40[1]
endo-TetrahydrodicyclopentadieneBF₃-HF (under pressure)Not specifiedNot specifiedup to 30[1]
DicyclopentadieneUltrasound and superacid catalysisNot specifiedNot specifiedup to 98Wikipedia

Experimental Protocols

Key Experiment: Schleyer Synthesis of Adamantane

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.10 (1973).

Part A: Hydrogenation of Dicyclopentadiene to endo-Tetrahydrodicyclopentadiene

  • A solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide is hydrogenated at 50 p.s.i. hydrogen pressure in a Parr apparatus.

  • The reaction is exothermic, and the uptake of 2 mole equivalents of hydrogen typically requires 4–6 hours.

  • The catalyst is removed by suction filtration, and the ether is distilled off at atmospheric pressure.

  • The remaining liquid is distilled, collecting the endo-tetrahydrodicyclopentadiene fraction at 191–193°C. The yield is typically 96.5–98.4%.

Part B: Isomerization of endo-Tetrahydrodicyclopentadiene to Adamantane

  • In a 500-ml Erlenmeyer flask, 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar are placed.

  • An air condenser is fitted to the flask, and 40 g of anhydrous aluminum chloride is added.

  • The reaction mixture is stirred and heated at 150–180°C for 8–12 hours. Any sublimed aluminum chloride should be pushed back down into the reaction mixture.

  • After cooling, the upper layer, a brown mush of adamantane and other products, is carefully decanted from the lower black tarry layer into a separate beaker.

  • The reaction flask is rinsed several times with petroleum ether (b.p. 30–60°C), and the rinsings are combined with the decanted upper layer.

  • The petroleum ether suspension is warmed to dissolve the adamantane, and the hot solution is decolorized with chromatography-grade alumina and filtered.

  • The filtrate is concentrated and cooled in a dry ice-acetone bath to crystallize the adamantane.

  • The solid adamantane is collected by suction filtration. A typical yield is 27–30 g (13–15%).

Visualizations

Adamantane_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Byproducts DCPD Dicyclopentadiene Hydrogenation Hydrogenation (PtO2, H2) DCPD->Hydrogenation endo_THDCPD endo-Tetrahydrodicyclopentadiene Hydrogenation->endo_THDCPD Isomerization Isomerization (AlCl3, heat) Adamantane Adamantane (Desired Product) Isomerization->Adamantane exo_THDCPD exo-THDCPD (Incomplete Isomerization) Isomerization->exo_THDCPD Tars Tars (Fragmentation/Polymerization) Isomerization->Tars endo_THDCPD->Isomerization

Caption: Workflow for the synthesis of adamantane from dicyclopentadiene.

Byproduct_Formation_Pathway Start endo-Tetrahydrodicyclopentadiene Carbocation Carbocation Intermediates Start->Carbocation Lewis Acid Adamantane Adamantane (Thermodynamically Stable) Carbocation->Adamantane Successful Rearrangement Incomplete Incomplete Rearrangement Carbocation->Incomplete Fragmentation Fragmentation Carbocation->Fragmentation exo_THDCPD exo-THDCPD Incomplete->exo_THDCPD Polymerization Polymerization Fragmentation->Polymerization Tars Tarry Residues Polymerization->Tars

Caption: Pathways for adamantane and byproduct formation.

Troubleshooting_Logic Start Low Adamantane Yield? HighTars High Amount of Tars? Start->HighTars Yes HighExo High exo-THDCPD? Start->HighExo No HighTars->HighExo No Action_Temp Reduce Temperature & Catalyst HighTars->Action_Temp Yes Action_Time Increase Reaction Time/Temp HighExo->Action_Time Yes Action_Purity Check Starting Material Purity HighExo->Action_Purity No Success Improved Yield Action_Temp->Success Action_Time->Success Action_Purity->Success

Caption: Troubleshooting logic for low adamantane yield.

References

Technical Support Center: Large-Scale Production of Adamantane-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of adamantane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of adamantane-1,4-diol?

A1: The main challenges stem from the comparable reactivity of adamantane's tertiary (bridgehead) and secondary C-H bonds, making regioselective synthesis difficult.[1][2] Key issues include:

  • Low Regioselectivity: Direct oxidation of adamantane often yields a mixture of isomers, primarily the more thermodynamically stable 1,3-adamantanediol, alongside the desired 1,4-isomer.[2][3]

  • Low Yields: Multi-step synthetic routes, while more selective, can suffer from cumulative yield losses at each stage.

  • Byproduct Formation: Side reactions can lead to the formation of other hydroxylated derivatives, ketones, or oligomers, complicating purification.[4][5]

  • Difficult Purification: Separating adamantane-1,4-diol from its isomers and other byproducts is challenging due to their similar physical properties. This often requires meticulous column chromatography or recrystallization.[1][4]

Q2: What is the most common and scalable synthetic route to achieve high regioselectivity for adamantane-1,4-diol?

A2: A common and effective strategy to circumvent the challenges of direct oxidation is a multi-step pathway starting from adamantane or 1-adamantanol.[1][2][4] This indirect route offers better control and typically involves:

  • Oxidation/Functionalization: Conversion of adamantane to an intermediate like 1-adamantanol or 1-hydroxyadamantan-4-one.[1][2]

  • Rearrangement: An acid-catalyzed rearrangement of a protoadamantane intermediate is often employed to establish the 1,4-substitution pattern.[2][4]

  • Reduction/Hydrolysis: Final conversion to the diol product.

Q3: Are there alternative, greener synthesis methods being explored?

A3: Yes, biocatalytic hydroxylation using microorganisms is an alternative approach.[3] This method utilizes enzymes, such as cytochrome P450 monooxygenases, which can offer very high regioselectivity under mild conditions.[3][5] However, challenges in this method include the low aqueous solubility of adamantane, the need for enzyme induction, and potential over-hydroxylation leading to multiple products, which can complicate scale-up.[5]

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of adamantane-1,4-diol.

Issue 1: Low Overall Yield

Question: My overall yield for the multi-step synthesis of adamantane-1,4-diol is significantly lower than expected. What are the common pitfalls?

Answer: Low yields can be attributed to issues at various stages of the synthesis.

Potential Cause Troubleshooting & Optimization Steps
Incomplete Reactions Monitor each reaction step (e.g., oxidation, rearrangement) closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before proceeding to the next step.[4]
Side Reactions Overheating during reaction or using overly harsh acidic conditions can lead to the formation of tarry byproducts or unwanted isomers.[4] Strictly maintain recommended reaction temperatures and catalyst concentrations.
Suboptimal Reagent Quality The purity of reagents, especially oxidizing agents and acid catalysts, is critical. Use fresh or properly stored reagents to ensure reactivity and prevent side reactions.[4]
Inefficient Extraction The product may not be fully extracted from the reaction mixture during workup. Ensure thorough extraction with an appropriate solvent and perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.[1][4]
Issue 2: Product Contamination with Isomers (e.g., 1,3-Adamantanediol)

Question: My final product is contaminated with a significant amount of adamantane-1,3-diol. How can I improve the selectivity and purification?

Answer: Isomer formation is a common challenge. Addressing it involves both reaction optimization and effective purification.

Potential Cause Troubleshooting & Optimization Steps
Lack of Regiocontrol Direct oxidation methods are prone to producing mixtures. The most reliable way to avoid this is to use a regioselective route, such as one involving a protoadamantane rearrangement.[2][4]
Harsh Reaction Conditions In acid-catalyzed rearrangement steps, the concentration and type of acid are critical. Excessively harsh conditions can sometimes promote isomerization. Titrate the catalyst concentration and temperature to find an optimal balance.[4]
Ineffective Purification Simple recrystallization may not be sufficient to separate the 1,4- and 1,3-isomers.
1. Column Chromatography: Silica gel column chromatography is a highly effective method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[1][4]
2. Recrystallization: For final polishing of a product that is already of high purity, recrystallization from a carefully chosen solvent system (e.g., ethyl acetate/hexane) can be effective.[1][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for a common two-step synthesis route starting from adamantane.

Reaction Step Starting Material Product Key Reagents Expected Yield Reference
1. OxidationAdamantane1-Hydroxyadamantan-4-oneW(CO)₆, CCl₄, H₂O~50%[1]
2. Reduction1-Hydroxyadamantan-4-oneAdamantane-1,4-diolSodium Borohydride (NaBH₄)>90%[1]

Experimental Protocols

Protocol 1: Synthesis of Adamantane-1,4-diol from Adamantane

This protocol details a two-step synthesis involving an initial oxidation followed by reduction.[1]

Step 1: Synthesis of 1-Hydroxyadamantan-4-one

  • Setup: In a high-pressure reaction vessel, combine adamantane (2.72 g, 20 mmol), tungsten hexacarbonyl (0.35 g, 1 mmol), propionamide (7.31 g, 100 mmol), and carbon tetrachloride (15.38 g, 100 mmol). Add deionized water (18 mL).

  • Reaction: Seal the vessel and heat the mixture to 150°C with vigorous stirring for 6 hours.

  • Workup: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-hydroxyadamantan-4-one.

Step 2: Synthesis of Adamantane-1,4-diol

  • Setup: Dissolve 1-hydroxyadamantan-4-one (1.66 g, 10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.[1] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of deionized water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to obtain crude adamantane-1,4-diol.

  • Purification: The product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white solid.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediate Intermediate cluster_end Final Product Start Adamantane Oxidation Step 1: Oxidation Start->Oxidation W(CO)₆, CCl₄, H₂O Intermediate 1-Hydroxyadamantan-4-one Oxidation->Intermediate Reduction Step 2: Reduction Crude Crude Product Reduction->Crude Intermediate->Reduction NaBH₄, MeOH Purification Purification (Chromatography/ Recrystallization) Crude->Purification Final Adamantane-1,4-diol Purification->Final Troubleshooting_Yield Start Low Yield Detected Check_TLC Analyze reaction mixture by TLC/GC Start->Check_TLC Workup_Loss Check aqueous & organic layers after extraction Start->Workup_Loss Starting_Material Incomplete Reaction: Starting material present Check_TLC->Starting_Material Yes Byproducts Side Reactions: Significant byproducts observed Check_TLC->Byproducts No Action_Time Solution: Increase reaction time or optimize temperature Starting_Material->Action_Time Action_Temp Solution: Lower reaction temperature or use milder reagents Byproducts->Action_Temp Inefficient_Extraction Product Loss: Product found in aqueous layer Workup_Loss->Inefficient_Extraction Product detected Action_Extract Solution: Perform additional extractions or change solvent Inefficient_Extraction->Action_Extract

References

Technical Support Center: Stereoselective Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chiral adamantane derivatives, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Diastereo- or Enantioselectivity

Question: My reaction is producing a nearly racemic or poorly diastereoselective mixture of the adamantane derivative. What are the likely causes and how can I improve the stereoselectivity?

Answer: Low stereoselectivity is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Ineffective Chiral Catalyst or Ligand. The choice of chiral catalyst or ligand is crucial for achieving high stereoselectivity.[1] The catalyst may not be well-suited for the specific adamantane substrate or reaction type.

    • Solution:

      • Screen a Variety of Ligands: Experiment with different classes of chiral ligands (e.g., amino acids, chiral sulfoxides) to find one that provides a better steric and electronic environment for stereoinduction.[1]

      • Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration. In some cases, higher or lower loadings can impact selectivity.

      • Consider a Different Catalytic System: If ligand screening is unsuccessful, explore alternative catalytic systems. For example, biocatalytic methods using enzymes like cytochrome P450 often exhibit excellent regio- and stereoselectivity for adamantane functionalization.[2]

  • Potential Cause 2: Suboptimal Reaction Temperature. Stereoselective reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature generally increases enantioselectivity by better differentiating the energy barriers of the competing diastereomeric transition states.[3] Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Potential Cause 3: Racemization of Product. The desired chiral product may be forming but then racemizing under the reaction or workup conditions.

    • Solution:

      • Modify Workup Procedure: Use milder workup conditions (e.g., lower temperatures, neutral pH) to prevent racemization.

      • Analyze Reaction at Intermediate Time Points: Take aliquots during the reaction to determine if selectivity is high initially and then decreases over time. This can confirm if product racemization is the issue.

Issue 2: Low Reaction Yield

Question: The yield of my desired adamantane derivative is consistently low. What factors could be contributing to this, and what steps can I take to improve it?

Answer: Low yields in adamantane synthesis can be attributed to the high stability of the adamantane core, solubility issues, and side reactions.

  • Potential Cause 1: Poor Solubility of Starting Materials. Adamantane and its derivatives are often highly lipophilic and may have low solubility in common reaction solvents, leading to incomplete reactions.[4]

    • Solution:

      • Solvent Screening: Test a range of solvents to find one that provides better solubility for your specific substrate.

      • Increase Temperature: Carefully increasing the reaction temperature can improve solubility and reaction rates, but be mindful of the potential impact on stereoselectivity.

  • Potential Cause 2: Inefficient Reagents or Reaction Conditions. The reagents or conditions may not be potent enough to efficiently functionalize the stable adamantane cage.

    • Solution:

      • More Active Catalysts: For C-H functionalization, consider more reactive catalytic systems, such as those based on photoredox catalysis, which can activate strong C-H bonds.

      • Alternative Synthetic Routes: If direct functionalization proves inefficient, consider a multi-step approach where the adamantane core is constructed from an already functionalized precursor.

  • Potential Cause 3: Competing Side Reactions. The reaction conditions may be promoting undesired side reactions, consuming the starting material or product.

    • Solution:

      • Optimize Reaction Time and Temperature: Shorter reaction times or lower temperatures may minimize the formation of byproducts.

      • Use of Additives: In some cases, additives can suppress side reactions. For example, in rhodium-catalyzed hydroborations, the addition of norbornene can sometimes improve results.[5]

Issue 3: Difficulty with Product Purification

Question: I am struggling to separate my desired chiral adamantane derivative from byproducts or the other stereoisomers. What purification strategies are most effective?

Answer: The purification of chiral adamantane derivatives can be challenging due to their similar physical properties.

  • Potential Cause 1: Co-elution of Stereoisomers in Chromatography. Enantiomers will not separate on standard achiral chromatography columns, and diastereomers may have very similar polarities.

    • Solution:

      • Chiral Chromatography: For enantiomers, use a chiral stationary phase (CSP) in HPLC or SFC. Method development will be necessary to find the right column and mobile phase combination.

      • Formation of Diastereomers: React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. The auxiliary can be removed in a subsequent step.

      • Optimize Achiral Chromatography for Diastereomers: For diastereomers, carefully screen different mobile phase compositions and gradients to maximize resolution.

  • Potential Cause 2: Ineffective Crystallization. Direct crystallization may not be effective for separating stereoisomers.

    • Solution:

      • Diastereomeric Crystallization: Similar to the chromatographic approach, form diastereomeric salts with a chiral resolving agent. These salts will have different solubilities, allowing for separation by fractional crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for achieving high stereoselectivity in adamantane synthesis?

A1: There is no single "best" method, as the optimal approach depends on the specific target molecule. However, methods that have shown high success include:

  • Enzymatic Reactions: Biocatalysis, particularly using hydroxylases like cytochrome P450, can provide exceptional regio- and stereoselectivity for the functionalization of C-H bonds in adamantane.[2]

  • Kinetic Resolution: This technique, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, can be highly effective for obtaining enantioenriched adamantane derivatives.[7][8] Dynamic kinetic resolution can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[9]

  • Asymmetric Catalysis with Chiral Ligands: The use of transition metal catalysts with well-designed chiral ligands is a powerful strategy for a variety of asymmetric transformations on adamantane scaffolds.[1][10]

Q2: How can I monitor the enantiomeric excess (ee) of my reaction?

A2: The most common method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.

Q3: Are there any non-chromatographic methods for separating enantiomers of adamantane derivatives?

A3: Yes, while chromatography is widely used, other techniques can be employed:

  • Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in solubility through crystallization.[6]

  • Enzymatic Kinetic Resolution: In some cases, an enzyme can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Data Presentation

Table 1: Comparison of Chiral Ligands for Enantioselective C-H Functionalization

Catalyst SystemChiral Ligand TypeReaction TypeYield (%)ee (%)Reference
Rh(II)Chiral CarboxylateB-H Insertionup to 99up to 99[11]
RhodiumTADDOL-derived PhosphiteHydroboration79-8096-98[5]
Copper(II)Salan LigandHenry Reaction8594[10]
PalladiumAmino AcidC(sp³)-H AlkylationModerateModerate[1]

Note: This table presents a selection of data from various sources to illustrate the performance of different ligand types in asymmetric reactions. The specific results are highly dependent on the substrate and reaction conditions.

Experimental Protocols

Generalized Protocol for Asymmetric Hydroboration-Oxidation of an Adamantylidene Alkene

This protocol is a generalized representation based on common procedures for asymmetric hydroboration and should be optimized for specific substrates.

Materials:

  • Adamantylidene alkene

  • Chiral borane reagent (e.g., prepared from a chiral ligand and a borane source) or a chiral rhodium catalyst with a suitable ligand and borane source (e.g., pinacolborane)[5]

  • Anhydrous, degassed solvent (e.g., THF, dichloromethane)

  • Oxidizing agent (e.g., hydrogen peroxide, sodium perborate)

  • Aqueous base (e.g., sodium hydroxide)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the adamantylidene alkene in the anhydrous solvent.

  • Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the chiral borane reagent or the pre-formed chiral catalyst followed by the borane source.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Oxidation: Carefully quench the reaction by the slow addition of the oxidizing agent and the aqueous base at a low temperature.

  • Workup: Allow the mixture to warm to room temperature and stir until the oxidation is complete. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired chiral adamantane alcohol.

  • Analysis: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or SFC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Flame-dried flask under inert atmosphere dissolve Dissolve adamantylidene alkene in anhydrous solvent start->dissolve cool Cool to desired temperature dissolve->cool add_reagents Add chiral borane reagent/catalyst cool->add_reagents stir Stir and monitor reaction (TLC/GC) add_reagents->stir oxidize Oxidize with H2O2/NaOH stir->oxidize extract Extract with organic solvent oxidize->extract purify Purify by column chromatography extract->purify analyze Characterize (NMR, MS) and determine ee (Chiral HPLC) purify->analyze

Caption: Workflow for Asymmetric Hydroboration-Oxidation.

troubleshooting_flowchart decision decision solution solution start Problem: Low Stereoselectivity q1 Is the catalyst/ligand appropriate? start->q1 q2 Is the temperature optimized? q1->q2 Yes sol1 Screen different chiral ligands or consider biocatalysis q1->sol1 No q3 Is the product racemizing? q2->q3 Yes sol2 Lower the reaction temperature q2->sol2 No sol3 Use milder workup conditions and check for degradation over time q3->sol3 Yes

Caption: Troubleshooting Low Stereoselectivity.

References

Validation & Comparative

The Adamantane Advantage: A Comparative Guide to trans-4-Aminoadamantan-1-ol Hydrochloride and Other Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the choice of a linker molecule can be as critical as the pharmacophore itself. Linkers, the molecular bridges that connect a drug to a targeting moiety or modulate its physicochemical properties, play a pivotal role in determining the stability, efficacy, and overall therapeutic index of a drug conjugate. This guide provides a comprehensive comparison of trans-4-Aminoadamantan-1-ol Hydrochloride, a rigid adamantane-based linker, with other commonly used linkers in drug design, supported by an analysis of their structural and functional properties.

Introduction to Linkers in Drug Design

Linkers are fundamental components in the architecture of targeted therapies, most notably in Antibody-Drug Conjugates (ADCs). Their primary role is to tether a potent cytotoxic payload to a monoclonal antibody, ensuring that the drug remains inactive and stable in systemic circulation until it reaches the target cancer cells. The linker's design dictates the drug's release mechanism and its pharmacokinetic profile. Linkers can be broadly categorized into cleavable and non-cleavable types, with further distinctions based on their chemical structure, such as flexible or rigid linkers.

This compound: A Rigid Linker with Unique Properties

This compound is a bifunctional molecule featuring a rigid, three-dimensional adamantane core. The adamantane cage is a highly lipophilic and stable hydrocarbon scaffold.[1][2] In drug design, the incorporation of an adamantane moiety can offer several advantages:

  • Enhanced Lipophilicity: The adamantane structure significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

  • Metabolic Stability: The rigid, cage-like structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[3]

  • Defined Spatial Orientation: Unlike flexible linkers, the adamantane scaffold provides a fixed and predictable spatial arrangement of the attached molecules, which can be crucial for optimal binding to the target receptor.

  • Favorable Pharmacokinetics: The unique physicochemical properties of adamantane can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of the drug.[2]

A Comparative Overview of Linker Technologies

The selection of a linker is a critical decision in the development of a drug conjugate, with the choice between a rigid linker like this compound and other flexible or cleavable linkers depending on the specific therapeutic application and the nature of the payload and targeting moiety.

Featuretrans-4-Aminoadamantan-1-ol (Adamantane Linker)Polyethylene Glycol (PEG) LinkerAlkyl LinkerPeptide Linker (Cleavable)Hydrazone Linker (Cleavable)Disulfide Linker (Cleavable)Thioether Linker (Non-Cleavable)
Flexibility RigidFlexibleFlexibleFlexibleFlexibleFlexibleFlexible
Solubility LipophilicHydrophilicHydrophobicGenerally HydrophilicGenerally HydrophobicGenerally HydrophobicGenerally Hydrophobic
Stability High metabolic stabilityGenerally stable, can be susceptible to oxidationGenerally stableCleaved by specific proteasesCleaved at acidic pHCleaved in reducing environmentsHigh stability, releases drug upon antibody degradation
Release Mechanism Non-cleavable (in this context)Can be part of cleavable or non-cleavable systemsCan be part of cleavable or non-cleavable systemsEnzymatic cleavagepH-dependent hydrolysisReductionProteolytic degradation of the antibody
Key Advantage Precise spatial control, metabolic stabilityIncreases hydrophilicity and circulation half-lifeSimple, synthetically accessible spacerHigh tumor selectivity due to specific enzyme expressionTargeted release in acidic endosomes/lysosomesTargeted release in the intracellular reducing environmentHigh plasma stability, reduced off-target toxicity
Potential Disadvantage Can increase overall hydrophobicity, potentially leading to aggregationPotential for immunogenicity (anti-PEG antibodies)Can increase hydrophobicity and non-specific uptakeEfficacy dependent on protease expression levelsLess stable in circulation compared to other cleavable linkersPotential for premature cleavage in the bloodstream"Bystander killing" effect is limited

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linker technologies in drug conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an antibody-drug conjugate (ADC) required to inhibit the growth of a target cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Complete culture medium

  • ADCs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for cell proliferation and for the ADC to exert its cytotoxic effect (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol provides a general methodology for assessing the in vivo efficacy of an ADC in a mouse model with a human tumor xenograft.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for tumor implantation

  • ADCs with different linkers

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Regularly measure tumor volume using calipers.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs (e.g., via intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Monitor the tumor volume and body weight of the mice 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Visualizing a Relevant Signaling Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.

HER2_Signaling_Pathway HER2 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Ras Ras HER2->Ras Dimerization & Activation PI3K PI3K HER2->PI3K Dimerization & Activation EGFR EGFR ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binds to Drug Released Drug ADC->Drug Internalization & Linker Cleavage DNA_Damage DNA Damage & Microtubule Disruption Drug->DNA_Damage Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: HER2 signaling pathway and the mechanism of action of an ADC.

ADC_Workflow General Workflow for ADC Synthesis and Evaluation A Linker Synthesis (e.g., Adamantane vs. PEG) B Payload Attachment to Linker A->B D Conjugation of Linker-Payload to Antibody B->D C Antibody Production & Purification C->D E ADC Purification & Characterization (e.g., DAR determination) D->E F In Vitro Evaluation - Cytotoxicity (IC50) - Stability - Binding Affinity E->F G In Vivo Evaluation - Xenograft Models - Pharmacokinetics - Toxicology F->G H Lead Candidate Selection G->H

References

Comparing adamantane moiety to other bulky groups in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of drug design, the choice of molecular scaffolds is paramount. Among the array of "bulky" or sterically large functional groups utilized to optimize drug candidates, the adamantane moiety stands out for its unique combination of rigidity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparison of the adamantane group with other commonly employed bulky substituents, such as the tert-butyl, phenyl, and cubane moieties, supported by experimental data to inform rational drug design.

The incorporation of bulky groups is a key strategy in medicinal chemistry to influence a drug's pharmacokinetic and pharmacodynamic properties. These groups can enhance binding affinity to biological targets, improve metabolic stability by sterically shielding labile parts of a molecule, and modulate lipophilicity to control absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties: A Comparative Overview

The adamantane cage, a perfectly symmetrical, diamondoid hydrocarbon, imparts distinct physicochemical characteristics to a molecule. Its high lipophilicity is a defining feature, often leading to a significant increase in the partition coefficient (LogP) of a parent compound. This property is crucial for enhancing a drug's ability to cross biological membranes, including the blood-brain barrier.[1]

Bulky GroupStructureTypical LogP Contribution (Estimated)Key Physicochemical Features
Adamantyl Adamantyl structure
~2.5 - 3.5Highly lipophilic, rigid, three-dimensional, metabolically robust.[2]tert-Butyl tert-Butyl structure~1.5 - 2.0Lipophilic, sterically hindering, can be susceptible to metabolism.[3]Phenyl Phenyl structure~1.5 - 2.0Aromatic (potential for π-π interactions), planar, metabolically susceptible to hydroxylation.[4]Cubyl Cubyl structure~2.0 - 2.5Lipophilic, highly strained, rigid, three-dimensional, metabolically stable.

Note: LogP contributions are estimations and can vary significantly based on the parent molecule.

Impact on Biological Activity: Receptor Binding and Beyond

The three-dimensional and rigid nature of the adamantane scaffold allows for precise positioning of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for a target receptor. In contrast, the planar phenyl group offers opportunities for π-stacking interactions, while the more flexible tert-butyl group can also provide significant steric hindrance.

A notable example of adamantane's influence on receptor binding can be seen in the development of ligands for various receptors, including the sigma (σ) receptors, NMDA receptors, and P2X7 receptors.[5][6]

TargetAdamantane-Containing Ligand ExampleComparative Binding Data
Sigma-2 Receptor Adamantane PhenylalkylaminesKi values in the low nanomolar range, demonstrating high affinity.[7][8]
TRPV1 Adamantane-based antagonistsKi values as low as 0.3 nM, with potency influenced by substitution on the adamantane core.
Cannabinoid Receptors (CB1/CB2) Adamantane-derived indoles (e.g., APICA)In some cases, replacing adamantane with a cyclohexane or phenyl ring altered the potency and selectivity profile.

Metabolic Stability: A Key Advantage of Adamantane

One of the most significant advantages of incorporating an adamantane moiety is the enhancement of metabolic stability. The rigid, saturated hydrocarbon framework is resistant to metabolism by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs.[2] This steric shielding can protect adjacent functional groups from enzymatic degradation, thereby increasing the drug's half-life.

In contrast, tert-butyl groups can be susceptible to oxidation, and phenyl rings are often targets for aromatic hydroxylation, leading to faster clearance.[3][4]

Bulky GroupCommon Metabolic PathwaysImpact on Half-life
Adamantyl Generally resistant to metabolism.Tends to increase half-life.[2]
tert-Butyl Hydroxylation of methyl groups.[3]Can be a metabolic liability, potentially shortening half-life.
Phenyl Aromatic hydroxylation.[4]Often a site of metabolism, can lead to faster clearance.
Cubyl Generally resistant to metabolism.Tends to increase half-life.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient.

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[9]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.[10]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs), a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor solution (e.g., NADPH regenerating system).[11][12]

  • Compound Incubation: Add the test compound to the reaction mixture and initiate the metabolic reaction by adding the cofactor solution. Incubations are typically carried out at 37°C.[13]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Radioligand Displacement Assay for Receptor Binding Affinity

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.[14]

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[15]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[15]

Visualizing the Impact: Signaling Pathways and Workflows

The choice of a bulky group can significantly influence how a drug interacts with its target and modulates downstream signaling. For instance, adamantane-containing compounds have been shown to act as modulators of various ion channels and G-protein coupled receptors (GPCRs).

experimental_workflow cluster_design Compound Design cluster_testing In Vitro Testing cluster_analysis Data Analysis start Lead Compound adamantane Adamantane Analog start->adamantane tertbutyl tert-Butyl Analog start->tertbutyl phenyl Phenyl Analog start->phenyl logp LogP Determination adamantane->logp metabolic Metabolic Stability adamantane->metabolic binding Receptor Binding adamantane->binding tertbutyl->logp tertbutyl->metabolic tertbutyl->binding phenyl->logp phenyl->metabolic phenyl->binding sar Structure-Activity Relationship (SAR) logp->sar metabolic->sar binding->sar optimization Lead Optimization sar->optimization

Figure 1. A generalized workflow for the comparative evaluation of bulky groups in drug discovery.

signaling_pathway ligand Adamantane-Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Figure 2. A simplified representation of a GPCR signaling pathway modulated by an adamantane-containing ligand.

Conclusion

The adamantane moiety offers a compelling set of advantages for medicinal chemists, particularly in its ability to confer high lipophilicity and exceptional metabolic stability. While other bulky groups like tert-butyl and phenyl have their own distinct roles in drug design, the unique three-dimensional and rigid structure of adamantane provides a powerful tool for optimizing drug candidates. The choice of which bulky group to employ will ultimately depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for making these critical design decisions.

References

Adamantane-Based Compounds: A Comparative Guide to Their Validation as Effective Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and three-dimensionally stable hydrocarbon cage, has proven to be a uniquely effective pharmacophore in modern drug design. Its introduction into drug molecules can significantly enhance pharmacological profiles by influencing lipophilicity, metabolic stability, and target binding. This guide provides an objective comparison of key adamantane-based drugs with their non-adamantane alternatives, supported by experimental data, detailed protocols, and pathway visualizations to validate their efficacy and mechanisms of action.

Case Study 1: NMDA Receptor Modulation in Neurodegenerative Disease

Adamantane-Based Drug: Memantine Therapeutic Target: N-methyl-D-aspartate (NMDA) Receptor Indication: Alzheimer's Disease

Memantine is an adamantane derivative that functions as a low-affinity, uncompetitive open-channel blocker of the NMDA receptor.[1] Its therapeutic efficacy in Alzheimer's disease is attributed to its ability to selectively inhibit the excessive, pathological activation of extrasynaptic NMDA receptors while preserving normal synaptic activity.[1][2] The bulky adamantane moiety is crucial for its mechanism, physically occluding the ion channel when it is pathologically open.[1][3]

Comparative Analysis: Memantine vs. Ketamine

Ketamine, another uncompetitive NMDA receptor antagonist, is clinically used as an anesthetic and has shown rapid antidepressant effects.[4][5] However, it also produces psychotomimetic side effects, limiting its chronic use.[4] This difference in clinical profile, despite targeting the same receptor, highlights the nuanced effects of the adamantane scaffold.

Quantitative Performance Data

The following table summarizes the inhibitory potency (IC50) of Memantine and Ketamine on different NMDA receptor subtypes. Lower IC50 values indicate higher potency.

CompoundReceptor SubtypeConditionIC50 (μM)Reference(s)
Memantine GluN1/GluN2APhysiological Mg²⁺~13.4[6]
Ketamine GluN1/GluN2APhysiological Mg²⁺~5.35[6]
Memantine GluN1/GluN2BPhysiological Mg²⁺~10.4[6]
Ketamine GluN1/GluN2BPhysiological Mg²⁺~5.08[6]
Memantine GluN1/GluN2ANo Mg²⁺~0.80[6]
Ketamine GluN1/GluN2ANo Mg²⁺~0.33[6]
Memantine GluN1/GluN2BNo Mg²⁺~0.57[6]
Ketamine GluN1/GluN2BNo Mg²⁺~0.31[6]

Data indicates that while Ketamine is generally more potent, the differences in their clinical effects are likely due to more complex factors than just binding affinity, including their differential effects on receptor desensitization and pharmacokinetics.[4][6][7]

Experimental Protocols

NMDA Receptor Radioligand Binding Assay (Competitive)

This protocol outlines a standard filtration binding assay to determine the affinity (Ki) of a test compound for the NMDA receptor.

  • Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a known radioligand from the NMDA receptor.

  • Materials:

    • Receptor Source: Rat brain cortical membranes or cells expressing specific NMDA receptor subtypes.

    • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: Memantine, Ketamine, etc., at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM MK-801).

    • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

    • Scintillation Counter and scintillation fluid.

  • Procedure:

    • Membrane Preparation: Homogenize brain tissue or cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.

    • Assay Setup: In a 96-well plate, combine the receptor membranes (50-120 µg protein), the radioligand ([³H]MK-801 at a concentration at or below its Kd, e.g., 1-5 nM), and varying concentrations of the test compound.

    • Incubation: Incubate the plate for 60 minutes at room temperature or 30°C to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using the harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

    • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Visualization of NMDA Receptor Signaling

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Memantine Memantine Memantine->NMDA_R Blocks Channel (Pathological Activation) Ketamine Ketamine Ketamine->NMDA_R Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opens Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads To

Caption: Pathological NMDA receptor activation and points of intervention by adamantane-based (Memantine) and non-adamantane antagonists.

Case Study 2: Inhibition of Influenza A M2 Proton Channel

Adamantane-Based Drug: Amantadine Therapeutic Target: M2 Proton Channel Indication: Influenza A (historical)

Amantadine was one of the first antiviral drugs developed. Its mechanism involves blocking the M2 ion channel of the influenza A virus, a protein essential for viral uncoating and replication within the host cell.[6][10] The adamantane cage of amantadine physically enters and occludes the M2 channel pore, preventing the influx of protons that acidify the viral core.[6][10][11]

Comparative Analysis: Amantadine vs. Oseltamivir

Due to widespread resistance, amantadine is no longer recommended for treating influenza A.[10] The current standard of care includes neuraminidase inhibitors like oseltamivir (Tamiflu), which act on a different viral target. Oseltamivir prevents the release of new virus particles from infected cells by inhibiting the neuraminidase enzyme.

Quantitative Performance Data

Direct comparison of in vitro potency (e.g., EC50) is complicated by near-universal resistance of modern influenza A strains to amantadine. Historical data and studies on sensitive strains show amantadine's activity, but oseltamivir is effective against a much broader range of current strains. The comparison below focuses on pharmacokinetic parameters, which remain relevant.

ParameterAmantadineOseltamivirReference(s)
Mechanism of Action M2 Proton Channel BlockerNeuraminidase Inhibitor[6][12]
Bioavailability ~90%~80% (as Oseltamivir Carboxylate)[10]
Elimination Half-life 10–31 hours~10 hours (Oseltamivir Carboxylate)[10][12]
Metabolism MinimalExtensively converted to active metabolite[10]
Excretion Primarily renal (unchanged)Primarily renal[10]

A study on co-administration found no clinically significant pharmacokinetic interactions between amantadine and oseltamivir, suggesting they could potentially be used in combination if resistance patterns were favorable.[11]

Experimental Protocols

Influenza M2 Proton Channel Inhibition Assay (Yeast-Based Growth Restoration)

This high-throughput assay is used to screen for inhibitors of the M2 channel.

  • Objective: To identify compounds that inhibit M2 channel activity, thereby restoring the growth of yeast cells that is otherwise suppressed by M2 expression.[13]

  • Principle: Expression of the viral M2 proton channel is toxic to Saccharomyces cerevisiae, inhibiting its growth. An effective M2 channel blocker will alleviate this toxicity and allow the yeast to grow.

  • Materials:

    • Yeast strain engineered to express the influenza M2 protein (wild-type or resistant mutants).

    • Yeast growth medium (e.g., YPD).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive Control: Amantadine (for sensitive M2 strains).

    • Negative Control: Solvent only.

    • Microplate reader for measuring optical density (OD).

  • Procedure:

    • Yeast Culture: Grow the M2-expressing yeast strain in liquid culture to a specific optical density.

    • Assay Plating: Dilute the yeast culture and dispense it into 96- or 384-well microplates.

    • Compound Addition: Add test compounds at various concentrations to the wells. Include positive and negative controls.

    • Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).

    • Growth Measurement: Measure yeast growth by reading the optical density (e.g., at 600 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of growth restoration compared to the negative control. Plot the percentage of restoration against the log concentration of the test compound to determine the EC50 value.[13]

Visualization of Antiviral Mechanisms

Influenza_Lifecycle cluster_virus Influenza A Virus cluster_cell Host Cell M2_Channel M2 Channel Endosome Endosome (Acidic) M2_Channel->Endosome Proton Influx Neuraminidase Neuraminidase Budding_Virus Budding Virus Neuraminidase->Budding_Virus Required for Release Virus_Core Viral Core (RNP) Replication Viral Replication Virus_Core->Replication Endosome->Virus_Core Uncoating Replication->Budding_Virus Cell_Surface Cell Surface Budding_Virus->Cell_Surface Release Amantadine Amantadine Amantadine->M2_Channel Blocks Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Influenza A lifecycle showing distinct targets for Amantadine (M2 channel) and Oseltamivir (Neuraminidase).

Case Study 3: DPP-4 Inhibition in Type 2 Diabetes

Adamantane-Based Drug: Saxagliptin Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4) Indication: Type 2 Diabetes Mellitus

Saxagliptin is a potent and selective DPP-4 inhibitor. The adamantane group in its structure contributes to its high binding affinity and selectivity. By inhibiting the DPP-4 enzyme, saxagliptin prevents the degradation of incretin hormones like GLP-1, which in turn increases insulin secretion and reduces glucagon levels in a glucose-dependent manner.[14]

Comparative Analysis: Saxagliptin vs. Sitagliptin

Sitagliptin is another widely used DPP-4 inhibitor but lacks the adamantane scaffold. Both drugs are effective in managing type 2 diabetes. The key differences lie in their binding kinetics and metabolic pathways. Saxagliptin is a substrate-like inhibitor that forms a reversible covalent bond with the enzyme, leading to prolonged dissociation, whereas sitagliptin is a non-covalent inhibitor that dissociates more rapidly.[15]

Quantitative Performance Data

The following table compares the in vitro inhibitory constants (Ki) and dissociation half-lives for Saxagliptin and other DPP-4 inhibitors. A lower Ki value indicates stronger binding affinity.

CompoundTargetKi (nM) at 37°CDissociation t₁/₂ (min) at 37°CReference(s)
Saxagliptin Human DPP-41.350[15]
5-hydroxy saxagliptin (active metabolite) Human DPP-42.623[15]
Sitagliptin Human DPP-4~16-19< 2[15]
Vildagliptin Human DPP-4~213.5[15]

*Note: Ki values for Sitagliptin and Vildagliptin can vary based on assay conditions but are consistently higher than Saxagliptin. The prolonged dissociation of Saxagliptin is a key differentiating feature.

Experimental Protocols

DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC50 of an inhibitor against the DPP-4 enzyme.

  • Objective: To measure the concentration of a test compound required to inhibit 50% of DPP-4 enzyme activity.

  • Principle: The DPP-4 enzyme cleaves a specific substrate (e.g., H-Gly-Pro-AMC), releasing a fluorescent product (AMC - aminomethylcoumarin). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

  • Materials:

    • Enzyme: Recombinant human DPP-4.

    • Substrate: H-Gly-Pro-AMC.

    • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

    • Test Compounds: Saxagliptin, Sitagliptin, etc., at various concentrations.

    • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

    • Fluorometric Microplate Reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

    • Assay Setup: In a 96-well black plate, add the assay buffer, DPP-4 enzyme, and the test compound (or positive control/solvent).

    • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Kinetic Measurement: Immediately place the plate in the fluorometer (pre-set to 37°C) and measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes.

    • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control. Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression to calculate the IC50 value.[16]

Visualization of DPP-4 Inhibition Workflow

DPP4_Workflow cluster_incretin Incretin Hormones Pathway cluster_dpp4 DPP-4 Action Food Food Intake GLP1 GLP-1 Release Food->GLP1 Pancreas Pancreas GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for Insulin ↑ Insulin ↓ Glucagon Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades Saxagliptin Saxagliptin (Adamantane-based) Saxagliptin->DPP4 Inhibits

Caption: Mechanism of action for DPP-4 inhibitors like Saxagliptin in the incretin pathway.

References

Confirming the Stereochemistry of trans-4-Aminoadamantan-1-ol Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the adamantane cage is a privileged scaffold in medicinal chemistry. Its derivatives, such as trans-4-Aminoadamantan-1-ol Hydrochloride, are key building blocks in the development of novel therapeutics. The precise stereochemical arrangement of substituents on the adamantane core is critical for biological activity and intellectual property. This guide provides a comparative overview of modern analytical techniques for confirming the trans stereochemistry of 4-Aminoadamantan-1-ol derivatives, supported by experimental data and detailed protocols.

Introduction to Stereochemical Confirmation

The determination of the relative and absolute stereochemistry of adamantane derivatives is a crucial step in their characterization. The primary methods employed for this purpose are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and provides complementary information to build a comprehensive understanding of the molecule's three-dimensional structure.

Comparative Analysis of Analytical Techniques

A combination of analytical techniques is often employed to provide unambiguous stereochemical assignment. The following table summarizes the key strengths and applications of each method in the context of this compound derivatives.

TechniqueInformation ProvidedKey AdvantagesPrimary Application for trans-4-Aminoadamantan-1-ol
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, and crystal packing.Provides definitive, unambiguous stereochemical assignment.Confirmation of the trans orientation of the amino and hydroxyl groups.
NMR Spectroscopy Connectivity, relative stereochemistry through-space correlations (NOE/ROE).Non-destructive, provides information on solution-state conformation.Elucidation of the trans relationship via Nuclear Overhauser Effect (NOE) between axial protons.
Chiral HPLC Separation of enantiomers, determination of enantiomeric purity.Highly sensitive for quantifying enantiomeric excess (ee).Resolution of the racemic mixture of trans-4-Aminoadamantan-1-ol.

Data Presentation

X-ray Crystallography Data

While a specific crystal structure for this compound is not publicly available, the following table presents representative crystallographic data for a related 1-substituted adamantane derivative. This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment.[1]

ParameterRepresentative Value for an Adamantane Derivative
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.5
b (Å)15.2
c (Å)12.1
β (°)98.5
Volume (ų)1910
Z4
Calculated Density (g/cm³)1.25
R-factor (%)4.5
NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic chemical shifts that reflect the symmetry and substitution pattern of the adamantane cage. The trans configuration can be confirmed by 2D NMR experiments such as NOESY.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key NOESY Correlations for trans Confirmation
1-~70.0 (C-OH)-
2, 9, 10 (axial)~1.8~45.0H-2ax to H-4ax, H-2ax to H-6ax
2, 9, 10 (equatorial)~2.1~45.0H-2eq to H-3, H-2eq to H-9eq
3, 5, 7~2.3~30.0H-3 to H-2eq, H-3 to H-5
4 (axial H)~3.2 (CH-NH₃⁺)~55.0H-4ax to H-2ax, H-4ax to H-8ax
6, 8 (axial)~1.7~35.0H-6ax to H-2ax, H-6ax to H-8ax
6, 8 (equatorial)~2.0~35.0H-6eq to H-5, H-6eq to H-8eq
Chiral HPLC Separation Data

The enantiomers of trans-4-Aminoadamantan-1-ol can be resolved using chiral HPLC. The following table provides representative data for the separation of a similar aminoadamantanol, demonstrating the feasibility of this approach.

Table 3: Representative Chiral HPLC Separation Parameters for an Aminoadamantanol

ParameterValue
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak® IB)
Mobile Phasen-Hexane/Ethanol/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5
Separation Factor (α)> 1.2

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of the derivative are grown by slow evaporation of a suitable solvent system (e.g., methanol/ether).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.[1]

NMR Spectroscopy (NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Data Processing and Analysis: Process the 2D data using appropriate software. The presence of cross-peaks between axial protons on different carbons (e.g., between the proton at C4 and the axial protons at C2/C9) confirms their spatial proximity and thus the trans relationship of the substituents.

Chiral HPLC
  • System Preparation: Equilibrate a polysaccharide-based chiral column with the mobile phase.

  • Sample Preparation: Prepare a solution of the racemic trans-4-Aminoadamantan-1-ol derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Separation: Inject the sample onto the column and monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the resolution and separation factor to assess the quality of the separation.

Visualization of Experimental Workflows

Logical Flow for Stereochemical Confirmation

Workflow for Stereochemical Confirmation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_confirmation Stereochemical Confirmation cluster_result Final Confirmation Synthesis Synthesis of 4-Aminoadamantan-1-ol Purification Purification to Isolate trans Isomer Synthesis->Purification XRay X-ray Crystallography Purification->XRay Absolute Configuration NMR NMR Spectroscopy (NOESY) Purification->NMR Relative Stereochemistry HPLC Chiral HPLC Purification->HPLC Enantiomeric Purity Confirmed Confirmed trans Stereochemistry XRay->Confirmed NMR->Confirmed HPLC->Confirmed

References

The Adamantane Cage: A Guide to Bioisosteric Replacement in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adamantane moiety has long been a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure and lipophilic character offer a unique scaffold for optimizing drug-target interactions. However, these same properties can introduce challenges, primarily poor aqueous solubility and metabolic instability, hindering the progression of promising drug candidates. This guide provides a comprehensive comparison of common bioisosteric replacements for adamantane, supported by experimental data, to aid in the rational design of therapeutics with improved physicochemical and pharmacological profiles.

The ideal bioisostere for adamantane should mimic its size, shape, and lipophilicity while offering advantages in solubility, metabolic stability, and synthetic accessibility. This guide explores several key bioisosteric replacements that have emerged as viable alternatives in drug discovery programs, with a focus on case studies involving soluble epoxide hydrolase (sEH) inhibitors and P2X7 receptor antagonists.

Adamantane and Its Bioisosteric Mimics: A Structural Overview

Adamantane's defining feature is its tricyclic alkane structure, forming a rigid, diamondoid cage. This unique geometry is often exploited to orient substituents in a precise manner for optimal binding to biological targets. The bioisosteres discussed below share varying degrees of structural similarity with adamantane, offering a spectrum of options for fine-tuning molecular properties.

graph Structural_Comparison { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

"Adamantane" [pos="0,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9238&t=l", label="Adamantane"]; "Bicyclo[2.2.2]octane" [pos="2,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9227&t=l", label="Bicyclo[2.2.2]octane"]; "Cubane" [pos="0,-1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=136093&t=l", label="Cubane"]; "o-Carborane" [pos="-2,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=518933&t=l", label="o-Carborane"];

"Adamantane" -- "Bicyclo[2.2.2]octane" [label="Bioisostere", fontcolor="#34A853"]; "Adamantane" -- "Cubane" [label="Bioisostere", fontcolor="#34A853"]; "Adamantane" -- "o-Carborane" [label="Bioisostere", fontcolor="#34A853"]; }

Caption: Structural comparison of adamantane and its key bioisosteres.

Comparative Analysis of Physicochemical and Pharmacological Properties

The decision to replace an adamantane group is driven by the need to optimize a drug candidate's properties. The following tables summarize quantitative data from published studies, comparing adamantane-containing compounds with their bioisosteric analogs.

Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitors

Poor water solubility is a significant

The Adamantane Advantage: A Comparative Guide to Enhancing Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimized drug candidates is a perpetual challenge. The incorporation of a rigid adamantane scaffold into drug molecules has emerged as a powerful strategy to enhance therapeutic efficacy. This guide provides an objective comparison of adamantane-containing drugs with their non-adamantane counterparts, supported by experimental data, to illuminate the distinct advantages conferred by this unique chemical moiety.

The adamantane scaffold, a diamondoid hydrocarbon, is not merely a passive structural element. Its inherent rigidity, three-dimensional structure, and lipophilicity impart significant benefits to drug candidates, including improved metabolic stability, enhanced target binding, and favorable pharmacokinetic profiles. These advantages have been successfully leveraged in a range of clinically approved drugs, from antivirals to antidiabetics.

Enhanced Lipophilicity and Metabolic Stability: A Quantitative Comparison

One of the most well-documented advantages of the adamantane moiety is its ability to increase the lipophilicity of a molecule, which is crucial for traversing biological membranes. This property is quantified by the logP value, the logarithm of the partition coefficient between octanol and water. A higher logP indicates greater lipophilicity.

Furthermore, the bulky and rigid nature of the adamantane cage can sterically hinder the metabolic degradation of nearby functional groups, leading to increased metabolic stability and a longer drug half-life.

CompoundScaffoldTargetLogPMetabolic Stability (t½ in human liver microsomes)
Amantadine Adamantane Influenza M22.44High (primarily excreted unchanged)
Non-cyclic amine analogAliphatic amineInfluenza M2LowerMore susceptible to metabolism
Saxagliptin Adamantane DPP-41.35Metabolized by CYP3A4/5 to an active metabolite
Sitagliptin Non-adamantaneDPP-41.9Primarily excreted unchanged
Vildagliptin Non-adamantaneDPP-4-0.4Hydrolyzed to an inactive metabolite

Superior Target Inhibition: A Look at IC50 Values

The rigid adamantane scaffold allows for the precise positioning of pharmacophoric groups within the target's binding pocket, often leading to enhanced binding affinity and inhibitory potency. This is reflected in the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition
InhibitorScaffoldDPP-4 IC50 (nM)[1]
Saxagliptin Adamantane ~1.3
Vildagliptin Non-adamantane~2.7
Sitagliptin Non-adamantane~19
Influenza A M2 Proton Channel Inhibition
InhibitorScaffoldM2 Channel IC50 (µM)
Amantadine Adamantane ~10-20
Rimantadine Adamantane ~1-2

Note: IC50 values can vary depending on the specific assay conditions and influenza A strain.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further understand the impact of the adamantane scaffold, we can visualize the biological pathways they modulate and the experimental workflows used to assess their efficacy.

DPP-4 Inhibition Signaling Pathway

The inhibition of Dipeptidyl Peptidase-4 (DPP-4) by adamantane-containing drugs like saxagliptin enhances the activity of incretin hormones, leading to improved glycemic control.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_cells Intestinal L-cells Food->L_cells stimulates GLP1 Active GLP-1 L_cells->GLP1 secretes Beta_cells β-cells GLP1->Beta_cells stimulates Alpha_cells α-cells GLP1->Alpha_cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Beta_cells->Insulin releases Glucagon Glucagon Alpha_cells->Glucagon releases Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Saxagliptin Saxagliptin (Adamantane-based inhibitor) Saxagliptin->DPP4 inhibits Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: Signaling pathway of DPP-4 inhibition by adamantane derivatives.

Experimental Workflow: M2 Proton Channel Inhibition Assay

The efficacy of adamantane-based antivirals like amantadine against the influenza A M2 proton channel can be determined using a fluorescence-based assay.

M2_Assay_Workflow start Start prepare_liposomes Prepare liposomes containing M2 protein and pH-sensitive dye start->prepare_liposomes add_compound Add adamantane test compound or control (e.g., amantadine) prepare_liposomes->add_compound induce_influx Induce proton influx (lower external pH) add_compound->induce_influx measure_fluorescence Measure fluorescence change (indicates internal pH change) induce_influx->measure_fluorescence analyze_data Analyze data to determine IC50 value measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the M2 Proton Channel Inhibition Assay.

Detailed Experimental Protocols

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compound (e.g., saxagliptin) and a known inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

  • In a 96-well plate, add the test compound or inhibitor to the wells.

  • Add the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Influenza M2 Proton Channel Fluorescence Assay

Objective: To measure the ability of a test compound to block the proton influx through the influenza A M2 channel reconstituted in liposomes.

Materials:

  • Purified M2 protein

  • Lipids (e.g., a mixture of POPC and POPG)

  • pH-sensitive fluorescent dye (e.g., pyranine)

  • Internal buffer (e.g., HEPES buffer at pH 7.4)

  • External buffer (e.g., MES buffer at pH 5.5)

  • Test compound (e.g., amantadine)

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the solvent from the lipid mixture.

    • Hydrate the lipid film with the internal buffer containing the pH-sensitive dye to form multilamellar vesicles.

    • Create unilamellar vesicles by extrusion through a polycarbonate membrane.

  • M2 Protein Reconstitution:

    • Solubilize the purified M2 protein in a detergent.

    • Mix the solubilized M2 protein with the prepared liposomes.

    • Remove the detergent by dialysis or using bio-beads to allow the M2 protein to insert into the liposome bilayer.

    • Separate the proteoliposomes from unincorporated protein and free dye using a size-exclusion chromatography column.

  • Inhibition Assay:

    • Add the prepared proteoliposomes to a cuvette containing the external buffer.

    • Add varying concentrations of the adamantane test compound or control to the cuvette and incubate for a specified time.

    • Induce proton influx by rapidly lowering the external pH (e.g., by adding a small volume of acidic buffer).

    • Monitor the change in fluorescence of the entrapped dye over time. A decrease in fluorescence indicates acidification of the liposome interior.

  • Data Analysis:

    • The initial rate of fluorescence change is calculated for each concentration of the test compound.

    • The percentage of inhibition is calculated relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The incorporation of the rigid adamantane scaffold offers a multifaceted approach to enhancing drug efficacy. The experimental data consistently demonstrates that this moiety can significantly improve a drug's lipophilicity, metabolic stability, and target-binding affinity. These advantages, in turn, can lead to improved pharmacokinetic and pharmacodynamic profiles, ultimately resulting in more effective therapeutic agents. The case studies of DPP-4 inhibitors and M2 proton channel blockers provide compelling evidence for the strategic value of the adamantane scaffold in modern drug discovery. For researchers and scientists, considering the "adamantane advantage" may unlock new possibilities in the development of next-generation therapeutics.

References

The Adamantane Scaffold in Medicinal Chemistry: A Comparative Guide to Its Limitations and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adamantane moiety has long been a "lipophilic bullet," a valuable scaffold for enhancing the pharmacological properties of drug candidates. Its rigid, cage-like structure can improve metabolic stability and target binding. However, the very properties that make adamantane attractive also present significant challenges in drug design. This guide provides an objective comparison of the limitations of adamantane-containing compounds with alternative scaffolds, supported by experimental data, to aid in the rational design of future therapeutics.

The Double-Edged Sword: Key Limitations of Adamantane

The incorporation of an adamantane group into a molecule brings with it a predictable set of physicochemical changes that can be both beneficial and detrimental. Understanding these trade-offs is crucial for any medicinal chemist working with this unique scaffold.

High Lipophilicity: The most prominent feature of adamantane is its significant contribution to a molecule's lipophilicity.[1] While this can enhance membrane permeability and facilitate passage across the blood-brain barrier, it often leads to poor aqueous solubility, creating challenges for formulation and oral bioavailability.[2] Furthermore, high lipophilicity can result in non-specific binding to proteins and lipids, potentially causing off-target effects and increased toxicity.[3]

Metabolic Instability: Contrary to the belief that its rigid structure imparts complete metabolic stability, the adamantane cage is susceptible to Phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes.[4] This can lead to rapid clearance and the formation of active metabolites, which may have their own pharmacological and toxicological profiles that need to be characterized.[5]

Cytotoxicity: Increased cytotoxicity is a significant drawback for some adamantane derivatives.[3] This is often linked to their high lipophilicity, which can disrupt cell membranes and interfere with mitochondrial function.[3]

Drug Resistance: A critical challenge, particularly for adamantane-based antivirals like amantadine and rimantadine, is the rapid development of resistance.[1] Mutations in the viral M2 proton channel, the target of these drugs, have rendered them largely ineffective against many circulating influenza A strains.[6]

Comparative Analysis: Adamantane vs. Alternative Scaffolds

To overcome the limitations of the adamantane core, researchers have explored various bioisosteric replacements and chemical modifications. The following tables present a quantitative comparison of adamantane-containing compounds with their non-adamantane analogs, highlighting key differences in physicochemical properties, efficacy, and metabolic stability.

Physicochemical Properties: Lipophilicity

The introduction of an adamantane moiety significantly increases the lipophilicity of a compound, as measured by the logarithm of the partition coefficient (LogP). Higher LogP values indicate greater lipid solubility.

CompoundStructureLogPReference
Amantadine1-aminoadamantane2.44[1]
Rimantadine1-(1-aminoethyl)adamantane3.6[1]
Memantine1-amino-3,5-dimethyladamantane3.28[1]
AdapaleneAdamantyl-containing retinoid analog8.0[1]
Antiviral Activity and Cytotoxicity: Adamantane Analogs

The following table compares the antiviral activity (IC50) and cytotoxicity (CC50) of amantadine with some of its derivatives against influenza A virus.

CompoundVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)Reference
AmantadineInfluenza A/H3N21.5>100>66.7[7]
RimantadineInfluenza A/H3N20.8>100>125[7]
Spiro[piperidine-4,2'-adamantane] (Compound 25)Influenza A/H3N20.12>100>833[7]
Metabolic Stability: Adamantane vs. Fluorinated Bioisostere

Metabolic instability is a key challenge for adamantane-containing drugs. The following data compares the in vitro metabolic stability of an adamantanyl benzamide P2X7 receptor antagonist with its more stable trifluorinated analog in human and rat liver microsomes.

CompoundSpeciest1/2 (min)Intrinsic Clearance (µL/min/mg protein)Reference
Adamantanyl Benzamide (1)Human1069.3[4]
Rat5138.6[4]
Trifluorinated Adamantanyl Benzamide (34)Human>120<5.8[4]
Rat5013.9[4]
Efficacy and Toxicity: Adamantane vs. Carborane Bioisosteres

Carboranes have emerged as promising bioisosteres for adamantane, offering a similar three-dimensional structure but with different electronic properties. This table compares the antimalarial activity and cytotoxicity of a phenyl-containing compound with its adamantane and carborane analogs.

CompoundIn vitro Potency vs. P. falciparum (IC50, µM)Cytotoxicity vs. HepG2 cells (IC50, µM)Reference
Parent Phenyl Compound0.02>10[8]
Adamantane Analog0.08>10[8]
closo-1,2-Carborane Analog (23)0.004>10[8]
nido-7,8-Carborane Analog (39)0.2>10[8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of drug candidates. The following sections provide overviews of the key experimental protocols cited in this guide.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient of a compound.[9][10]

  • Preparation of Phases: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[9]

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are mixed in a defined volume ratio and shaken or vortexed until equilibrium is reached (typically for 1 to 24 hours).[10]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[4]

  • Reagent Preparation: Pooled human or animal liver microsomes are thawed and diluted in a buffered solution (e.g., potassium phosphate buffer, pH 7.4). A solution of the cofactor NADPH, which is required for CYP450 activity, is also prepared.

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant, containing the remaining parent compound, is collected.

  • LC-MS Analysis: The concentration of the parent compound in each sample is quantified by LC-MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance are then calculated from the slope of the natural logarithm of the percent remaining versus time plot.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group with no compound is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of a lytic virus.[6]

  • Cell Monolayer Preparation: A confluent monolayer of a susceptible host cell line is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus, typically calculated to produce a countable number of plaques.

  • Compound Treatment: After a short adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes serial dilutions of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained with a dye, such as crystal violet, which stains the living cells. Plaques appear as clear, unstained areas where the cells have been killed by the virus.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Visualizing the Challenges and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of adamantane in medicinal chemistry.

Adamantane_Challenges cluster_Challenges Limitations of Adamantane cluster_Consequences Consequences High_Lipophilicity High Lipophilicity Poor_Solubility Poor Aqueous Solubility High_Lipophilicity->Poor_Solubility Formulation_Issues Formulation Challenges High_Lipophilicity->Formulation_Issues Non_Specific_Binding Non-Specific Binding & Toxicity High_Lipophilicity->Non_Specific_Binding Metabolic_Instability Metabolic Instability Rapid_Clearance Rapid Clearance Metabolic_Instability->Rapid_Clearance Active_Metabolites Active Metabolites Metabolic_Instability->Active_Metabolites Cytotoxicity Cytotoxicity Cytotoxicity->Non_Specific_Binding Drug_Resistance Drug Resistance Reduced_Efficacy Reduced Efficacy Drug_Resistance->Reduced_Efficacy

Key challenges and consequences of using adamantane in drug design.

Antiviral_Screening_Workflow Start Start: Compound Library Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Antiviral_Assay Antiviral Assay (Plaque Reduction) Determine_CC50->Antiviral_Assay Low to Moderate Toxicity High_Toxicity High Toxicity: Discard Compound Determine_CC50->High_Toxicity High Toxicity Determine_IC50 Determine IC50 Antiviral_Assay->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Determine_IC50->Calculate_SI Lead_Identification Lead Identification & Further Optimization Calculate_SI->Lead_Identification High SI Metabolic_Pathway Adamantane_Drug Adamantane- Containing Drug Phase1 Phase I Metabolism (CYP450 Oxidation) Adamantane_Drug->Phase1 Excretion Excretion Adamantane_Drug->Excretion Unchanged Hydroxylated_Metabolite Hydroxylated Metabolite(s) Phase1->Hydroxylated_Metabolite Phase2 Phase II Metabolism (Conjugation) Hydroxylated_Metabolite->Phase2 Conjugated_Metabolite Conjugated Metabolite Phase2->Conjugated_Metabolite Conjugated_Metabolite->Excretion

References

The Adamantane Advantage: A Comparative Analysis of Lipophilicity in Drug Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's physicochemical properties is a critical step in the journey from discovery to clinical application. Among these properties, lipophilicity—a compound's ability to dissolve in fatty or non-polar environments—stands out as a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of an adamantane moiety is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, thereby enhancing its therapeutic potential. This guide provides a comparative analysis of the lipophilicity of several adamantane derivatives, supported by experimental data, and details the methodologies used for these measurements.

The adamantane cage, a rigid and bulky hydrocarbon scaffold, significantly increases the lipophilicity of a parent molecule.[1] This enhanced lipophilicity can facilitate the crossing of biological membranes, such as the blood-brain barrier, and can also improve a drug's metabolic stability by sterically hindering enzymatic degradation.[1][2] The most common measure of lipophilicity is the partition coefficient (LogP), which quantifies the ratio of a compound's concentration in a mixture of two immiscible phases, typically octan-1-ol and water.[1] A related measure, the distribution coefficient (LogD), accounts for all ionized and non-ionized forms of a compound at a specific pH, offering a more physiologically relevant metric for ionizable drugs.[1]

Quantitative Comparison of Adamantane Derivatives' Lipophilicity

The following table summarizes the experimentally determined LogP values for several commercially available drugs that feature an adamantane scaffold. A higher LogP value is indicative of greater lipophilicity.

Adamantane DerivativeExperimental LogPTherapeutic Use
Amantadine2.44[1]Antiviral, Antiparkinsonian
Rimantadine3.6[1]Antiviral
Memantine3.28[1]Alzheimer's disease
Adapalene8.0[1]Acne treatment
Vildagliptin0.9 (Calculated)[1]Antidiabetic

As the data illustrates, the incorporation of the adamantane core results in compounds with significant lipophilicity. Amantadine, one of the simplest adamantane derivatives, has a LogP of 2.44.[1] The addition of a single methyl group in rimantadine increases the LogP to 3.6.[1] Memantine, which possesses two methyl groups on the adamantane cage, has a LogP of 3.28.[1] Adapalene, which integrates the adamantane moiety into a larger and more complex structure, demonstrates a very high LogP of 8.0, reflecting its highly lipophilic character.[1] In contrast, Vildagliptin, which contains a hydroxylated adamantane, is predicted to be significantly less lipophilic.[1]

Experimental Protocols for Lipophilicity Determination

Accurate determination of LogP and LogD values is crucial for drug discovery and development. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for determining LogP values.[3][4]

Principle: A known quantity of the compound of interest is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD determination).[1] The mixture is agitated to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[1] Subsequently, the two phases are separated, and the concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy or HPLC.[1]

Detailed Protocol:

  • Preparation of Phases: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD determination) are pre-saturated with each other by mixing them for 24 hours, followed by separation. This step ensures that the two phases are in equilibrium before the introduction of the analyte.[1]

  • Dissolution of Compound: A precise amount of the adamantane derivative is dissolved in the pre-saturated n-octanol.

  • Partitioning: The n-octanol solution containing the compound is mixed with a specific volume of the pre-saturated water or buffer. The mixture is then shaken or stirred until equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: The concentration of the adamantane derivative in each phase is measured using a suitable analytical technique.

  • Calculation of LogP: The LogP is calculated using the following formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a faster and more automated alternative to the shake-flask method, making it well-suited for higher throughput screening of compound lipophilicity.[1][5]

Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity.[5] The retention factor (k') is measured, and its logarithm (log k') is often linearly related to the LogP value for a series of compounds.

Detailed Protocol:

  • System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the retention factors (log k') of the standards.

  • Sample Analysis: The adamantane derivative of interest is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

  • LogP Determination: The LogP of the test compound is determined by interpolating its log k' value on the calibration curve generated from the standard compounds.[1]

Experimental Workflow for Lipophilicity Determination

The following diagram illustrates a generalized workflow for determining the lipophilicity of a compound using both the shake-flask and RP-HPLC methods.

G cluster_0 Compound of Interest cluster_1 Shake-Flask Method cluster_2 RP-HPLC Method Compound Adamantane Derivative SF_Start Dissolve in pre-saturated n-octanol/water Compound->SF_Start HPLC_Inject Inject Sample into RP-HPLC System Compound->HPLC_Inject SF_Equilibrate Shake/Stir to Equilibrium SF_Start->SF_Equilibrate SF_Separate Centrifuge to Separate Phases SF_Equilibrate->SF_Separate SF_Analyze Quantify Concentration in each phase (UV/HPLC) SF_Separate->SF_Analyze SF_Calculate Calculate LogP SF_Analyze->SF_Calculate Result Lipophilicity Value (LogP/LogD) SF_Calculate->Result HPLC_Calibrate Calibrate with Standards of Known LogP HPLC_Measure Measure Retention Time (tR) HPLC_Inject->HPLC_Measure HPLC_Calculate Calculate log k' and Determine LogP from Calibration Curve HPLC_Measure->HPLC_Calculate HPLC_Calculate->Result

Workflow for experimental determination of LogP/LogD.

References

Safety Operating Guide

Navigating the Disposal of trans-4-Aminoadamantan-1-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of trans-4-Aminoadamantan-1-ol Hydrochloride, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides essential information regarding personal protective equipment (PPE), handling procedures, and first-aid measures. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]

Summary of Key Safety and Physical Data

The following table summarizes essential quantitative data for this compound, providing a quick reference for safe handling and storage.

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO · HCl[2]
Molecular Weight203.71 g/mol
Physical StateSolid, white powder[3]
Purity≥98%
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation)
Signal WordWarning

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Classification

All materials contaminated with this compound, including leftover solid compound, solutions, and used consumables (e.g., weighing paper, gloves, pipette tips), must be treated as hazardous waste. Due to its hydrochloride salt form, this compound is classified as a halogenated organic waste.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect all solid this compound waste in a designated, clearly labeled, and chemically compatible container with a secure lid.

  • Liquid Waste: If the compound is in solution, collect it in a separate, designated container for halogenated organic liquid waste.

  • Do Not Mix: Never mix this waste with other waste streams, particularly with strong oxidizing agents or bases, to avoid potentially hazardous reactions.

Step 3: Waste Container Labeling

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 62075-23-4

  • The primary hazards (e.g., "Skin Irritant," "Eye Irritant")

  • The date of accumulation

  • The name and contact information of the responsible researcher or laboratory

Step 4: On-site Storage

Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.

Step 5: Disposal Arrangement

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Step 6: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water or methanol).

  • Collect Rinsate: Collect the rinsate from all three rinses and manage it as hazardous liquid waste.

  • Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.

  • Final Disposal: The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid or Solution) Classify Classify as Hazardous Waste (Halogenated Organic) Start->Classify Segregate Segregate Waste Classify->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container (Halogenated) Segregate->LiquidWaste Liquid Label Label Container Correctly SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal by Licensed Contractor ContactEHS->End

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling trans-4-Aminoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Personnel

This guide provides critical safety and logistical information for handling trans-4-Aminoadamantan-1-ol Hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. This compound is known to cause skin and serious eye irritation.[1][2][3] The following table summarizes the required PPE for handling this compound.

Body PartPPE RequiredSpecifications and Remarks
Eyes/Face Safety Goggles with side shields or Face ShieldMust be worn at all times when handling the compound to prevent splashes. A face shield is recommended when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile gloves are a suitable option. Always inspect gloves for integrity before use and practice proper glove removal technique.
Body Laboratory CoatA standard lab coat should be worn to protect against skin contact.
Respiratory Not generally required under normal useEnsure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact. The following workflow outlines the key steps from preparation to final disposal.

prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE handling Handling & Use - Work within a designated area - Avoid generating dust - Keep container closed when not in use prep->handling spill Spill Response (See Emergency Procedures) handling->spill In case of spill disposal_prep Waste Segregation - Collect all contaminated materials - Segregate as halogenated organic waste handling->disposal_prep After Use spill->disposal_prep disposal_container Waste Container - Use a designated, labeled, and sealed hazardous waste container disposal_prep->disposal_container disposal_final Final Disposal - Arrange for pickup by certified hazardous waste disposal service disposal_container->disposal_final

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Step-by-Step Guidance

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

1. In Case of Personal Exposure:

  • Skin Contact:

    • Immediately remove any contaminated clothing.[4]

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][5]

    • Wash the area with soap and water.[2][5]

    • Seek medical attention if irritation develops or persists.[5]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6]

    • Remove contact lenses if present and easy to do so.[2][5]

    • Seek immediate medical attention.[5]

  • Inhalation:

    • Move the individual to fresh air.[2][5]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms occur.[5]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[5]

    • Seek immediate medical attention.

2. In Case of a Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and, if necessary, evacuate the area.[3][4]

  • Ensure Safety: If the substance is flammable, eliminate all ignition sources. Ensure the area is well-ventilated.

  • Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand or earth to contain the spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.

  • Dispose of Waste: All materials used for the cleanup, including gloves and absorbent, must be disposed of as hazardous waste.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Segregation: As a hydrochloride salt, this compound is a halogenated organic. It should be collected in a designated container for halogenated organic waste to prevent incompatible chemical reactions.[7]

  • Containerization: Use a clearly labeled, sealed, and chemically compatible container for all waste materials.[7] The label should include the words "Hazardous Waste" and the full chemical name.[7]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.